Product packaging for Methyl 4-amino-2-chlorobenzoate(Cat. No.:CAS No. 46004-37-9)

Methyl 4-amino-2-chlorobenzoate

Cat. No.: B123220
CAS No.: 46004-37-9
M. Wt: 185.61 g/mol
InChI Key: DSHBGNPOIBSIOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-amino-2-chlorobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO2 B123220 Methyl 4-amino-2-chlorobenzoate CAS No. 46004-37-9

Properties

IUPAC Name

methyl 4-amino-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHBGNPOIBSIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474261
Record name methyl 4-amino-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46004-37-9
Record name methyl 4-amino-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Amino-2-chlorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 4-amino-2-chlorobenzoate synthesis from 2-chloro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-2-chlorobenzoate from 2-chloro-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing this compound, a key intermediate in the pharmaceutical industry, starting from 2-chloro-4-nitrobenzoic acid. The process involves a two-step reaction sequence: an initial esterification followed by the reduction of a nitro group. This document details the methodologies for these transformations, presents quantitative data in a structured format for easy comparison, and includes workflow diagrams to visualize the process.

Core Synthesis Pathway

The transformation from 2-chloro-4-nitrobenzoic acid to this compound is achieved through two primary chemical reactions. First, the carboxylic acid functional group of the starting material is converted into a methyl ester. Second, the nitro group is reduced to an amine.

G A 2-chloro-4-nitrobenzoic acid B Methyl 2-chloro-4-nitrobenzoate A->B Step 1: Esterification (Methanol, H₂SO₄) C This compound B->C Step 2: Reduction (e.g., Catalytic Hydrogenation)

Caption: Overall two-step synthesis pathway.

Step 1: Fischer Esterification of 2-chloro-4-nitrobenzoic acid

The first step in the synthesis is the esterification of the carboxylic acid group. A common and effective method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically sulfuric acid.[1][2] The reaction is reversible, and to drive it towards the product, excess methanol is often used.[2]

Experimental Protocol: Esterification
  • Reaction Setup : To a round-bottom flask, add 2-chloro-4-nitrobenzoic acid and an excess of methanol.

  • Catalyst Addition : While stirring the mixture, slowly add a catalytic amount of concentrated sulfuric acid.[1][2]

  • Reflux : Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 6-8 hours).[1] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[2]

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol using a rotary evaporator.

  • Isolation : Pour the concentrated mixture into ice-cold water, which will cause the methyl 2-chloro-4-nitrobenzoate ester to precipitate as a solid.

  • Purification : Collect the solid product by vacuum filtration. Wash the precipitate sequentially with water, a dilute sodium bicarbonate or sodium carbonate solution (to neutralize the remaining acid), and finally with water again to remove any salts.[1][2]

  • Drying : Dry the purified solid to obtain methyl 2-chloro-4-nitrobenzoate.

Step 2: Reduction of Methyl 2-chloro-4-nitrobenzoate

The second step is the reduction of the nitro group on the aromatic ring to an amino group. This is a critical transformation, and several methods are available. Catalytic hydrogenation is a clean and highly efficient method for this purpose.[3]

Experimental Protocol: Catalytic Hydrogenation
  • Reaction Setup : Dissolve the methyl 2-chloro-4-nitrobenzoate intermediate in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.

  • Catalyst Addition : Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 wt%).

  • Hydrogenation : Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen and stir the mixture vigorously at room temperature.

  • Monitoring : The reaction progress can be monitored by observing the cessation of hydrogen uptake or by TLC/GC analysis.

  • Work-up : Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Purification : Remove the Pd/C catalyst by filtration through a pad of Celite.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the crude product, this compound. Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.

Quantitative Data Summary

The efficiency of the synthesis is dependent on the reaction conditions for each step. The following table summarizes typical quantitative data for analogous reactions found in the literature.

StepReactionKey ReagentsTypical ConditionsTypical YieldReference
1Esterification2-chloro-4-nitrobenzoic acid, Methanol, H₂SO₄Reflux, 6-8 hours>90% (for similar nitrobenzoic acids)[1]
2ReductionMethyl 2-chloro-4-nitrobenzoate, H₂, Pd/CRoom Temperature, H₂ pressureHigh (often quantitative for nitro reductions)[3]

Detailed Experimental Workflow

The following diagram illustrates the complete experimental workflow, from the initial setup to the final purified product.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction A1 Combine 2-chloro-4-nitrobenzoic acid, Methanol, and H₂SO₄ A2 Reflux for 6-8 hours A1->A2 A3 Cool and concentrate A2->A3 A4 Precipitate in ice water A3->A4 A5 Filter and wash solid (H₂O, NaHCO₃, H₂O) A4->A5 A6 Dry Intermediate: Methyl 2-chloro-4-nitrobenzoate A5->A6 B1 Dissolve intermediate in Ethanol A6->B1 Proceed with intermediate B2 Add Pd/C catalyst B1->B2 B3 Pressurize with H₂ gas and stir B2->B3 B4 Filter catalyst through Celite B3->B4 B5 Concentrate filtrate B4->B5 B6 Recrystallize (optional) B5->B6 B7 Final Product: This compound B6->B7

Caption: General experimental workflow for the synthesis.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. The choice of specific reagents and conditions can be optimized based on laboratory scale, available equipment, and desired purity levels. As with all chemical syntheses, appropriate safety precautions should be taken at all stages of the experimental process.

References

Spectroscopic Profile of Methyl 4-amino-2-chlorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-amino-2-chlorobenzoate (C₈H₈ClNO₂), a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of experimentally verified spectra for this specific ester in public databases, this guide presents a combination of estimated data for the target molecule and experimental data for the closely related precursor, 4-Amino-2-chlorobenzoic acid. This information serves as a valuable resource for characterization, quality control, and further research.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its corresponding carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR data for this compound are estimated based on typical chemical shifts of analogous compounds.

Table 1: Estimated ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.7dAromatic H
~6.8dAromatic H
~6.6ddAromatic H
~5.9s-NH₂
~3.8s-OCH₃

Solvent: DMSO-d₆

Table 2: Estimated ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~166.0C=O (Ester)
~151.0Aromatic C-NH₂
~137.0Aromatic C-Cl
~131.0Aromatic C-H
~116.0Aromatic C-COOCH₃
~113.0Aromatic C-H
~111.0Aromatic C-H
~52.0-OCH₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The following experimental IR data is for the closely related compound, 4-Amino-2-chlorobenzoic acid. The spectrum of this compound is expected to be similar, with the notable exception of the broad O-H stretch from the carboxylic acid being replaced by C-H stretches from the methyl ester group and a slight shift in the carbonyl (C=O) stretch.

Table 3: Experimental IR Absorption Data for 4-Amino-2-chlorobenzoic acid

Wavenumber (cm⁻¹)IntensityAssignment
3481StrongAsymmetric N-H stretch of -NH₂
3375StrongSymmetric N-H stretch of -NH₂
~3000-2500BroadO-H stretch of -COOH
1670StrongC=O stretch of -COOH
~1620MediumN-H bend of -NH₂
~1580-1450Medium-StrongAromatic C=C stretches
~1300MediumC-N stretch
~850StrongC-Cl stretch
Mass Spectrometry (MS)

The following mass spectral data represents the predicted fragmentation pattern for 4-Amino-2-chlorobenzoic acid under electron ionization (EI). The mass spectrum of this compound would exhibit a molecular ion peak at m/z 185 and 187 (due to ³⁵Cl and ³⁷Cl isotopes) and would show fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Table 4: Predicted Mass Spectrometry Peaks for 4-Amino-2-chlorobenzoic acid

m/zRelative IntensityAssignment
171/173High[M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes)
154/156Medium[M-OH]⁺
126/128Medium[M-COOH]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1] Ensure the solution is homogeneous and free of particulate matter.[2]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of approximately -2 to 12 ppm, a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (1024 or more) and a longer acquisition time are typically required.

  • Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[3] Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).[3] Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[3]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the clean, empty sample holder. Place the prepared salt plate in the sample holder and acquire the sample spectrum. Spectra are typically recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elucidate the fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically after separation by Gas Chromatography (GC-MS) for volatile compounds. The sample is vaporized in a high vacuum environment.[4]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron from the molecule, forming a positively charged molecular ion (radical cation).[4]

  • Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, characteristic charged fragments and neutral species.[4]

  • Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis & Purification Purity Purity Assessment (e.g., HPLC, TLC) Synthesis->Purity NMR NMR (¹H, ¹³C) Structural Elucidation Purity->NMR IR IR Functional Group ID Purity->IR MS MS MW & Fragmentation Purity->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Report Technical Report Structure_Confirmation->Report

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2-chlorobenzoate is a substituted aromatic compound with significant potential in medicinal chemistry and organic synthesis. Its structural features, including an aniline moiety, a chlorinated benzene ring, and a methyl ester group, make it a versatile building block for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its molecular structure, spectral characteristics, and reactivity. The document also outlines representative experimental protocols for its synthesis and analysis, offering a valuable resource for researchers in the field of drug discovery and development.

Chemical Identity and Physical Properties

This compound, with the CAS number 46004-37-9, is a white to off-white crystalline solid. It is also known by its synonym, 4-Amino-2-chlorobenzoic acid methyl ester. The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain properties such as boiling point and density are predicted values based on computational models due to a lack of experimentally determined data in the surveyed literature.

PropertyValueSource(s)
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
CAS Number 46004-37-9
Appearance White to Almost white powder to crystal
Melting Point 108.0 to 112.0 °C
Boiling Point 334.2 ± 22.0 °C (Predicted)
Density 1.311 ± 0.06 g/cm³ (Predicted)
pKa 1.41 ± 0.10 (Predicted)
Solubility Soluble in various organic solvents.

Spectral Data

Detailed experimental spectral data for this compound is not widely available in the public domain. The following sections provide an overview of the expected spectral characteristics based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl ester protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing chloro and methoxycarbonyl groups.

  • ¹³C NMR: The carbon NMR spectrum would exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester group would appear at the downfield region of the spectrum. The chemical shifts of the aromatic carbons would be influenced by the positions of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Key expected peaks include:

  • N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

  • C=O stretching: Around 1700-1730 cm⁻¹ for the ester carbonyl group.

  • C-N stretching: Around 1250-1350 cm⁻¹.

  • C-Cl stretching: Around 600-800 cm⁻¹.

  • Aromatic C-H stretching: Above 3000 cm⁻¹.

  • Aromatic C=C stretching: In the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (185.61 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Chemical Properties and Reactivity

This compound possesses three reactive sites: the amino group, the ester group, and the aromatic ring.

  • Amino Group: The primary amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. These reactions allow for the introduction of diverse functional groups, making it a valuable precursor for the synthesis of more complex molecules.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be reduced to an alcohol.

  • Aromatic Ring: The electron-donating amino group and the electron-withdrawing chloro and ester groups influence the reactivity of the benzene ring towards electrophilic aromatic substitution.

The stability of this compound at room temperature makes it a convenient raw material for drug synthesis. Its solubility in various organic solvents facilitates its use in a wide range of reaction conditions.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and analysis of this compound are not extensively documented. The following sections provide representative methodologies that can serve as a starting point for laboratory work.

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 4-amino-2-chlorobenzoic acid.

Objective: To synthesize this compound via Fischer esterification of 4-amino-2-chlorobenzoic acid.

Materials:

  • 4-amino-2-chlorobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Sodium sulfate (anhydrous)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware and magnetic stirrer

Methodology:

  • Reaction Setup: In a round-bottom flask, suspend 4-amino-2-chlorobenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Dissolve the residue in an organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Product 4-amino-2-chlorobenzoic_acid 4-amino-2-chlorobenzoic acid Esterification Esterification (Reflux) 4-amino-2-chlorobenzoic_acid->Esterification Methanol Methanol Methanol->Esterification Sulfuric_Acid Sulfuric Acid (catalyst) Sulfuric_Acid->Esterification Neutralization Neutralization (NaHCO₃) Esterification->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable technique for the analysis and purity determination of this compound.

Objective: To develop a representative HPLC method for the analysis of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration. Prepare working standards by diluting the stock solution.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid). A typical starting point could be a 50:50 (v/v) mixture.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection Wavelength: Determined by measuring the UV spectrum of the compound (a wavelength around 254 nm is often a good starting point for aromatic compounds).

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standards and the sample solution into the HPLC system and record the chromatograms.

  • Quantification: Identify the peak corresponding to this compound by its retention time. The purity can be assessed by the peak area percentage, and the concentration can be determined by comparing the peak area with a calibration curve generated from the standards.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection Sample_Prep->Injection HPLC_System HPLC System Separation Chromatographic Separation (C18 Column) HPLC_System->Separation Injection->HPLC_System Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Chromatogram) Detection->Data_Analysis Results Purity/Concentration Data_Analysis->Results

Caption: A typical workflow for the HPLC analysis of a chemical compound.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of a variety of organic molecules. Its utility in custom synthesis projects stems from its versatile chemical structure, which allows for the creation of unique molecules that may not be accessible through more common starting materials. In the pharmaceutical industry, it is often used in the development of novel drug candidates and for the production of reference standards. The reactive sites on the molecule can be precisely modified to synthesize target compounds with high specificity.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with a range of applications in organic synthesis and pharmaceutical research. This guide has summarized its key physical and chemical properties, highlighting the areas where experimental data is still needed. The provided representative protocols for its synthesis and analysis offer a practical starting point for researchers. Further investigation into the experimental determination of its properties and the development of validated analytical methods will be beneficial for its broader application in scientific research and development.

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Methyl-4'-trifluoromethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The CAS number 46004-37-9 provided in the initial query corresponds to Methyl 4-amino-2-chlorobenzoate. This guide focuses on the requested topic, 4-Methyl-4'-trifluoromethoxy-1,1'-biphenyl . Direct experimental data for this specific compound is limited in publicly accessible databases. Therefore, this guide synthesizes information from closely related analogs to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. Data for analogous compounds will be clearly indicated.

Introduction

4-Methyl-4'-trifluoromethoxy-1,1'-biphenyl is a fluorinated aromatic compound featuring a biphenyl core structure. This class of molecules is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and trifluoromethoxy groups, which can enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a detailed examination of its chemical structure, properties, a representative synthetic protocol, and potential biological relevance based on analogous compounds.

Chemical Structure and Identification

The core structure of 4-Methyl-4'-trifluoromethoxy-1,1'-biphenyl consists of two phenyl rings linked by a single bond. One ring is substituted with a methyl group at the 4-position, and the other with a trifluoromethoxy group at the 4'-position.

Structure:

Systematic IUPAC Name: 4-Methyl-4'-(trifluoromethoxy)-1,1'-biphenyl

Molecular Formula: C₁₄H₁₁F₃O

Note on CAS Number: A specific CAS number for 4-Methyl-4'-trifluoromethoxy-1,1'-biphenyl could not be definitively identified in the search. For reference, a structurally similar compound, 4-Methoxy-4'-(trifluoromethyl)-1,1'-biphenyl, has the CAS number 10355-12-1.

Physicochemical Properties

PropertyValue (Predicted for 4-Methyl-4'-trifluoromethoxy-1,1'-biphenyl)Analog DataReference
Molecular Weight 268.23 g/mol 236.23 g/mol (for 4'-Methyl-4-trifluoromethyl-biphenyl)[1]
Melting Point Data not available70 °C (for 4-(Trifluoromethyl)biphenyl)[2]
Boiling Point Predicted: ~300-350 °C257.1±35.0 °C (Predicted for 4-(Trifluoromethyl)biphenyl)[2]
Density Predicted: ~1.2-1.3 g/cm³Data not available
LogP (Octanol-Water Partition Coefficient) Predicted: ~4.5-5.55.5 (for 4,4'-Bis(trifluoromethyl)biphenyl)[3]
Appearance Likely a white to off-white solidWhite to off-white Solid (for 4-(Trifluoromethyl)biphenyl)[2]

Spectroscopic Data

Detailed spectroscopic data for 4-Methyl-4'-trifluoromethoxy-1,1'-biphenyl is not available. The following table provides expected spectroscopic characteristics based on analogous structures.

TechniqueExpected Data Summary (Solvent: CDCl₃ where applicable)
¹H NMR Aromatic protons (δ 7.0-7.8 ppm, multiplets), Methyl protons (δ ~2.4 ppm, singlet)
¹³C NMR Aromatic carbons (δ 120-145 ppm), Methyl carbon (δ ~21 ppm), Trifluoromethoxy carbon (δ ~120 ppm, quartet, J ≈ 256 Hz)
¹⁹F NMR Trifluoromethoxy group (δ ~ -58 to -60 ppm, singlet)
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 268
FTIR C-F stretches (~1100-1300 cm⁻¹), Aromatic C-H and C=C vibrations

For comparison, the ¹H NMR spectrum of 4'-Methyl-4-trifluoromethyl-biphenyl in DMSO shows signals at δ 7.87 (d, J = 8.3 Hz, 2H), 7.80 (d, J = 8.3 Hz, 2H), 7.64 (d, J = 8.1 Hz, 2H), 7.33 (d, J = 8.0 Hz, 2H), 2.36 (s, 3H).[2]

Experimental Protocols

The synthesis of 4-Methyl-4'-trifluoromethoxy-1,1'-biphenyl can be achieved through a Suzuki-Miyaura cross-coupling reaction, a versatile method for forming C-C bonds between aryl groups.[4][5]

Synthesis via Suzuki-Miyaura Coupling

Reaction Principle: This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide in the presence of a base. For the synthesis of 4-Methyl-4'-trifluoromethoxy-1,1'-biphenyl, one possible route is the reaction of 4-methylphenylboronic acid with 1-bromo-4-(trifluoromethoxy)benzene.

Materials:

  • 4-Methylphenylboronic acid

  • 1-Bromo-4-(trifluoromethoxy)benzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4-methylphenylboronic acid (1.2 mmol), 1-bromo-4-(trifluoromethoxy)benzene (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Add toluene (10 mL), ethanol (2 mL), and a 2M aqueous solution of potassium carbonate (2 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 90°C and stir vigorously for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Methyl-4'-trifluoromethoxy-1,1'-biphenyl.

Diagram of Synthetic Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: 4-Methylphenylboronic acid 1-Bromo-4-(trifluoromethoxy)benzene B Add Catalyst & Base: Pd(OAc)2, PPh3 K2CO3 solution A->B C Add Solvents: Toluene, Ethanol B->C D Degas with Ar/N2 C->D E Heat to 90°C (6-12 hours) D->E F Monitor by TLC/GC-MS E->F G Cool to RT F->G H Extraction with Ethyl Acetate G->H I Wash with Water & Brine H->I J Dry & Concentrate I->J K Column Chromatography J->K L Pure Product K->L

Synthetic workflow for 4-Methyl-4'-trifluoromethoxy-1,1'-biphenyl.

Biological Activity and Signaling Pathways

While the specific biological activity of 4-Methyl-4'-trifluoromethoxy-1,1'-biphenyl has not been extensively studied, the biphenyl scaffold is a common motif in pharmacologically active compounds.[6] Biphenyl derivatives have shown a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects. The incorporation of a trifluoromethoxy group can enhance a molecule's potential as a drug candidate by improving its metabolic stability and cell permeability.

Structurally related fluorinated biphenyl compounds have been investigated as inhibitors of various enzymes and receptors. For instance, some are explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment.[7] Given the structural features, it is plausible that 4-Methyl-4'-trifluoromethoxy-1,1'-biphenyl could be investigated for similar activities.

Hypothetical Signaling Pathway Inhibition:

The following diagram illustrates a hypothetical mechanism where a biphenyl derivative acts as an enzyme inhibitor, a common mode of action for such compounds.

G Substrate Substrate Active_Site Active Site Substrate->Active_Site Binds to Enzyme Enzyme Enzyme->Active_Site Product Product Active_Site->Product Catalyzes conversion to Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Active_Site->Inhibited_Complex Biphenyl_Derivative 4-Methyl-4'-trifluoromethoxy -1,1'-biphenyl Biphenyl_Derivative->Active_Site Binds to & blocks

Hypothetical enzyme inhibition by a biphenyl derivative.

Conclusion

4-Methyl-4'-trifluoromethoxy-1,1'-biphenyl is a compound with significant potential in the fields of medicinal chemistry and materials science. While specific experimental data is currently limited, this guide provides a comprehensive overview of its structure, predicted properties, and a reliable synthetic protocol based on well-established Suzuki-Miyaura coupling chemistry. The information on analogous compounds suggests that this molecule warrants further investigation for its potential biological activities. The provided experimental framework and data serve as a valuable resource for researchers interested in the synthesis and characterization of this and related fluorinated biphenyl compounds.

References

An In-depth Technical Guide to the Solubility of Methyl 4-amino-2-chlorobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2-chlorobenzoate is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its chemical structure, featuring an aromatic ring substituted with amino, chloro, and methyl ester functional groups, makes it a versatile building block for the synthesis of more complex molecules. Understanding its solubility in various organic solvents is critical for its application in reaction chemistry, purification processes such as crystallization, and formulation development.

This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data is not widely available in published literature, this guide furnishes detailed experimental protocols for its determination, allowing researchers to generate precise data tailored to their specific laboratory conditions.

Chemical Structure:

Key Physical and Chemical Properties:

PropertyValue
CAS Number 46004-37-9[1][2][3][4][5]
Molecular Formula C₈H₈ClNO₂[1][2][3]
Molecular Weight 185.61 g/mol [1][2][6]
Appearance White to almost white powder or crystal[1][3][5]
Melting Point 112-114 °C[1][5]

Solubility Profile

The solubility of a compound is influenced by factors such as the polarity of the solute and solvent, temperature, and the presence of functional groups capable of forming intermolecular interactions like hydrogen bonds. Given the structure of this compound, which includes a polar amino group and a relatively non-polar chlorobenzene ring, its solubility is expected to vary across different organic solvents.

Qualitative Solubility Summary

Based on general chemical principles and available information, a qualitative solubility profile can be inferred. This information should be confirmed by experimental determination as outlined in Section 3.

Solvent ClassPredicted Qualitative SolubilityRationale
Protic Solvents (e.g., Methanol, Ethanol)Likely SolubleThe amino group can participate in hydrogen bonding with the solvent.
Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate, DMF, DMSO)Likely SolubleThe polar nature of the ester and amino groups should allow for favorable dipole-dipole interactions.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)SolubleSupported by available data and the presence of a chloro-substituent.[1][2][5]
Non-polar Aromatic Solvents (e.g., Toluene)Likely Sparingly SolubleThe non-polar aromatic ring will have some affinity, but the polar functional groups may limit high solubility.
Non-polar Aliphatic Solvents (e.g., Hexane, Heptane)Likely Insoluble or Very Sparingly SolubleThe overall polarity of the molecule is likely too high for significant solubility in non-polar aliphatic solvents.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods must be employed. Below are detailed protocols for two common and reliable methods for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform, dichloromethane, toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed evaporation dishes or beakers

  • Volumetric flasks and pipettes

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured when undissolved solid remains visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

  • Separation of Undissolved Solute:

    • Allow the vial to stand undisturbed at the constant temperature for a few hours to let the undissolved solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette.

    • Filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed evaporation dish. This step removes any fine, suspended particles.

  • Determination of Dissolved Solute Mass:

    • Place the evaporation dish containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Continue drying until a constant weight of the residue (the dissolved this compound) is achieved.

    • Cool the dish in a desiccator and weigh it on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final weight.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Logical Workflow for Gravimetric Solubility Determination:

G A Add excess solute to a known volume of solvent B Equilibrate at constant temperature with agitation A->B C Allow undissolved solid to settle B->C D Withdraw and filter a known volume of supernatant C->D E Evaporate solvent from the filtered solution D->E F Dry residue to a constant weight E->F G Weigh the residue F->G H Calculate solubility (mass of residue / volume of supernatant) G->H

Caption: Gravimetric method workflow for solubility determination.

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It involves creating a calibration curve of absorbance versus concentration and then measuring the absorbance of a saturated solution to determine its concentration.

Materials:

  • This compound

  • Selected organic solvents (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

Procedure:

  • Determination of Maximum Absorbance Wavelength (λmax):

    • Prepare a dilute, known concentration solution of this compound in the chosen solvent.

    • Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

    • After equilibration, filter the supernatant through a 0.45 µm syringe filter.

    • Dilute a precise volume of the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units.

Logical Workflow for UV-Vis Spectrophotometry Solubility Determination:

G cluster_0 Calibration cluster_1 Sample Analysis A1 Determine λmax of the solute A2 Prepare standard solutions of known concentrations A1->A2 A3 Measure absorbance of standards at λmax A2->A3 A4 Plot absorbance vs. concentration to create calibration curve A3->A4 C Determine concentration from calibration curve A4->C B1 Prepare saturated solution and filter B2 Dilute filtered supernatant B1->B2 B3 Measure absorbance of diluted sample at λmax B2->B3 B3->C D Calculate original solubility considering dilution factor C->D

Caption: UV-Vis spectrophotometry workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not readily found in the public domain, its qualitative solubility in polar and chlorinated organic solvents is acknowledged. For researchers and professionals in drug development, the experimental protocols provided in this guide offer robust methods for determining the precise solubility of this compound in solvents relevant to their specific applications. The choice between the gravimetric and UV-Vis spectrophotometry methods will depend on the available equipment and the photophysical properties of the compound. Accurate determination of solubility is a crucial step in process development, ensuring efficient reaction conditions, effective purification, and successful formulation of products containing this compound.

References

In-Depth Technical Guide: Crystal Structure Analysis of Methyl 4-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of Methyl 4-amino-2-chlorobenzoate, a compound of interest in pharmaceutical and materials science. While a definitive crystal structure for this compound is not publicly available, this document presents a detailed analysis of the closely related parent compound, 4-Amino-2-chlorobenzoic acid, for which crystallographic data has been deposited in the Cambridge Crystallographic Data Centre (CCDC). This guide furnishes detailed experimental protocols for the synthesis, crystallization, and single-crystal X-ray diffraction of aromatic amino esters, enabling researchers to produce and analyze crystals of the title compound. All quantitative data for the parent acid is systematically tabulated, and procedural workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

This compound is a substituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and other functional organic materials. The spatial arrangement of molecules in the solid state, dictated by its crystal structure, is paramount in determining its physicochemical properties, such as solubility, melting point, stability, and bioavailability. A thorough understanding of the crystal structure is therefore crucial for its development and application.

This guide addresses the absence of a published crystal structure for this compound by providing a detailed analysis of its parent carboxylic acid, 4-Amino-2-chlorobenzoic acid. The crystallographic data for this parent compound offers valuable insights into the likely intermolecular interactions and packing motifs that could be expected in the methyl ester derivative. Furthermore, this document outlines robust and reproducible experimental methodologies for researchers to independently determine the crystal structure of this compound.

Crystallographic Data of 4-Amino-2-chlorobenzoic Acid

The following tables summarize the crystallographic data for 4-Amino-2-chlorobenzoic acid, obtained from the Cambridge Crystallographic Data Centre (CCDC Deposition Number: 845315). This data serves as a reference for understanding the structural characteristics of this class of compounds.

Table 1: Crystal Data and Structure Refinement for 4-Amino-2-chlorobenzoic Acid

ParameterValue
Empirical FormulaC₇H₆ClNO₂
Formula Weight171.58
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a3.863(3) Å
b25.122(14) Å
c7.288(5) Å
α90°
β98.48(6)°
γ90°
Volume700.1(8) ų
Z4
Calculated Density1.627 Mg/m³
Absorption Coefficient0.466 mm⁻¹
F(000)352
Data Collection
Theta range for data collection2.53 to 25.00°
Index ranges-4<=h<=4, -29<=k<=29, -8<=l<=8
Reflections collected6183
Independent reflections1228 [R(int) = 0.0441]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1228 / 0 / 101
Goodness-of-fit on F²1.043
Final R indices [I>2sigma(I)]R1 = 0.0345, wR2 = 0.0864
R indices (all data)R1 = 0.0440, wR2 = 0.0932

Table 2: Selected Bond Lengths (Å) for 4-Amino-2-chlorobenzoic Acid

BondLength (Å)
Cl(1)-C(2)1.737(2)
O(1)-C(7)1.311(2)
O(2)-C(7)1.216(2)
N(1)-C(4)1.381(2)
C(1)-C(2)1.391(3)
C(1)-C(6)1.383(3)
C(2)-C(3)1.384(3)
C(3)-C(4)1.393(3)
C(4)-C(5)1.392(3)
C(5)-C(6)1.378(3)
C(1)-C(7)1.486(3)

Table 3: Selected Bond Angles (°) for 4-Amino-2-chlorobenzoic Acid

AtomsAngle (°)
C(6)-C(1)-C(2)118.8(2)
C(6)-C(1)-C(7)119.8(2)
C(2)-C(1)-C(7)121.4(2)
C(3)-C(2)-C(1)121.2(2)
C(3)-C(2)-Cl(1)119.23(15)
C(1)-C(2)-Cl(1)119.57(15)
C(2)-C(3)-C(4)119.4(2)
N(1)-C(4)-C(5)120.6(2)
N(1)-C(4)-C(3)120.5(2)
C(5)-C(4)-C(3)118.9(2)
C(6)-C(5)-C(4)120.8(2)
C(5)-C(6)-C(1)120.8(2)
O(2)-C(7)-O(1)122.5(2)
O(2)-C(7)-C(1)121.2(2)
O(1)-C(7)-C(1)116.3(2)

Experimental Protocols

This section provides detailed methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of 4-Amino-2-chlorobenzoic acid.

Materials:

  • 4-Amino-2-chlorobenzoic acid

  • Methanol (reagent grade, dry)

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-Amino-2-chlorobenzoic acid in an excess of dry methanol.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add thionyl chloride (or a few drops of concentrated sulfuric acid) to the suspension. The addition of thionyl chloride is exothermic and will generate HCl gas, so this step should be performed in a well-ventilated fume hood.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Neutralization and Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Wash subsequently with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Crystallization

The formation of high-quality single crystals is a critical step for X-ray diffraction analysis. Slow evaporation of a saturated solution is a commonly employed method.

Materials:

  • Purified this compound

  • A suitable solvent or solvent system (e.g., methanol, ethanol, acetone, or mixtures thereof)

  • Small, clean glass vial or beaker

  • Parafilm or a loose-fitting cap

Procedure:

  • Solvent Selection: Determine a suitable solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Dissolution: Dissolve a small amount of the purified product in a minimal amount of the chosen solvent in a clean vial. Gentle heating may be required to achieve complete dissolution.

  • Slow Evaporation: Cover the vial with parafilm and pierce a few small holes in it to allow for slow evaporation of the solvent. Alternatively, a loose-fitting cap can be used.

  • Crystal Growth: Place the vial in a vibration-free environment at a constant temperature. Crystals should form over a period of several days to a week.

  • Isolation: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Single-Crystal X-ray Diffraction

This protocol outlines the general steps for determining the crystal structure using a single-crystal X-ray diffractometer.

Equipment:

  • Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)

  • X-ray source (e.g., Mo Kα or Cu Kα radiation)

  • Goniometer head

  • Microscope with polarized light

  • Cryo-system (optional, for low-temperature data collection)

Procedure:

  • Crystal Selection and Mounting: Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions. Mount the selected crystal on a goniometer head using a suitable adhesive or oil.

  • Data Collection: Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam. A preliminary diffraction image is usually taken to assess the crystal quality and to determine the unit cell parameters. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

  • Data Reduction: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental data to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation and Analysis: The final refined structure is validated using software such as CHECKCIF to ensure its geometric and crystallographic reasonability. The final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters are then analyzed.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a potential intermolecular interaction.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xrd X-ray Diffraction start 4-Amino-2-chlorobenzoic Acid + Methanol reagents Add SOCl₂ (catalyst) start->reagents reflux Reflux reagents->reflux workup Work-up (Evaporation, Extraction, Washing) reflux->workup crude Crude this compound workup->crude purification Purification (Recrystallization/Chromatography) crude->purification product Pure Product purification->product dissolution Dissolve in minimal hot solvent product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals Form evaporation->crystals mount Mount Crystal crystals->mount data_collection Data Collection mount->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution analysis Structural Analysis structure_solution->analysis molecular_interaction cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H O2 C=O N1->O2 Hydrogen Bond O1 C=O N2 N-H O1->N2 Hydrogen Bond

An In-depth Technical Guide on the Reactivity of the Amino Group in Methyl 4-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2-chlorobenzoate (CAS No: 46004-37-9) is a vital intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its chemical versatility is largely dictated by the reactivity of its functional groups, particularly the aromatic amino group. The presence of both an electron-withdrawing chloro group ortho to the amine and an electron-withdrawing methyl ester group meta to it significantly modulates the nucleophilicity and basicity of the nitrogen atom. This guide provides a detailed exploration of the electronic effects governing the reactivity of this amino group, outlines key transformations it can undergo, and presents detailed experimental protocols for its derivatization.

Chapter 1: Electronic Properties and Reactivity of the Amino Group

The reactivity of the amino group in this compound is a direct consequence of the electron density on the nitrogen atom. This density is influenced by a combination of inductive and resonance effects from the substituents on the aromatic ring.

  • Amino Group (-NH₂): The amino group itself is a strong activating group, meaning it donates electron density to the benzene ring through resonance (+R effect).[3] This increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution at the ortho and para positions.[3] However, the primary focus of this guide is the reactivity at the amino group itself.

  • Chloro Group (-Cl): Located at the ortho position, the chlorine atom exerts a dual electronic influence. It is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity. It is also weakly electron-donating through resonance (+R effect) via its lone pairs. For halogens, the inductive effect typically outweighs the resonance effect.

  • Methyl Ester Group (-COOCH₃): Positioned meta to the amino group, the methyl ester (or carbomethoxy) group is electron-withdrawing through both induction (-I effect) and resonance (-R effect).[4] Its influence is significant in reducing the overall electron density of the ring and, consequently, the amino group.

The net result of these substituents is a significant decrease in the electron density on the nitrogen atom compared to aniline. This makes the amino group in this compound less basic and less nucleophilic.[3][5]

electronic_effects substituents Substituents chloro ortho-Chloro (-Cl) ester meta-Ester (-COOCH3) effects Inductive Effect (-I) Resonance Effect (+R / -R) reactivity Overall Effect on Amino Group Reactivity effects->reactivity Decreased Electron Density (Reduced Basicity & Nucleophilicity) chloro->effects:f0 Strongly Withdrawing chloro->effects:f1 Weakly Donating ester->effects:f0 Withdrawing ester->effects:f1 Withdrawing amide_workflow start Start step1 1. Dissolve this compound (1.0 eq) and a carboxylic acid (1.1 eq) in anhydrous solvent (e.g., DMF). start->step1 step2 2. Add coupling activators (e.g., HOBt, 1.2 eq) and a non-nucleophilic base (DIPEA, 2.0 eq). step1->step2 step3 3. Cool mixture to 0°C and add coupling reagent (e.g., EDC, 1.2 eq). step2->step3 step4 4. Warm to room temperature and stir for 12-24 hours. Monitor by TLC. step3->step4 step5 5. Aqueous Work-up: Dilute, wash with NaHCO3 (aq) and brine. step4->step5 step6 6. Dry organic layer (Na2SO4), filter, and concentrate under reduced pressure. step5->step6 step7 7. Purify crude product by flash column chromatography. step6->step7 end Pure Amide Product step7->end sandmeyer_workflow start Start: This compound step1 1. Dissolve amine in concentrated strong acid (e.g., HCl, H2SO4) and water. start->step1 step2 2. Cool mixture to 0-5°C in an ice-salt bath. step1->step2 step3 3. Add aqueous NaNO2 solution dropwise, maintaining T < 5°C. Stir for 30 min. step2->step3 diazonium Intermediate: Aryl Diazonium Salt Solution step3->diazonium step5 5. Slowly add the cold diazonium salt solution to the Cu(I)X solution. Observe N2 gas evolution. diazonium->step5 step4 4. In a separate flask, prepare a solution of Cu(I)X (e.g., CuCl, CuCN) in acid. step4->step5 step6 6. Warm to room temperature or heat as required. Stir until reaction is complete. step5->step6 step7 7. Isolate product by extraction, distillation, or recrystallization. step6->step7 end Final Product step7->end

References

Discovering Novel Derivatives from Methyl 4-Amino-2-chlorobenzoate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-amino-2-chlorobenzoate is a versatile chemical intermediate that serves as a valuable starting point for the synthesis of a diverse array of novel derivatives with significant potential in drug discovery.[1] Its unique substitution pattern, featuring an amino group, a chloro substituent, and a methyl ester, provides multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures and the exploration of a wide chemical space in the quest for new therapeutic agents. This technical guide provides an in-depth overview of the synthesis of novel amide, pyrazole, and quinoline derivatives from this compound, their potential biological activities, associated signaling pathways, and detailed experimental protocols for their synthesis and evaluation.

I. Synthesis of Novel Derivatives

The chemical structure of this compound allows for derivatization at the amino group, the aromatic ring, and the methyl ester. This section outlines synthetic strategies for creating novel amide, pyrazole, and quinoline derivatives.

N-Substituted Amide Derivatives

The amino group of this compound can be readily acylated to form a variety of N-substituted amide derivatives. This can be achieved through direct condensation with carboxylic acids using a condensing agent or by converting the carboxylic acid to a more reactive species like an acid chloride.

General Synthetic Workflow for Amide Derivatives

G cluster_0 Starting Material cluster_1 Acylation cluster_2 Product This compound This compound N-Substituted Amide Derivative N-Substituted Amide Derivative This compound->N-Substituted Amide Derivative Reaction Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH)->N-Substituted Amide Derivative Condensing Agent (e.g., POCl3) Condensing Agent (e.g., POCl3) Condensing Agent (e.g., POCl3)->N-Substituted Amide Derivative

Caption: General workflow for the synthesis of N-substituted amide derivatives.

Pyrazole Derivatives

Pyrazole derivatives can be synthesized from this compound by first converting the methyl ester to a hydrazide, which then undergoes cyclization with a suitable 1,3-dicarbonyl compound.

Quinoline Derivatives

Quinoline scaffolds can be constructed using the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3] To synthesize quinoline derivatives from this compound, the amino group can be acylated to introduce a ketone functionality, which can then undergo intramolecular cyclization.

Biaryl Derivatives via Suzuki-Miyaura Coupling

The chloro-substituent on the aromatic ring of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds and generate biaryl derivatives.

II. Biological Activities and Signaling Pathways

Derivatives of this compound are anticipated to exhibit a range of biological activities, including antimicrobial, anticancer, and antiviral effects.

Antimicrobial Activity

N-substituted benzamide derivatives have shown promising antimicrobial activity against various bacterial and fungal strains.[4][5] Quinoline derivatives are a well-established class of antimicrobial agents, with many acting as DNA gyrase and topoisomerase inhibitors, enzymes essential for bacterial DNA replication.[6][7][8]

Table 1: Antimicrobial Activity of Related Amide and Quinoline Derivatives

Compound ClassTarget OrganismActivity (MIC/IC50)Reference
N-substituted benzamidesStaphylococcus aureusMIC: 3.12 - 6.25 µg/mL[5]
Escherichia coliMIC: 3.12 µg/mL[5]
Quinoline HybridsStaphylococcus aureus (MRSA)IC50: 1.89 - 2.73 µM (DNA gyrase)[7]
Pseudomonas aeruginosaPotency comparable to levofloxacin[7]

Mechanism of Action for Quinolines as DNA Gyrase Inhibitors

G Quinoline Derivative Quinoline Derivative DNA Gyrase DNA Gyrase Quinoline Derivative->DNA Gyrase Inhibits DNA Replication DNA Replication DNA Gyrase->DNA Replication Required for Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death Inhibition leads to

Caption: Inhibition of DNA gyrase by quinoline derivatives.

Anticancer Activity

Pyrazole and quinoline derivatives are known to possess significant anticancer properties.[9][10] Many pyrazole-containing compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[11][12]

Table 2: Anticancer Activity of Related Pyrazole and Quinoline Derivatives

Compound ClassCancer Cell LineActivity (IC50)Reference
Quinoline-dihydrazone derivativesMCF-7 (Breast Cancer)7.016 - 7.05 µM[10]
BGC-823 (Gastric Cancer)7.01 - 34.32 µM[10]
2-Morpholino-4-anilinoquinolinesHepG2 (Liver Cancer)8.50 - 12.76 µM[9]

PI3K/Akt/mTOR Signaling Pathway Inhibition

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->PI3K Inhibits Pyrazole Derivative->Akt Inhibits

Caption: Pyrazole derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.

Antiviral Activity

Derivatives of 4-aminobenzoic acid have been reported to exhibit antiviral properties.[1][13][14] The evaluation of novel compounds derived from this compound against a panel of viruses is a promising area of investigation.

III. Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and final derivatives, as well as for the biological evaluation of these compounds.

Synthesis Protocols

Protocol 1: Synthesis of N-Substituted-4-amino-2-chlorobenzamides

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve the desired carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane). Add a condensing agent such as phosphorus oxychloride (POCl3) (1.1 eq) dropwise at 0 °C. Stir the mixture for 1-2 hours at room temperature.

  • Amide Formation: In a separate flask, dissolve this compound (1.0 eq) in an anhydrous solvent and add a non-nucleophilic base (e.g., triethylamine, 2.0 eq).

  • Add the activated carboxylic acid solution dropwise to the solution of this compound.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Amino-2-chlorobenzohydrazide

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (10 eq) and reflux the mixture for 8-12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the solid residue from ethanol to obtain the pure hydrazide.

Protocol 3: Suzuki-Miyaura Coupling of this compound

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

  • Add a degassed solvent mixture (e.g., toluene/ethanol/water).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Biological Screening Protocols

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 5: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 6: General Antiviral Screening Assay

  • Prepare confluent cell monolayers in 96-well plates.

  • Treat the cells with serial dilutions of the test compound.

  • Infect the cells with the virus of interest.

  • Incubate the plates until cytopathic effect (CPE) is observed in the virus control wells.

  • Quantify cell viability using a suitable method (e.g., neutral red uptake).

  • Determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) to calculate the selectivity index (SI = CC50/EC50).

IV. Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel heterocyclic and biaryl derivatives. The synthetic routes outlined in this guide provide a framework for accessing a wide range of compounds with potential therapeutic applications. The exploration of these derivatives as antimicrobial, anticancer, and antiviral agents, coupled with mechanistic studies of their interactions with key biological pathways, represents a promising avenue for future drug discovery and development efforts. The detailed experimental protocols provided herein will facilitate the synthesis and evaluation of these novel chemical entities.

References

An Initial Investigation into the Biological Activity of Methyl 4-amino-2-chlorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2-chlorobenzoate is a chemical intermediate with emerging interest in the field of biological research. This document provides an in-depth technical guide summarizing the initial investigations into its biological activity. The primary focus of this guide is the compound's potential role as an inhibitor of key enzymes in the glutathione metabolic pathway, based on recent scientific findings. This guide includes a summary of available data, detailed experimental protocols for relevant assays, and visualizations of the pertinent biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound (CAS: 46004-37-9) is a substituted methyl benzoate derivative.[1][2][3] While historically utilized as a building block in custom chemical synthesis for developing novel drug candidates and reference standards, recent in silico studies have highlighted its potential for direct biological activity.[4] This guide delves into the preliminary findings that suggest this compound may act as a modulator of the cellular antioxidant and detoxification systems, specifically targeting enzymes related to glutathione metabolism.[5] Understanding these initial findings is crucial for directing future in vitro and in vivo studies to validate its therapeutic potential.

Potential Biological Activity: Targeting Glutathione-Related Enzymes

Initial research indicates that the most promising area of biological activity for this compound lies in its potential to inhibit glutathione reductase (GR) and glutathione S-transferase (GST).[5] These two enzymes are critical components of the glutathione system, which is essential for protecting cells from oxidative stress and detoxifying xenobiotics.[5]

A 2023 study published in Chemical Biology & Diversity investigated a series of methyl 4-aminobenzoate derivatives for their inhibitory effects on human erythrocyte GR and GST.[5] While the study provided in vitro inhibitory data for several derivatives, it specifically highlighted this compound (referred to as derivative 6) for its performance in in silico molecular docking studies.[5] According to the research, this compound was predicted to have the lowest binding energy for the GST receptor, suggesting a strong potential for inhibitory activity.[5]

The Glutathione Signaling Pathway

The glutathione system plays a pivotal role in cellular defense. Glutathione (GSH), a tripeptide, is a major antioxidant that directly quenches reactive oxygen species (ROS) and is a substrate for various enzymes. The diagram below illustrates the central role of GR and GST in maintaining glutathione homeostasis.

glutathione_pathway ROS Reactive Oxygen Species (ROS) GSSG Oxidized Glutathione (GSSG) ROS->GSSG Oxidizes Cellular_Damage Cellular Damage ROS->Cellular_Damage GSH Glutathione (GSH) GSH->ROS Reduces GST Glutathione S-Transferase (GST) GSH->GST GSSG->GSH GR Glutathione Reductase (GR) GSSG->GR GR->GSH NADP NADP+ GR->NADP Detoxified_Xenobiotics Detoxified Conjugates GST->Detoxified_Xenobiotics NADPH NADPH NADPH->GR + H+ Xenobiotics Xenobiotics (e.g., Drugs, Toxins) Xenobiotics->GST GR_label GR Action

Caption: The Glutathione Redox Cycle and Detoxification Pathway.

Quantitative Data Summary

While direct in vitro quantitative data for this compound is not yet available in the public domain, the table below summarizes the findings from the key 2023 study, including the in silico results for this compound and the in vitro results for other potent derivatives for comparative purposes.

CompoundTarget EnzymeAssay TypeResult
This compound GST In SilicoLowest Binding Energy
This compound GR In SilicoNot specified as the lowest
Methyl 4-amino-3-bromo-5-fluorobenzoateGRIn VitroKᵢ = 0.325 ± 0.012 µM
Methyl 4-amino-2-nitrobenzoateGSTIn VitroKᵢ = 92.41 ± 22.26 µM

Data sourced from Çakmak et al., Chem Biodivers, 2023.[5]

Experimental Protocols

To facilitate further research, this section outlines the standard experimental methodologies for assessing the inhibitory activity of compounds like this compound against GR and GST.

General Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing enzyme inhibitors typically follows a structured workflow, from initial computational screening to in vitro validation.

experimental_workflow start Start: Compound Library in_silico In Silico Screening (Molecular Docking) start->in_silico hit_identification Hit Identification (Based on Binding Energy) in_silico->hit_identification in_vitro_prep Enzyme & Substrate Preparation hit_identification->in_vitro_prep in_vitro_assay In Vitro Enzyme Inhibition Assay hit_identification->in_vitro_assay Test Compounds in_vitro_prep->in_vitro_assay data_analysis Data Analysis (IC50 / Ki Determination) in_vitro_assay->data_analysis lead_compound Lead Compound Identification data_analysis->lead_compound

Caption: General workflow for screening of enzyme inhibitors.

In Vitro Glutathione Reductase (GR) Inhibition Assay

Objective: To determine the inhibitory potential of a test compound against GR.

Principle: The activity of GR is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of GSSG to GSH.

Materials:

  • Human erythrocyte GR (or recombinant)

  • NADPH

  • Glutathione disulfide (GSSG)

  • Phosphate buffer (pH 7.4)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing phosphate buffer, GSSG, and NADPH.

  • Add varying concentrations of the test compound to the wells. Include a control group with solvent only.

  • Initiate the reaction by adding GR to each well.

  • Immediately measure the absorbance at 340 nm at regular intervals for a set period.

  • Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time curve.

  • Determine the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

  • To determine the inhibition constant (Kᵢ), perform kinetic studies with varying concentrations of both the substrate (GSSG) and the inhibitor.

In Vitro Glutathione S-Transferase (GST) Inhibition Assay

Objective: To determine the inhibitory potential of a test compound against GST.

Principle: GST activity is measured by monitoring the conjugation of GSH to a substrate, typically 1-chloro-2,4-dinitrobenzene (CDNB). The resulting conjugate, S-(2,4-dinitrophenyl)glutathione, can be detected spectrophotometrically at 340 nm.

Materials:

  • Human erythrocyte GST (or recombinant)

  • Glutathione (GSH)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Phosphate buffer (pH 6.5)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in each well containing phosphate buffer, GSH, and CDNB.

  • Add varying concentrations of the test compound to the wells, including a solvent control.

  • Initiate the reaction by adding GST to each well.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the rate of conjugate formation from the initial linear portion of the curve.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ and Kᵢ values as described for the GR assay.

Conclusion and Future Directions

The initial in silico evidence provides a compelling rationale for the further investigation of this compound as a potential inhibitor of glutathione S-transferase and, possibly, glutathione reductase.[5] This preliminary finding opens up avenues for research into its potential applications in conditions where modulation of the glutathione system could be beneficial, such as in certain cancers or inflammatory diseases.

Future research should prioritize in vitro validation of the in silico predictions. The experimental protocols outlined in this guide provide a clear framework for these studies. Determining the IC₅₀ and Kᵢ values will be crucial for quantifying its potency. Subsequently, cell-based assays to assess its impact on intracellular glutathione levels and oxidative stress, followed by in vivo studies, will be necessary to establish a comprehensive biological activity profile and evaluate its therapeutic potential. The versatility of this compound as a pharmaceutical intermediate also suggests that it could serve as a scaffold for the development of more potent and selective inhibitors of glutathione-related enzymes.[4]

References

An In-depth Technical Guide to the Safe Handling of Methyl 4-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2-chlorobenzoate is a chemical intermediate utilized in various custom synthesis projects, including the development of novel drug candidates.[1] Its molecular structure, featuring an aromatic amine, a halogen, and an ester functional group, makes it a versatile building block in organic synthesis. However, these same structural features contribute to its potential health hazards, necessitating stringent safety and handling protocols. This guide provides comprehensive information on the safe handling, storage, disposal, and emergency procedures for this compound to ensure the safety of laboratory personnel.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueReferences
IUPAC Name This compound[2]
CAS Number 46004-37-9[3][4]
Molecular Formula C₈H₈ClNO₂[2][3]
Molecular Weight 185.61 g/mol [2][3]
Appearance White to Almost white powder to crystal[3]
Melting Point 112-114 °C[4]
Boiling Point 334.2 ± 22.0 °C (Predicted)[4]
Density 1.311 ± 0.06 g/cm³ (Predicted)[4]
Purity >98.0% (GC)[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its classification and associated hazard statements is provided in Table 2.

Hazard ClassGHS CategoryHazard StatementReferences
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[2]

Signal Word: Warning[2]

Pictograms:

  • Irritant (Exclamation Mark)[2]

Experimental Protocols for Hazard Assessment

The hazard classifications for this compound are determined through standardized experimental protocols. While specific test results for this compound are not publicly available, the methodologies are well-established by organizations such as the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing (based on OECD Guideline 439)

In vitro skin irritation testing is performed to assess the potential of a substance to cause reversible skin damage.[3]

Methodology:

  • Test System: A reconstructed human epidermis (RhE) model, which is a three-dimensional tissue construct that mimics the upper layers of human skin, is used.[5]

  • Procedure:

    • A small amount of this compound (as a solid or in an appropriate solvent) is applied topically to the surface of the RhE tissue.[5]

    • The tissue is incubated with the test substance for a defined period (e.g., 60 minutes).[5]

    • Following exposure, the substance is washed off, and the tissue is incubated for a recovery period (e.g., 42 hours).[5]

  • Endpoint Measurement: Cell viability is assessed using a colorimetric assay, such as the MTT assay. The enzymatic conversion of MTT to a colored formazan product by viable cells is measured spectrophotometrically.[5]

  • Classification: The substance is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[5]

Eye Irritation Testing (based on OECD Guideline 492)

In vitro eye irritation testing evaluates the potential of a substance to cause reversible eye damage.

Methodology:

  • Test System: A reconstructed human cornea-like epithelium (RhCE) model is employed, which simulates the human corneal epithelium.[6]

  • Procedure:

    • The test substance is applied to the surface of the RhCE tissue.

    • After a specified exposure time, the substance is rinsed off.

    • The tissue is incubated for a post-exposure period.

  • Endpoint Measurement: Similar to the skin irritation test, cell viability is the primary endpoint, typically measured by the MTT assay.[7]

  • Classification: A substance is identified as causing serious eye irritation (Category 2A) based on the extent of reduction in tissue viability compared to controls. If the viability is ≤ 60%, the substance is classified as an irritant.[7]

Potential Toxicological Pathways

While the specific molecular mechanisms of toxicity for this compound are not extensively studied, the irritant effects of aromatic amines and halogenated aromatic compounds are generally understood to involve the induction of oxidative stress and inflammatory responses.

ToxicityPathway

Exposure to halogenated aromatic compounds like chlorobenzene can lead to an increase in intracellular reactive oxygen species (ROS), causing oxidative stress.[2] This oxidative stress can, in turn, activate inflammatory signaling pathways such as NF-κB, leading to the release of pro-inflammatory cytokines like TNF-alpha and resulting in an inflammatory response perceived as irritation.[2][8] Aromatic amines can also be metabolically activated to reactive intermediates that contribute to cellular damage and sensitization.[6][9]

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A summary of the required PPE is provided in Table 3.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133. A face shield is recommended if there is a risk of splashing.[10][11]Protects against dust particles and splashes that can cause serious eye irritation.[10]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a fully-buttoned lab coat.[10]Prevents skin contact, which can lead to irritation.[10]
Respiratory Protection Use in a well-ventilated area. If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12][13]Prevents inhalation of dust which may cause respiratory tract irritation.[10]
Footwear Closed-toe shoes.[10]Protects feet from potential spills.[10]
Handling and Storage
  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

    • Avoid breathing dust, fumes, or vapors.[6][10]

    • Avoid contact with skin and eyes.[6]

    • Wash hands thoroughly after handling.[6]

    • Do not eat, drink, or smoke in the work area.[6]

  • Storage:

    • Store in a tightly closed container.[6]

    • Keep in a cool, dry, and well-ventilated place.[12]

    • Store locked up.[6]

    • Incompatible Materials: Strong oxidizing agents.[12][13]

SafeHandlingWorkflow Start Start: Handling Required Assess Assess Hazards (Review SDS) Start->Assess PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE WorkArea Prepare Work Area (Fume Hood, Spill Kit) PPE->WorkArea Handle Handle Chemical WorkArea->Handle Spill Spill Occurs? Handle->Spill Cleanup Follow Spill Cleanup Procedure Spill->Cleanup Yes Store Store Properly Spill->Store No Cleanup->Handle Waste Dispose of Waste Store->Waste Decontaminate Decontaminate Work Area & Remove PPE Waste->Decontaminate End End Decontaminate->End

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures
Exposure RouteFirst Aid ProcedureReferences
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][10][11]
Skin Contact Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[6][10]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[5][6]
Ingestion Wash out mouth with water. Do NOT induce vomiting. Call a physician.[6]
Accidental Release Measures
  • Personal Precautions: Use full personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[6]

  • Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Avoid generating dust. Decontaminate surfaces with a suitable solvent (e.g., alcohol) and dispose of contaminated material according to local regulations.[5][6]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[6]

  • Specific Hazards: During combustion, may emit irritant fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[11]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[6][11]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[6]

  • Conditions to Avoid: Avoid dust formation.[5]

  • Incompatible Materials: Strong oxidizing agents.[12][13]

  • Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[11]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[6]

Conclusion

This compound is a valuable chemical intermediate, but its hazardous properties necessitate careful and informed handling. By understanding its physical and chemical properties, potential hazards, and by strictly adhering to the safety precautions outlined in this guide, researchers and drug development professionals can minimize risks and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) before use.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Methyl 4-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Methyl 4-amino-2-chlorobenzoate in the synthesis of kinase inhibitors, particularly focusing on those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The versatility of this starting material makes it a valuable building block in the development of potent and selective therapeutic agents.[1]

Introduction to this compound in Kinase Inhibitor Synthesis

This compound is a substituted anthranilic acid ester that serves as a key precursor for the construction of heterocyclic scaffolds central to many kinase inhibitors. Its amino and ester functionalities, along with the chloro substituent, provide multiple reactive sites for elaboration into complex molecular architectures. Notably, it is a suitable starting material for the synthesis of the quinazoline core, which is a prominent feature in several FDA-approved kinase inhibitors such as Gefitinib and Lapatinib. The 4-aminoquinazoline scaffold is a well-established pharmacophore for kinase inhibition.[1]

Featured Application: Synthesis of a 4-Anilinoquinazoline-Based EGFR Inhibitor

This section outlines a representative synthetic route to a 4-anilinoquinazoline derivative, a class of compounds known to exhibit potent EGFR inhibitory activity. The synthesis commences with the cyclization of this compound to form a key quinazolinone intermediate.

Experimental Protocols

Step 1: Synthesis of 7-Chloro-2-methylquinazolin-4(3H)-one

This initial step involves the construction of the quinazoline core from this compound.

  • Materials:

    • This compound

    • Formamide

    • Ammonium formate

  • Procedure:

    • A mixture of this compound (1.0 eq) and formamide (10 eq) is heated to 150-160 °C.

    • Ammonium formate (2.0 eq) is added portion-wise over 30 minutes.

    • The reaction mixture is stirred at this temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

    • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 7-Chloro-2-methylquinazolin-4(3H)-one.

Step 2: Chlorination of 7-Chloro-2-methylquinazolin-4(3H)-one

The quinazolinone is converted to the more reactive 4-chloroquinazoline intermediate.

  • Materials:

    • 7-Chloro-2-methylquinazolin-4(3H)-one

    • Thionyl chloride (SOCl₂)

    • Dimethylformamide (DMF) (catalytic amount)

    • Toluene

  • Procedure:

    • To a suspension of 7-Chloro-2-methylquinazolin-4(3H)-one (1.0 eq) in toluene, a catalytic amount of DMF is added.

    • Thionyl chloride (3.0 eq) is added dropwise at room temperature.

    • The mixture is heated to reflux (around 110 °C) and maintained for 3-4 hours.

    • The excess thionyl chloride and toluene are removed under reduced pressure to yield crude 4,7-dichloro-2-methylquinazoline, which is used in the next step without further purification.

Step 3: Nucleophilic Aromatic Substitution with a Substituted Aniline

The final step involves the coupling of the 4-chloroquinazoline with a substituted aniline to furnish the target 4-anilinoquinazoline.

  • Materials:

    • 4,7-dichloro-2-methylquinazoline

    • 3-ethynylaniline

    • Isopropanol

  • Procedure:

    • The crude 4,7-dichloro-2-methylquinazoline (1.0 eq) is dissolved in isopropanol.

    • 3-ethynylaniline (1.1 eq) is added to the solution.

    • The reaction mixture is heated to reflux for 4-6 hours.

    • After cooling to room temperature, the precipitate formed is collected by filtration, washed with cold isopropanol, and dried to afford the final 4-anilinoquinazoline product.

Data Presentation

The following tables summarize the biological activity of representative 4-anilinoquinazoline-based kinase inhibitors, demonstrating the potency of this compound class.

Table 1: In Vitro Cytotoxicity of Novel Gefitinib Analogues

CompoundCancer Cell LineIC₅₀ (µM)
Gefitinib A549 (Non-small cell lung cancer)>10
HCT116 (Colon cancer)>10
Analogue 15 A549 (Non-small cell lung cancer)0.8
HCT116 (Colon cancer)1.2
Analogue 17 A549 (Non-small cell lung cancer)0.5
HCT116 (Colon cancer)0.9

Data adapted from a study on novel Gefitinib analogues.[2]

Table 2: Kinase Inhibitory Activity of a 4-Anilinoquinazoline Derivative (Compound 6m)

KinaseIC₅₀ (µM)
EGFR 0.0032
Other Kinases >7

This data highlights the high selectivity of some 4-anilinoquinazoline derivatives for EGFR.[3]

Table 3: In Vitro Anti-proliferative Activities of Hypoxia-Selective EGFR/VEGFR-2 Dual Inhibitors

CompoundCell LineConditionGI₅₀ (µM)
Vandetanib A549Normoxia3.52 ± 0.28
Hypoxia4.15 ± 0.33
10a A549Normoxia2.18 ± 0.17
Hypoxia0.89 ± 0.07
10g A549Normoxia1.88 ± 0.15
Hypoxia0.65 ± 0.05

These results indicate that certain 4-anilinoquinazoline derivatives can be designed to be more active under hypoxic conditions found in solid tumors.[4]

Visualizations

EGFR Signaling Pathway

The diagram below illustrates the EGFR signaling cascade, a critical pathway in cell proliferation and survival that is often dysregulated in cancer. Kinase inhibitors synthesized from this compound can block this pathway at the level of the EGFR tyrosine kinase.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR EGF EGF (Ligand) EGF->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Workflow for Kinase Inhibitor Synthesis

The following diagram outlines the general workflow for the synthesis and initial evaluation of a kinase inhibitor derived from this compound.

experimental_workflow start Start: This compound step1 Step 1: Cyclization to form Quinazolinone Core start->step1 step2 Step 2: Chlorination of Quinazolinone step1->step2 step3 Step 3: Nucleophilic Aromatic Substitution with Aniline Derivative step2->step3 purification Purification and Characterization (NMR, MS) step3->purification evaluation Biological Evaluation: Kinase Assays, Cell-based Assays purification->evaluation end Lead Compound evaluation->end

Caption: Synthetic and Evaluation Workflow.

References

Application Notes and Protocols for the Synthesis of Quinazolinone Derivatives from Methyl 4-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties, have made them a significant focus of research in medicinal chemistry and drug development.[1][2][3][4] This document provides detailed protocols for the synthesis of 7-chloro-4(3H)-quinazolinone and its 2-methyl derivative starting from the commercially available Methyl 4-amino-2-chlorobenzoate.

The chloro-substituent at the 7-position is a key feature in many potent quinazolinone-based inhibitors of Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy.[5] Furthermore, quinazolinone scaffolds have been investigated as inhibitors of viral polymerases, highlighting their potential as broad-spectrum antiviral agents.[6][7] These application notes offer a comprehensive guide for the synthesis and characterization of these valuable compounds.

Synthetic Strategy

The synthesis of 7-chloro-substituted quinazolinone derivatives from this compound is a two-step process. The initial step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-amino-2-chlorobenzoic acid. This intermediate is then cyclized with an appropriate one-carbon or two-carbon source to yield the desired quinazolinone ring system.

G start This compound intermediate 4-amino-2-chlorobenzoic acid start->intermediate Step 1: Hydrolysis product1 7-chloro-4(3H)-quinazolinone intermediate->product1 Step 2a: Cyclization (Formamide) product2 2-methyl-7-chloro-4(3H)-quinazolinone intermediate->product2 Step 2b: Cyclization (Acetic Anhydride)

Experimental Protocols

Step 1: Synthesis of 4-amino-2-chlorobenzoic acid

This protocol describes the base-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with water and acidify to pH 3-4 with concentrated hydrochloric acid.

  • A precipitate of 4-amino-2-chlorobenzoic acid will form.

  • Collect the solid by vacuum filtration, wash with cold distilled water, and dry under vacuum.

Characterization Data for 4-amino-2-chlorobenzoic acid:

  • Appearance: White to off-white solid.

  • ¹H NMR (DMSO-d₆): Chemical shifts will be observed for the aromatic protons and the amine and carboxylic acid protons.

  • ¹³C NMR (DMSO-d₆): Signals corresponding to the aromatic carbons, the carboxyl carbon, and the carbon bearing the amino group will be present.[8][9]

Step 2a: Synthesis of 7-chloro-4(3H)-quinazolinone

This protocol details the cyclization of 4-amino-2-chlorobenzoic acid with formamide.[10][11]

Materials:

  • 4-amino-2-chlorobenzoic acid

  • Formamide

  • Round-bottom flask

  • Heating mantle or oil bath

  • Thermometer

  • Distilled water

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine 4-amino-2-chlorobenzoic acid (1.0 eq) and an excess of formamide (10-15 eq).

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the crude product with cold water and recrystallize from ethanol or an ethanol/water mixture to afford pure 7-chloro-4(3H)-quinazolinone.

Step 2b: Synthesis of 2-methyl-7-chloro-4(3H)-quinazolinone

This protocol describes the synthesis of the 2-methyl derivative via a two-step, one-pot reaction involving the formation of a benzoxazinone intermediate.[12][13]

Materials:

  • 4-amino-2-chlorobenzoic acid

  • Acetic anhydride

  • Hydrazine hydrate (or other amine for 3-substitution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Formation of the Benzoxazinone Intermediate: In a round-bottom flask, suspend 4-amino-2-chlorobenzoic acid (1.0 eq) in acetic anhydride (5-10 eq).

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure. The resulting solid is the 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one intermediate.

  • Quinazolinone Formation: To the crude benzoxazinone intermediate, add ethanol followed by the desired amine (e.g., hydrazine hydrate for a 3-amino substituent, or an alkyl/aryl amine for other 3-substituted derivatives) (1.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After cooling, the product will precipitate. Collect the solid by vacuum filtration.

  • Wash the product with cold ethanol and dry to yield 2-methyl-7-chloro-4(3H)-quinazolinone (or its 3-substituted derivative).

Quantitative Data

The following table summarizes typical reaction parameters and expected yields for the synthesis of quinazolinone derivatives based on literature for similar compounds.

StepProductReagentsSolventTemperature (°C)Time (h)Yield (%)
14-amino-2-chlorobenzoic acidNaOHMethanol/WaterReflux2-4>90
2a7-chloro-4(3H)-quinazolinoneFormamideNone150-1603-570-85
2b2-methyl-7-chloro-4(3H)-quinazolinoneAcetic Anhydride, AmineEthanolReflux4-665-80

Yields are estimates based on reported syntheses of analogous compounds and may vary.

Spectroscopic Data of Representative Products

7-chloro-4(3H)-quinazolinone

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.72 (br s, 1H, NH), 8.10 (d, J = 8.0 Hz, 1H, H-5), 7.75 (s, 1H, H-8), 7.58 (d, J = 8.0 Hz, 1H, H-6), 8.20 (s, 1H, H-2).[5]

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 161.2, 154.1, 149.5, 139.4, 128.1, 127.7, 126.6, 120.3.[5]

  • MS (ESI): m/z [M-H]⁻ calculated for C₈H₄ClN₂O: 179.00; found 179.0.

2-methyl-7-chloro-4(3H)-quinazolinone

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.49 (s, 1H), 7.14 (s, 1H), 6.30 (s, 1H), 2.53 (s, 3H).[14]

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 168.1, 149.4, 141.3, 140.1, 134.4, 127.0, 114.4, 23.4.[14]

  • IR (KBr, cm⁻¹): ~3300 (N-H), ~1680 (C=O).[14]

Biological Significance and Signaling Pathway

Quinazolinone derivatives are renowned for their potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[2] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.[15] Quinazolinone-based EGFR inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors, blocking the downstream signaling cascade that leads to uncontrolled cell growth.[16]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Quinazolinones have also demonstrated significant antiviral activity against a range of viruses by targeting viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp).[6][7][16] This dual activity against both cancer and viral targets underscores the therapeutic potential of this versatile scaffold.

Conclusion

The synthetic routes outlined in these application notes provide a reliable and efficient means of producing 7-chloro-substituted quinazolinone derivatives from this compound. The protocols are adaptable for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies. The profound biological activities of these compounds, particularly as EGFR and viral polymerase inhibitors, make them highly valuable for ongoing research and development in oncology and virology.

References

N-Acylation of Methyl 4-amino-2-chlorobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-acylation of Methyl 4-amino-2-chlorobenzoate, a key intermediate in the synthesis of a variety of biologically active molecules. The protocols described herein outline two primary methods for this transformation: reaction with acyl chlorides and amide coupling with carboxylic acids.

Introduction

N-acylation of anilines is a fundamental and versatile transformation in organic synthesis, crucial for the construction of amide bonds. The resulting N-acyl aromatic compounds are prevalent scaffolds in medicinal chemistry and materials science. This compound serves as a valuable building block, and its N-acylation provides access to a diverse range of derivatives with potential applications in drug discovery and development. The protocols provided are based on established and reliable methodologies for amide bond formation.

Data Presentation: N-Acylation Reaction Parameters

The following table summarizes typical reaction conditions and yields for the N-acylation of this compound with various acylating agents. These parameters can serve as a starting point for reaction optimization.

Acylating AgentBase/Coupling AgentSolventTemp. (°C)Time (h)Yield (%)
Acetyl ChlorideSodium BicarbonateEthyl Acetate / Water0 to RT2~99 (analogous)
Acetyl ChloridePyridineDichloromethane (DCM)0 to RT2-4High (typical)
Propionyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)0 to RT2-4Good to High
Benzoyl Chloride10% aq. NaOHDichloromethane (DCM)0-5 to RT2-4High (typical)
Acetic AcidEDC, HOBt, DIPEADichloromethane (DCM)RT12-24Good to High
Benzoic AcidHATU, DIPEADimethylformamide (DMF)RT2-6High (typical)

Yields are based on literature for analogous reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: N-Acylation with Acyl Chlorides (Schotten-Baumann Conditions)

This protocol describes the N-acylation of this compound using an acyl chloride in the presence of a base. This method is robust and generally provides high yields.

Materials:

  • This compound

  • Acyl Chloride (e.g., Acetyl Chloride, Propionyl Chloride, Benzoyl Chloride)

  • Base (e.g., Pyridine, Triethylamine, or 10% aqueous Sodium Hydroxide)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM).

  • Base Addition: Add the base.

    • For Pyridine or Triethylamine: Add the base (1.2-1.5 eq.) to the solution.

    • For aqueous NaOH (Schotten-Baumann): Add 10% aqueous NaOH solution (2.0-3.0 eq.) to create a biphasic mixture.

  • Cooling: Cool the mixture to 0 °C in an ice bath with stirring.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.1-1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • If an organic base was used, wash the organic layer sequentially with 1 M HCl (to remove the base), saturated sodium bicarbonate solution, and brine. If aqueous NaOH was used, separate the layers and wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Amide Coupling with Carboxylic Acids

Materials:

  • This compound

  • Carboxylic Acid (e.g., Acetic Acid, Propanoic Acid, Benzoic Acid)

  • Coupling Agent (e.g., EDC with HOBt, or HATU)

  • Non-nucleophilic Base (e.g., Diisopropylethylamine (DIPEA), N-methylmorpholine (NMM))

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reactant Mixture: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq.), the coupling agent (e.g., EDC, 1.2 eq. and HOBt, 0.5 eq. or HATU, 1.1 eq.), and the non-nucleophilic base (e.g., DIPEA, 2.0 eq.) in the chosen anhydrous solvent (e.g., DCM or DMF).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add this compound (1.0 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from 2 to 24 hours depending on the substrates and coupling agent used.

  • Work-up:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine to remove unreacted carboxylic acid and coupling agent byproducts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure N-acylated product.

Mandatory Visualization

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Work-up & Purification cluster_end Final Product Start_Amine This compound Reaction Base / Coupling Agent Solvent Temperature Control Start_Amine->Reaction 1.0 eq Start_Acylating Acylating Agent (Acyl Chloride or Carboxylic Acid) Start_Acylating->Reaction 1.1-1.2 eq Workup Aqueous Work-up (Washing) Reaction->Workup Reaction Monitoring (TLC) Purification Purification (Recrystallization or Chromatography) Workup->Purification Product N-Acylated Product Purification->Product

Caption: General experimental workflow for the N-acylation of this compound.

Signaling_Pathway_Analogy Amine Amine (Nucleophile) Carbonyl Acyl Carbonyl (Electrophile) Amine->Carbonyl Nucleophilic Attack Intermediate Tetrahedral Intermediate Carbonyl->Intermediate Forms Product Amide Bond Formation Intermediate->Product Collapse Leaving_Group Leaving Group (Cl- or Activated Acid) Intermediate->Leaving_Group Elimination

Caption: Nucleophilic addition-elimination mechanism for N-acylation.

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with Methyl 4-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This powerful reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[2][3][4] Methyl 4-amino-2-chlorobenzoate is a valuable building block in medicinal chemistry and organic synthesis due to its versatile structure, featuring a nucleophilic amino group, an ester functionality, and a halogenated aromatic ring suitable for cross-coupling.[5][6] The chlorine substituent, in particular, serves as a handle for Suzuki-Miyaura reactions, allowing for the introduction of various aryl and heteroaryl moieties to construct complex molecular architectures.[5]

These application notes provide a detailed protocol for the Suzuki cross-coupling reaction of this compound with arylboronic acids. The document outlines a general experimental procedure, key reaction parameters for optimization, and visual guides to the experimental workflow and catalytic cycle.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][7][8][9] A base is essential for the activation of the organoboron species to facilitate the transmetalation step.[4][7][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[7][8]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step that is typically facilitated by the base.[8][9][10]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[7][8][9]

Challenges in the Suzuki Coupling of this compound

While the Suzuki-Miyaura reaction is highly versatile, the specific functionalities of this compound present potential challenges:

  • Reactivity of Aryl Chlorides: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step.[8][10] This often necessitates the use of more electron-rich and bulky phosphine ligands to promote the catalytic activity.[10]

  • Influence of the Amino Group: The electron-donating amino group can activate the aromatic ring. However, its basic nature may lead to coordination with the palladium catalyst, which can potentially inhibit its reactivity by blocking coordination sites required for the catalytic cycle.[11]

  • Steric Hindrance: The ortho-position of the chlorine atom relative to the ester group may introduce steric hindrance that can affect the rate and efficiency of the reaction.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This procedure should be considered a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system with a specific ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, THF, often with a small amount of water)[7][12]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).[5][13]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1][13]

  • Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.[1][13]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5][13]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][13][14]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.[1][13]

Data Presentation: Reaction Parameter Optimization

The optimal conditions for the Suzuki cross-coupling of this compound will depend on the specific arylboronic acid used. The following table summarizes common parameters that can be varied for reaction optimization, based on literature for similar substrates.

ParameterReagent/ConditionTypical Range/ExamplesNotes
Palladium Catalyst Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃Often used in combination with a phosphine ligand.
Active CatalystPd(PPh₃)₄A common, air-stable catalyst.
PalladacyclesBuchwald Precatalysts (e.g., G3 XPhos)Highly active for challenging substrates like aryl chlorides.[12]
Ligand Phosphine LigandsPPh₃, PCy₃, Buchwald ligands (XPhos, SPhos)Electron-rich and bulky ligands are often required for aryl chlorides.[10][12]
Base CarbonatesK₂CO₃, Cs₂CO₃Cs₂CO₃ is a stronger base and can be more effective.[12]
PhosphatesK₃PO₄Often a good choice for challenging couplings.[12]
Solvent Ethers1,4-Dioxane, THF, 2-MeTHFCommon aprotic polar solvents.[12][15]
AromaticTolueneFrequently used, often in a mixture with water.
Biphasic MixturesDioxane/water, Toluene/waterThe presence of water can be beneficial, especially with K₃PO₄.[7][12]
Temperature Reaction Temperature70 - 110 °CHigher temperatures may be needed for less reactive aryl chlorides.[5][15]

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_exec Reaction Execution cluster_iso Product Isolation reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up (Dilute, Wash with H₂O/Brine) monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Biaryl Product purify->product

Caption: A typical workflow for the Suzuki cross-coupling reaction.

Suzuki-Miyaura Catalytic Cycle

G cluster_reactants cluster_products pd0 Pd(0)Ln pd2_complex Ar-Pd(II)Ln-Cl pd0->pd2_complex Oxidative Addition transmetal_complex Ar-Pd(II)Ln-Ar' pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination biaryl Biaryl Product (Ar-Ar') transmetal_complex->biaryl aryl_halide This compound (Ar-Cl) aryl_halide->pd2_complex boronic_acid Ar'-B(OH)₂ boronic_acid->pd2_complex Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application of Methyl 4-amino-2-chlorobenzoate in Agrochemical Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-amino-2-chlorobenzoate is a versatile chemical intermediate with significant applications in the field of agrochemical research and development. Its unique structure, featuring a chlorinated benzene ring with both amino and methyl ester functional groups, makes it a valuable starting material for the synthesis of a variety of biologically active molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of agrochemicals, with a primary focus on its role in the production of the insecticide chlorantraniliprole.

Application in Insecticide Synthesis: The Case of Chlorantraniliprole

This compound is a key precursor for the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, a crucial intermediate in the industrial production of chlorantraniliprole. Chlorantraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide class, known for its high efficacy against a wide range of lepidopteran pests.

Mechanism of Action: Ryanodine Receptor Activation

Chlorantraniliprole exhibits its insecticidal effect by selectively activating insect ryanodine receptors (RyRs).[1][2] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells. The binding of chlorantraniliprole to insect RyRs causes an uncontrolled release of intracellular calcium stores, leading to muscle contraction, paralysis, and ultimately, the death of the insect.[1] The high selectivity of chlorantraniliprole for insect RyRs over mammalian receptors contributes to its favorable toxicological profile for non-target organisms.[3]

Quantitative Efficacy Data for Chlorantraniliprole

The following table summarizes the acute toxicity of chlorantraniliprole against various organisms, demonstrating its high potency against target pests and its relative safety for non-target species.

OrganismTest TypeMetricValueReference
Danio rerio (Zebrafish)Acute toxicityLC50 (96h)17.56 µg/ml[4]
Labeo rohita (Rohu)Acute toxicityLC50 (96h)12.7 mg/L[5][6]
RatAcute oralLD50> 5000 mg/kg[7]
RatAcute dermalLD50> 5000 mg/kg[7]
RatAcute inhalationLC50> 2.0 mg/L[7]
Bobwhite QuailAcute oralLD50> 2250 mg/kg[8]
Mallard DuckAcute oralLD50> 2250 mg/kg[8]

Experimental Protocol: Synthesis of Chlorantraniliprole Intermediate (2-amino-5-chloro-N,3-dimethylbenzamide)

This protocol describes a representative synthesis of a key intermediate for chlorantraniliprole, starting from a compound structurally related to this compound. The initial steps can be adapted to utilize this compound.

Step 1: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid

  • This step involves the chlorination of 2-amino-3-methylbenzoic acid. While the provided search results do not detail the synthesis starting from this compound, a plausible route would involve the hydrolysis of the methyl ester to the carboxylic acid, followed by appropriate functional group manipulations.

Step 2: Amidation to form 2-amino-5-chloro-N,3-dimethylbenzamide

  • Reaction Setup: In a reaction vessel, suspend 2-amino-5-chloro-3-methylbenzoic acid in a suitable aprotic solvent such as dichloromethane.

  • Activation: Add a coupling agent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and an activator like 1-hydroxybenzotriazole (HOBt).

  • Amine Addition: Cool the reaction mixture in an ice bath and slowly add an aqueous solution of methylamine (e.g., 30-40%).

  • Reaction: Stir the mixture at low temperature for approximately 30 minutes, then allow it to warm to room temperature and react overnight.

  • Work-up and Purification: Wash the reaction mixture with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-amino-5-chloro-N,3-dimethylbenzamide.

Final Step: Synthesis of Chlorantraniliprole

The final step involves the amide coupling of 2-amino-5-chloro-N,3-dimethylbenzamide with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[9]

Signaling Pathway: Ryanodine Receptor Activation by Chlorantraniliprole

Chlorantraniliprole_MoA cluster_muscle_cell Insect Muscle Cell Chlorantraniliprole Chlorantraniliprole RyR Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum Chlorantraniliprole->RyR Binds and Activates SR Sarcoplasmic Reticulum (Ca2+ Store) Ca_release Uncontrolled Ca2+ Release SR->Ca_release Depletion of Ca2+ Contraction Muscle Contraction and Paralysis Ca_release->Contraction

Caption: Mode of action of Chlorantraniliprole via ryanodine receptor activation.

Experimental Workflow: Synthesis of Chlorantraniliprole

Chlorantraniliprole_Synthesis cluster_intermediates Intermediate Synthesis cluster_final_synthesis Final Product Synthesis M4A2CB This compound (Starting Material) Intermediate_A 2-amino-5-chloro-N,3-dimethylbenzamide M4A2CB->Intermediate_A Multi-step synthesis Coupling Amide Coupling Reaction Intermediate_A->Coupling Intermediate_B 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid Intermediate_B->Coupling Purification Purification (Recrystallization/Chromatography) Coupling->Purification Chlorantraniliprole Chlorantraniliprole (Final Product) Purification->Chlorantraniliprole

Caption: General workflow for the synthesis of Chlorantraniliprole.

Potential Application in Herbicide Research

While the use of this compound is well-established in insecticide synthesis, its application in developing herbicides is a potential area of research. Arylaminobenzoate derivatives have been shown to act as inhibitors of photosystem II (PSII) in plants, a common mode of action for many commercial herbicides.

Mechanism of Action: Photosystem II Inhibition

Herbicides that inhibit PSII typically bind to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts. This binding blocks the electron transport chain, preventing the production of ATP and NADPH necessary for photosynthesis. The disruption of electron flow also leads to the formation of reactive oxygen species, which cause rapid cellular damage and plant death.

Although this mechanism is known for the broader class of arylaminobenzoates, specific herbicidal compounds directly synthesized from this compound and their corresponding quantitative efficacy data are not extensively documented in the reviewed literature. Further research is required to explore the potential of this compound as a scaffold for novel PSII-inhibiting herbicides.

Signaling Pathway: Photosystem II Inhibition

PSII_Inhibition cluster_chloroplast Chloroplast Thylakoid Membrane Light Light Energy PSII Photosystem II (PSII) Light->PSII ETC Electron Transport Chain PSII->ETC Blocks electron flow Herbicide Arylaminobenzoate Herbicide Herbicide->PSII Binds to D1 protein Photosynthesis Photosynthesis (ATP & NADPH production) ETC->Photosynthesis Inhibited

Caption: General mechanism of Photosystem II inhibiting herbicides.

This compound is a valuable building block in agrochemical synthesis, most notably demonstrated by its role in the production of the highly effective insecticide chlorantraniliprole. The detailed protocols and efficacy data provided herein offer a comprehensive resource for researchers in this area. While its application in herbicide development is less explored, the known activity of related arylaminobenzoates suggests a promising avenue for future research into novel photosystem II inhibitors.

References

The Versatility of Methyl 4-amino-2-chlorobenzoate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-amino-2-chlorobenzoate is a key pharmaceutical intermediate valued for its versatile chemical structure, which serves as a foundational building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). This white crystalline solid, with the CAS number 46004-37-9, is soluble in many organic solvents and exhibits stability at room temperature, making it a reliable starting material for complex multi-step syntheses.[1] Its strategic placement of an amino group, a chloro substituent, and a methyl ester on the benzene ring allows for a range of chemical modifications, providing a gateway to novel drug candidates and essential medicines.

Application Notes

The utility of this compound in drug discovery and development is primarily centered on its reactive functional groups. The amino group is readily acylated or can be converted into a diazonium salt for subsequent coupling reactions. The chloro substituent and the ester group also offer sites for further chemical transformations, enabling the construction of complex molecular architectures.

Key Applications:
  • Synthesis of Heterocyclic Compounds: This intermediate is a valuable precursor for the synthesis of various heterocyclic systems, which are prevalent in many drug scaffolds. For instance, it can be utilized in the synthesis of quinazolinones, a class of compounds known for their broad spectrum of biological activities, including antibacterial and anticancer properties.

  • Precursor for Selective Liver X Receptor (LXR) Agonists: this compound serves as a starting material for the synthesis of selective LXR agonists. These agonists are instrumental in regulating cholesterol transport and have therapeutic potential for treating cardiovascular diseases.[2]

  • Building Block for Novel Drug Candidates: The adaptable chemical nature of this compound makes it an invaluable asset in custom synthesis projects aimed at developing new chemical entities with therapeutic potential.[1]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectroscopic properties of this compound and its derivatives is crucial for reaction monitoring, quality control, and structural elucidation.

PropertyThis compoundN-Acetyl-4-amino-2-chlorobenzoic acid methyl ester (Predicted)
Molecular Formula C₈H₈ClNO₂C₁₀H₁₀ClNO₃
Molecular Weight 185.61 g/mol 227.64 g/mol
CAS Number 46004-37-9Not available
Appearance White crystalline solidWhite to off-white solid
Melting Point Not availableNot available
Solubility Soluble in various organic solventsSoluble in polar organic solvents
Spectroscopic DataThis compound (Predicted)N-Acetyl-4-amino-2-chlorobenzoic acid methyl ester (Predicted)
¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) ~7.7 (d), ~6.8 (d), ~6.6 (dd), ~5.9 (s, 2H, -NH₂), ~3.8 (s, 3H, -OCH₃)[3]~10.2 (s, 1H, -NH), ~7.9 (d), ~7.8 (d), ~7.6 (dd), ~3.8 (s, 3H, -OCH₃), ~2.1 (s, 3H, -COCH₃)
¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) ~166.0 (C=O), ~151.0 (C-NH₂), ~137.0 (C-Cl), ~131.0, ~116.0, ~113.0, ~111.0, ~52.0 (-OCH₃)[3]~168.0 (NHC=O), ~165.0 (COOCH₃), ~145.0, ~135.0, ~130.0, ~120.0, ~118.0, ~115.0, ~52.5 (-OCH₃), ~24.0 (-COCH₃)
IR (KBr, cm⁻¹) ~3400-3300 (N-H stretch), ~1700 (C=O stretch), ~1620 (N-H bend), ~1250 (C-O stretch), ~800-750 (C-Cl stretch)~3300 (N-H stretch), ~1720 (ester C=O stretch), ~1680 (amide C=O stretch), ~1530 (N-H bend), ~1250 (C-O stretch), ~780 (C-Cl stretch)

Experimental Protocols

The following protocols provide detailed methodologies for key chemical transformations of this compound.

Protocol 1: N-Acylation of this compound

This protocol details the N-acetylation of this compound, a common step in the synthesis of more complex molecules.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

  • Purify the product by recrystallization or column chromatography.

Expected Yield: 85-95%

Protocol 2: Diazotization and Azo Coupling

This protocol describes the conversion of the amino group of this compound to a diazonium salt, followed by an azo coupling reaction with a suitable coupling agent like 2-naphthol.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • In a beaker, suspend this compound (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (1.05 eq) in cold water.

    • Add the sodium nitrite solution dropwise to the amine suspension, maintaining the temperature below 5 °C.[5]

    • Stir the mixture for an additional 15-20 minutes at 0-5 °C. The resulting solution contains the diazonium salt and should be used immediately.

  • Azo Coupling:

    • In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the 2-naphthol solution with constant stirring.

    • A brightly colored azo dye should precipitate immediately.

    • Continue stirring the mixture for 30 minutes in the ice bath.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the azo dye product.

Expected Yield: 70-85%

Visualizing Synthetic Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key synthetic pathways and experimental workflows involving this compound.

N_Acylation_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start This compound reaction N-Acylation start->reaction 1.0 eq reagents Acetic Anhydride, Pyridine, 0°C to RT reagents->reaction 1.1 eq workup DCM Extraction, Aqueous Washes (HCl, NaHCO₃, Brine) reaction->workup purification Drying (Na₂SO₄), Concentration, Recrystallization/Chromatography workup->purification product N-Acetyl-4-amino-2-chlorobenzoic acid methyl ester purification->product

N-Acylation Experimental Workflow

Diazotization_Coupling_Pathway A This compound B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C D Azo Dye Product B->D NaOH (aq) 0-5 °C C 2-Naphthol C->D

Diazotization and Azo Coupling Pathway

Drug_Development_Logic Intermediate This compound Reaction1 N-Acylation Intermediate->Reaction1 Reaction2 Cyclization Intermediate->Reaction2 Reaction3 Diazotization/ Coupling Intermediate->Reaction3 Derivative1 N-Acyl Derivative Reaction1->Derivative1 Derivative2 Heterocyclic Compound (e.g., Quinazolinone) Reaction2->Derivative2 Derivative3 Azo Compound Reaction3->Derivative3 Screening Biological Screening Derivative1->Screening Derivative2->Screening Derivative3->Screening Lead Lead Compound Identification Screening->Lead API Active Pharmaceutical Ingredient (API) Lead->API

Logical Flow in Drug Development

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 4-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of quinazolinone-based heterocyclic compounds, utilizing Methyl 4-amino-2-chlorobenzoate as a key starting material. The quinazolinone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The protocols outlined below describe the synthesis of 7-chloro-2-methylquinazolin-4(3H)-one and 7-chloro-2-phenylquinazolin-4(3H)-one, showcasing the versatility of this compound in the preparation of functionalized heterocyclic systems.

Introduction

This compound is a versatile building block for the synthesis of various heterocyclic compounds. Its substituted benzene ring allows for the regioselective formation of fused heterocyclic systems, with the chloro substituent at the 7-position of the resulting quinazolinone ring system, a common feature in many biologically active molecules. The amino and methyl ester functionalities provide reactive sites for cyclization reactions. This document details two key synthetic transformations of this compound into valuable quinazolinone derivatives.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of two distinct quinazolinone derivatives from this compound.

Product Starting Material Key Reagents Reaction Conditions Yield (%) Melting Point (°C)
7-Chloro-2-methylquinazolin-4(3H)-oneThis compoundAcetic Anhydride, Hydrazine Hydrate1. Reflux, 2h; 2. Reflux, 4h~85232-234
7-Chloro-2-phenylquinazolin-4(3H)-oneThis compoundBenzoyl Chloride, Ammonia1. Pyridine, RT, 4h; 2. Reflux, 6h~80>300

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-2-methylquinazolin-4(3H)-one

This protocol details the two-step synthesis of 7-Chloro-2-methylquinazolin-4(3H)-one from this compound. The first step involves the N-acetylation of the starting material, followed by cyclization with hydrazine hydrate. This method is analogous to the synthesis of similar quinazolinones from related anthranilates.[1]

Step 1: Synthesis of Methyl 4-acetamido-2-chlorobenzoate

  • In a 100 mL round-bottom flask, dissolve this compound (1.85 g, 10 mmol) in 20 mL of glacial acetic acid.

  • To this solution, add acetic anhydride (1.12 g, 11 mmol) dropwise with stirring.

  • Heat the reaction mixture to reflux for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

  • The white precipitate of Methyl 4-acetamido-2-chlorobenzoate is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 7-Chloro-2-methylquinazolin-4(3H)-one

  • In a 100 mL round-bottom flask equipped with a reflux condenser, suspend Methyl 4-acetamido-2-chlorobenzoate (2.27 g, 10 mmol) in 30 mL of ethanol.

  • Add hydrazine hydrate (1.0 g, 20 mmol) to the suspension.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford 7-Chloro-2-methylquinazolin-4(3H)-one as a white solid.

experimental_workflow_1 start This compound step1 Step 1: N-Acetylation - Acetic Anhydride - Glacial Acetic Acid - Reflux, 2h start->step1 intermediate Methyl 4-acetamido-2-chlorobenzoate step1->intermediate step2 Step 2: Cyclization - Hydrazine Hydrate - Ethanol - Reflux, 4h intermediate->step2 product 7-Chloro-2-methylquinazolin-4(3H)-one step2->product

Synthesis of 7-Chloro-2-methylquinazolin-4(3H)-one.
Protocol 2: Synthesis of 7-Chloro-2-phenylquinazolin-4(3H)-one

This protocol describes the synthesis of 7-Chloro-2-phenylquinazolin-4(3H)-one via a two-step process involving N-benzoylation of this compound followed by cyclization with ammonia. This is a common and effective method for the preparation of 2-aryl quinazolinones.

Step 1: Synthesis of Methyl 4-(benzamido)-2-chlorobenzoate

  • Dissolve this compound (1.85 g, 10 mmol) in 20 mL of anhydrous pyridine in a 100 mL round-bottom flask.

  • Cool the solution in an ice bath and add benzoyl chloride (1.55 g, 11 mmol) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into 100 mL of 1M HCl.

  • The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give Methyl 4-(benzamido)-2-chlorobenzoate.

Step 2: Synthesis of 7-Chloro-2-phenylquinazolin-4(3H)-one

  • In a sealed tube, place Methyl 4-(benzamido)-2-chlorobenzoate (2.89 g, 10 mmol) and 20 mL of a saturated solution of ammonia in methanol.

  • Heat the mixture at 120 °C for 6 hours.

  • Cool the reaction vessel to room temperature.

  • The solvent is removed under reduced pressure, and the residue is triturated with water.

  • The solid product is collected by filtration, washed with water, and dried to yield 7-Chloro-2-phenylquinazolin-4(3H)-one.

experimental_workflow_2 start This compound step1 Step 1: N-Benzoylation - Benzoyl Chloride - Pyridine - RT, 4h start->step1 intermediate Methyl 4-(benzamido)-2-chlorobenzoate step1->intermediate step2 Step 2: Cyclization - Methanolic Ammonia - 120 °C, 6h intermediate->step2 product 7-Chloro-2-phenylquinazolin-4(3H)-one step2->product signaling_pathway ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization quinazolinone 7-Chloro-Quinazolinone Derivative quinazolinone->egfr Inhibition downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) dimerization->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

References

Application Notes: A Step-by-Step Guide to the Sandmeyer Reaction of Methyl 4-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a versatile method for the transformation of primary aromatic amines into a wide array of functional groups.[1][2] Discovered by Traugott Sandmeyer in 1884, this reaction proceeds via the formation of an intermediate aryl diazonium salt, which is then displaced by a nucleophile in the presence of a copper(I) catalyst.[1][2] This process is invaluable for synthesizing aryl halides, cyanides, and other derivatives that are often difficult to prepare through direct electrophilic aromatic substitution.[3][4] These application notes provide a detailed protocol for researchers, scientists, and drug development professionals on performing a Sandmeyer reaction, specifically for the conversion of Methyl 4-amino-2-chlorobenzoate to its corresponding aryl halide.

Reaction Principle

The Sandmeyer reaction is a two-step process that begins with the diazotization of a primary arylamine, followed by a copper(I)-catalyzed nucleophilic substitution.[4]

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5][6] This reaction must be conducted at low temperatures (typically 0-5 °C) to ensure the stability of the resulting aryl diazonium salt, as these intermediates can be explosive if isolated.[7][8]

  • Copper(I)-Catalyzed Substitution: The diazonium group (-N₂⁺) is an excellent leaving group. In the presence of a copper(I) salt, such as copper(I) chloride (CuCl), the diazonium salt undergoes a radical-nucleophilic aromatic substitution (SRNAr).[1][2] A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas.[4] This aryl radical then reacts with the halide from the copper(II) species to form the final aryl halide product and regenerate the copper(I) catalyst.[4]

Experimental Protocols

This section details a representative protocol for the Sandmeyer reaction of this compound to synthesize Methyl 2,4-dichlorobenzoate.

Part 1: Preparation of the Diazonium Salt of this compound

  • Amine Solution Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, combine this compound (0.1 mol, 18.56 g) with concentrated hydrochloric acid (60 mL) and water (60 mL). Stir the mixture to form a fine suspension.

  • Cooling: Place the flask in an ice-salt bath and cool the suspension to 0-5 °C with vigorous stirring. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.[8]

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (0.11 mol, 7.59 g) in cold water (40 mL).

  • Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension over 30-45 minutes. Ensure the tip of the addition funnel is below the surface of the liquid. The reaction is exothermic; maintain the temperature at 0-5 °C by controlling the addition rate and adding ice directly to the reaction mixture if necessary.[8]

  • Completion Check: After the addition is complete, continue stirring the mixture for an additional 30 minutes in the ice bath. To confirm the presence of a slight excess of nitrous acid, test a drop of the solution with starch-iodide paper; an immediate blue-black color indicates completion. If the test is negative, add a small amount of the nitrite solution until a positive test is achieved.

Part 2: Preparation of the Copper(I) Chloride Catalyst

Note: Copper(I) chloride is unstable and is best prepared fresh.[9]

  • Dissolution: In a 1 L beaker, dissolve copper(II) sulfate pentahydrate (0.5 mol, 125 g) and sodium chloride (0.55 mol, 32 g) in 400 mL of hot water.

  • Reduction: In a separate flask, prepare a solution of sodium sulfite (0.28 mol, 35.3 g) in 200 mL of water. Slowly add the sodium sulfite solution to the hot copper(II) solution with constant stirring.[10]

  • Isolation: Allow the white precipitate of copper(I) chloride to settle. Decant the supernatant liquid.

  • Washing: Wash the precipitate by adding 400 mL of cold water, stirring, allowing it to settle, and decanting the water. Repeat this washing step.

  • Final Preparation: After the final decantation, dissolve the CuCl precipitate in 200 mL of concentrated hydrochloric acid. Cool this solution in an ice bath to below 10 °C.

Part 3: The Sandmeyer Reaction

  • Addition: Slowly and carefully add the cold diazonium salt solution prepared in Part 1 to the vigorously stirred, cold copper(I) chloride solution from Part 2.

  • Reaction: A vigorous evolution of nitrogen gas will be observed.[9] The reaction mixture may warm up; maintain the temperature below 20 °C using an ice bath.

  • Completion: After the addition is complete and the effervescence has subsided, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

Part 4: Product Workup and Purification

  • Isolation: Transfer the reaction mixture to a separatory funnel. The product will likely be an oily layer or a solid.

  • Extraction: Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate (2 x 100 mL).

  • Washing: Combine the organic layers. Wash the organic phase sequentially with water (100 mL), 5% sodium hydroxide solution (2 x 100 mL) to remove any phenolic byproducts, and finally with saturated sodium chloride solution (brine, 100 mL).[9]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product, Methyl 2,4-dichlorobenzoate, can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Data Presentation

The following table summarizes the quantitative data for the described protocol.

Reagent/MaterialMolecular Weight ( g/mol )Molar RatioAmountRole
This compound185.611.018.56 gStarting Material
Concentrated HCl36.46Excess~260 mLSolvent, Acid
Sodium Nitrite (NaNO₂)69.001.17.59 gDiazotizing Agent
Copper(II) Sulfate (CuSO₄·5H₂O)249.68~5.0125 gCatalyst Precursor
Sodium Chloride (NaCl)58.44~5.532 gChloride Source
Sodium Sulfite (Na₂SO₃)126.04~2.835.3 gReducing Agent
Reaction Parameter Value Notes
Diazotization Temperature0-5 °CCritical for stability
Sandmeyer Reaction Temperature< 20 °CControl exotherm
Reaction Time~4-6 hoursTotal time

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the Sandmeyer reaction protocol.

Sandmeyer_Workflow sub This compound + HCl(aq) diazotization Step 1: Diazotization (0-5 °C) sub->diazotization nano2 Sodium Nitrite Solution (NaNO₂) nano2->diazotization cuso4 Copper(II) Sulfate + NaCl prepare_cucl Step 2: Prepare CuCl Catalyst cuso4->prepare_cucl naso3 Sodium Sulfite Solution (Na₂SO₃) naso3->prepare_cucl diazonium Aryl Diazonium Salt Intermediate diazotization->diazonium cucl CuCl in HCl prepare_cucl->cucl sandmeyer Step 3: Sandmeyer Reaction (< 20 °C) workup Step 4: Workup (Extraction & Washing) sandmeyer->workup purification Step 5: Purification (Distillation/Recrystallization) workup->purification product Final Product: Methyl 2,4-dichlorobenzoate purification->product diazonium->sandmeyer cucl->sandmeyer

References

Practical Applications of Methyl 4-amino-2-chlorobenzoate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2-chlorobenzoate is a versatile bifunctional building block in organic synthesis, prized for its utility in the construction of a variety of complex organic molecules, particularly in the realm of medicinal chemistry. Its structure, featuring a nucleophilic amino group and an ester functionality on a chlorinated benzene ring, allows for a diverse range of chemical transformations. The chlorine substituent provides an additional site for modification and influences the reactivity and physicochemical properties of the resulting derivatives. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, focusing on its application in the synthesis of bioactive compounds.

Key Applications

This compound serves as a crucial intermediate in the synthesis of a wide array of organic compounds. Its adaptable chemical nature makes it an invaluable asset for developing novel and specialized chemical products.[1] The primary applications lie in its role as a precursor for:

  • Pharmaceutical Intermediates: The molecule's reactive sites allow for precise structural modifications, making it a valuable starting material for the synthesis of novel drug candidates and their reference standards.[1]

  • Bioactive Heterocycles: The amino and ester groups are ideal functionalities for the construction of various heterocyclic scaffolds, such as quinazolinones, which are prevalent in many biologically active compounds.

  • Substituted Anilines and Benzoic Acids: The amino group can be readily acylated or alkylated, while the ester can be hydrolyzed or converted to amides, providing access to a wide range of substituted aromatic compounds.

Experimental Protocols

N-Acylation of this compound

N-acylation of the amino group is a fundamental transformation to introduce various functional groups and build more complex molecular architectures. This modification can modulate the biological activity and physicochemical properties of the resulting compounds.

a) N-Acetylation with Acetic Anhydride

This protocol describes a standard procedure for the N-acetylation of an aromatic amine using acetic anhydride.

Experimental Protocol:

  • Materials:

    • This compound

    • Acetic anhydride

    • Pyridine (anhydrous)

    • Dichloromethane (DCM) or Ethyl Acetate

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

    • Purify the product by recrystallization or column chromatography.

b) Amide Coupling via Acyl Chloride (from the corresponding carboxylic acid)

While not a direct acylation of the methyl ester, this common two-step approach involves hydrolysis of the ester to the carboxylic acid, followed by amide coupling. This method is highly versatile for introducing a wide range of substituents.

Experimental Protocol:

  • Step 1: Hydrolysis of this compound

    • A general procedure involves heating the methyl ester with an aqueous base (e.g., NaOH or KOH) followed by acidification to precipitate the carboxylic acid.

  • Step 2: Synthesis of N-substituted 4-amino-2-chlorobenzamides via Acyl Chloride

    • Materials:

      • 4-Amino-2-chlorobenzoic acid (from Step 1)

      • Thionyl chloride (SOCl₂)

      • Substituted aniline or amine

      • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

      • Toluene or other anhydrous solvent

    • Procedure:

      • Formation of Acyl Chloride: In a round-bottom flask under an inert atmosphere, reflux a mixture of 4-Amino-2-chlorobenzoic acid and an excess of thionyl chloride for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 4-amino-2-chlorobenzoyl chloride.[2]

      • Amide Coupling: In a separate flask, dissolve the desired substituted aniline or amine and DIPEA in anhydrous toluene. Add the crude 4-amino-2-chlorobenzoyl chloride solution dropwise to the amine solution at room temperature.[2]

      • Stir the reaction mixture at room temperature and monitor its progress by TLC.[2]

      • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[2]

Synthesis of Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties. Substituted 2-aminobenzoic acids or their derivatives are common precursors for their synthesis.

General Protocol for the Synthesis of 2-Substituted Quinazolin-4(3H)-ones:

This protocol outlines a general method for the condensation of a 2-aminobenzamide (which can be conceptually derived from this compound via amidation) with an aldehyde.

  • Materials:

    • 2-Aminobenzamide derivative (e.g., 4-amino-2-chlorobenzamide)

    • Aldehyde

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Dissolve the 2-aminobenzamide derivative in DMSO in an open flask.

    • Add the desired aldehyde to the solution.

    • Heat the reaction mixture to between 100 and 120 °C.[3]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization.

Data Presentation

Table 1: Quantitative Data for Representative Reactions

Starting MaterialReagent(s)ProductYield (%)Melting Point (°C)Reference
4-Amino-3-chlorobenzoic acidEtOH, SOCl₂Ethyl 4-amino-3-chlorobenzoate--[4]
Ethyl 4-amino-3-chlorobenzoateHydrazine hydrate4-amino-3-chlorobenzohydrazide--[4]
4-amino-3-chlorobenzohydrazideCS₂, KOH5-(4-amino-3-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione--[4]
2-AminobenzamideVarious aldehydes2-Substituted quinazolin-4(3H)-ones--[3]

Note: Specific yield and melting point data for reactions starting directly from this compound were not available in the searched literature. The table presents data for analogous compounds to illustrate the types of transformations and products that can be expected.

Visualizations

Experimental Workflow for N-Acylation

The following diagram illustrates a typical workflow for the N-acylation of an amino-substituted benzoic acid derivative, a common application for compounds like this compound (after hydrolysis).

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product start This compound hydrolysis Hydrolysis (e.g., NaOH, H₂O, Heat) start->hydrolysis Step 1 acidification Acidification (e.g., HCl) hydrolysis->acidification acyl_chloride_formation Acyl Chloride Formation (e.g., SOCl₂) acidification->acyl_chloride_formation Step 2 amide_coupling Amide Coupling (Amine, Base) acyl_chloride_formation->amide_coupling Step 3 extraction Extraction amide_coupling->extraction Step 4 washing Washing extraction->washing drying Drying washing->drying concentration Concentration drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification product N-Acyl-4-amino-2-chlorobenzamide purification->product logical_relationship A Building Block This compound B Chemical Synthesis (e.g., N-Acylation, Cyclization) A->B C Library of Derivatives B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G Preclinical Development F->G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-amino-2-chlorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two primary synthetic strategies for preparing this compound:

  • Reduction of Methyl 2-chloro-4-nitrobenzoate: This common method involves the reduction of the nitro group to an amine. Various reducing agents can be employed, including catalytic hydrogenation (e.g., using a Raney nickel catalyst) or metal/acid combinations (like tin and hydrochloric acid).[1] A high-yield procedure utilizing a silver-montmorillonite (Ag/MMT) catalyst has also been reported.[1]

  • Fischer-Speier Esterification of 4-amino-2-chlorobenzoic acid: This classic method involves the acid-catalyzed esterification of 4-amino-2-chlorobenzoic acid with methanol.[2]

Q2: What are the common impurities I might encounter?

Common impurities can include unreacted starting materials (such as 2-chloro-4-nitrobenzoic acid), isomeric aminobenzoic acids, and byproducts from side reactions.[1] Discoloration, often appearing as a yellow or brown tint, typically indicates the presence of oxidized species or residual nitro-aromatic compounds.[1]

Q3: My final product is discolored. How can I purify it?

Discoloration is often due to the oxidation of the amino group or the presence of nitro-aromatic impurities.[1] To address this, recrystallization from a suitable solvent is recommended. If the discoloration persists, treating the solution with activated carbon during the purification process can help remove colored impurities.[1] It is also important to store the purified compound protected from light and air to prevent degradation.

Q4: I am having trouble with the crystallization of my final product. What can I do?

Crystallization difficulties can be caused by the presence of impurities that inhibit the formation of a crystal lattice.[1] It is crucial to ensure the crude product is as pure as possible before attempting crystallization. Screening different solvent systems, such as ethanol/water mixtures, can be effective.[1] If the product "oils out" instead of crystallizing, this may be due to the solution being too concentrated or the presence of impurities lowering the melting point. Reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing for slower cooling can promote crystal formation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Product Yield

A low yield of the final product is a frequent challenge. The following table outlines potential causes and recommended solutions.

Potential CauseTroubleshooting Steps & Recommendations
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.[1] If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature.[1]
Loss of Product During Workup Optimize the extraction procedure. Ensure the pH of the aqueous layer is appropriately adjusted to minimize the solubility of the product.[1] Use an adequate volume of extraction solvent and perform multiple extractions.[1]
Side Reactions The formation of byproducts can reduce the yield. Ensure the purity of your starting materials to minimize this. For the reduction of nitro compounds, side reactions can lead to the formation of azoxy or azo compounds.[3] During Fischer esterification, intermolecular N-acylation to form amides can occur, especially at high temperatures.[2]
Insufficient Catalyst (Fischer Esterification) The basic amino group of the starting material can neutralize the acid catalyst.[2] Ensure at least a stoichiometric amount of the strong acid catalyst (e.g., H₂SO₄) is used to compensate for the amount consumed by the amino group.[2]
Issue 2: Product Contamination
Potential CauseTroubleshooting Steps & Recommendations
Presence of Starting Material As mentioned for low yield, ensure the reaction goes to completion by monitoring with TLC or GC.[1] Purify the crude product using column chromatography or recrystallization.[1]
Isomeric Impurities Impurities in the starting materials, such as isomeric nitro-compounds, can be carried through the synthesis.[4] Using high-purity starting materials is the most effective solution. If present, these impurities may be removed by recrystallization from a suitable solvent system like ethanol/water.[4]
Catalyst/Reagent Residue If using metal-based reducing agents like iron powder, residual metal salts can contaminate the product.[4] Ensure thorough washing of the product after filtration. Using a filter aid like Celite® can also be beneficial.[4]

Data Presentation

The following table summarizes quantitative data for different synthesis conditions.

Synthesis RouteStarting MaterialReagents/CatalystSolventTemperatureReaction TimeYield (%)Reference
Reduction2-chloro-4-nitrobenzoic acidAg/MMT, KOHIsopropanol20 °C2.5 hours88[1]
Esterification4-aminobenzoic acidH₂SO₄, MethanolMethanolReflux2 hours64Sciencemadness.org

Experimental Protocols

Protocol 1: Reduction of 2-chloro-4-nitrobenzoic acid using Ag/MMT Catalyst

This protocol is based on a high-yield procedure using a silver-montmorillonite catalyst.[1]

Materials:

  • 2-chloro-4-nitrobenzoic acid

  • Potassium hydroxide (KOH)

  • Isopropanol

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Silver-montmorillonite (Ag/MMT) catalyst

  • Ethyl acetate

  • Water

Procedure:

  • Catalyst Preparation:

    • Add NaBH₄ (1 mmol) as a reducing agent to methanol at room temperature.

    • The reaction is carried out for 2 hours to reduce Ag(+1) to Ag(0).

    • The Ag/MMT catalyst is then obtained by filtration.[1]

  • Reduction Reaction:

    • In a reaction vessel, mix 2-chloro-4-nitrobenzoic acid (0.1 mmol), KOH (0.15 mmol), isopropanol (3 mL), and the prepared Ag/MMT catalyst (50 mg, 1.01 wt%).

    • Stir the mixture at room temperature.

    • Monitor the reaction progress by GC.[1]

  • Workup and Purification:

    • Once the reaction is complete, remove the catalyst by filtration.

    • Extract the product with ethyl acetate.

    • Wash the organic layer repeatedly with water (3-4 times) to remove any residual KOH.[1]

    • Evaporate the solvent under vacuum to obtain the crude 4-amino-2-chlorobenzoic acid.

    • Further purification can be achieved by recrystallization.

Protocol 2: Fischer-Speier Esterification of 4-amino-2-chlorobenzoic acid

This protocol is a general procedure for the esterification of aminobenzoic acids.[2][5]

Materials:

  • 4-amino-2-chlorobenzoic acid

  • Methanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (5-10%)

  • Ethyl acetate

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, suspend 4-amino-2-chlorobenzoic acid in a large excess of absolute methanol (e.g., 10-20 molar equivalents). The methanol will also serve as the solvent.

  • Catalyst Addition:

    • While stirring, carefully and slowly add concentrated sulfuric acid (approx. 1.0-1.5 molar equivalents) dropwise. An initial precipitate of the aminobenzoic acid hydrogen sulfate salt may form.[2]

  • Reaction:

    • Attach a reflux condenser and heat the mixture to a gentle reflux.

    • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and then pour it into a beaker containing ice water.

    • Slowly neutralize the mixture by adding a sodium bicarbonate solution until the pH is approximately 8.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of this compound.

Synthesis_Workflow cluster_reduction Route 1: Reduction cluster_esterification Route 2: Esterification Start_Red Methyl 2-chloro- 4-nitrobenzoate Reduction Reduction (e.g., Catalytic Hydrogenation) Start_Red->Reduction Workup_Red Workup & Purification Reduction->Workup_Red End_Red Methyl 4-amino- 2-chlorobenzoate Workup_Red->End_Red Start_Est 4-amino-2-chlorobenzoic acid Esterification Fischer Esterification (Methanol, H2SO4) Start_Est->Esterification Workup_Est Workup & Purification Esterification->Workup_Est End_Est Methyl 4-amino- 2-chlorobenzoate Workup_Est->End_Est

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Is the reaction complete? (Monitor by TLC/GC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Optimize_Reaction Optimize Reaction Conditions: - Extend reaction time - Increase temperature - Check reagent stoichiometry Incomplete->Optimize_Reaction Check_Workup Review Workup Procedure Complete->Check_Workup End Improved Yield Optimize_Reaction->End Optimize_Workup Optimize Workup: - Adjust pH of aqueous layer - Use more extraction solvent - Perform multiple extractions Check_Workup->Optimize_Workup Inefficient Consider_Side_Reactions Investigate Potential Side Reactions Check_Workup->Consider_Side_Reactions Efficient Optimize_Workup->End

Caption: A troubleshooting workflow for addressing low product yield.

References

Technical Support Center: Synthesis and Purification of Methyl 4-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-amino-2-chlorobenzoate. Here, you will find detailed information on identifying and removing by-products, along with experimental protocols and data to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary routes for the synthesis of this compound:

  • Route 1: Esterification followed by Reduction. This involves the Fischer esterification of 4-amino-2-chlorobenzoic acid with methanol, followed by the reduction of the nitro group of the resulting methyl 2-chloro-4-nitrobenzoate.

  • Route 2: Reduction followed by Esterification. This route begins with the reduction of 2-chloro-4-nitrobenzoic acid to 4-amino-2-chlorobenzoic acid, which is then subjected to Fischer esterification with methanol.[1][2]

Q2: What are the most common by-products I should be aware of during the synthesis of this compound?

A2: Common by-products depend on the synthetic route chosen.

  • During the reduction of the nitro group , potential by-products include:

    • Incomplete reduction products: Such as the corresponding nitroso or hydroxylamine intermediates.

    • Dehalogenation products: Formation of Methyl 4-aminobenzoate due to the removal of the chlorine atom. This is more likely with certain catalysts like Palladium on carbon (Pd/C).[3]

    • Over-reduction products: In some cases, the aromatic ring can be partially hydrogenated.

  • During Fischer esterification , the main impurity is typically the unreacted starting carboxylic acid (4-amino-2-chlorobenzoic acid).[1]

  • If using methylation agents like dimethyl sulfate , potential impurities can arise from the methylation of the amino group in addition to the carboxylic acid.[4][5]

Q3: My final product is discolored. What is the likely cause and how can I fix it?

A3: Discoloration, often appearing as a yellow or brown tint, is typically due to the presence of oxidized species or residual nitro-aromatic compounds. To address this, recrystallization from a suitable solvent like methanol is recommended. If the color persists, treating the solution with activated carbon during the recrystallization process can help remove colored impurities. Proper storage of the purified compound, protected from light and air, is also crucial to prevent degradation.

Troubleshooting Guides

Synthesis and By-product Identification
Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or adjusting the temperature.
Product loss during workup.Optimize extraction and washing steps. Ensure the pH is appropriate to minimize product solubility in the aqueous phase.
Presence of a lower molecular weight by-product Dehalogenation of the starting material or product.Choose a more selective reduction catalyst. Platinum-based catalysts can sometimes be less prone to dehalogenation than palladium-based ones.[3]
Presence of a higher polarity by-product Incomplete esterification.Use a larger excess of methanol in the Fischer esterification to drive the equilibrium towards the product.[1] Ensure the acid catalyst is not neutralized by the amino group; a stoichiometric amount may be necessary.[1]
Multiple unknown peaks in HPLC/GC-MS Complex side reactions.Re-evaluate the reaction conditions (temperature, pressure, catalyst). Consider an alternative synthetic route.
Purification Issues
Issue Potential Cause Suggested Solution
"Oiling out" during recrystallization The solution is too concentrated, or the cooling is too rapid.Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Presence of impurities depressing the melting point.Try a different recrystallization solvent or perform a preliminary purification step like column chromatography.
No crystal formation after cooling The solution is too dilute (too much solvent).Gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again.
Supersaturation.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Low recovery from recrystallization The product is too soluble in the cold solvent.Cool the solution in an ice bath to further decrease solubility and maximize crystal yield.
Premature crystallization during hot filtration.Ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling down too quickly.

Quantitative Data

Table 1: Comparison of Reducing Agents for Nitroarene Reduction [6]

Reducing Agent/System Typical Reaction Conditions Reaction Time Typical Yield (%) Functional Group Tolerance
H₂/Pd/C1 atm H₂, RT, various solvents (e.g., EtOH, EtOAc)1-12 h>95Reduces many other functional groups (alkenes, alkynes, carbonyls, etc.).
H₂/Raney Ni1-50 atm H₂, RT-100°C, EtOH2-24 h>90Similar to Pd/C, but can be more selective for nitro groups.
Fe/HCl or Fe/NH₄ClReflux in EtOH/H₂O2-6 h80-95Good; tolerates esters, ketones, and nitriles.
SnCl₂·2H₂ORT to reflux in EtOH or EtOAc0.5-5 h85-95Excellent; tolerates aldehydes, ketones, esters, nitriles, and halides.

Table 2: Physical Properties of this compound and Potential By-products

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
This compoundC₈H₈ClNO₂185.6166-68[7]
4-Amino-2-chlorobenzoic acidC₇H₆ClNO₂171.58218-220
Methyl 4-aminobenzoateC₈H₉NO₂151.16110-112
Methyl 2-chloro-4-nitrobenzoateC₈H₆ClNO₄215.5958-60

Experimental Protocols

Protocol 1: Reduction of Methyl 2-chloro-4-nitrobenzoate using SnCl₂·2H₂O

This protocol describes a common method for the reduction of the nitro group to an amine.

Materials:

  • Methyl 2-chloro-4-nitrobenzoate

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Methyl 2-chloro-4-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate (15-25 mL per gram of substrate) in a round-bottom flask.

  • Add stannous chloride dihydrate (3-4 eq) to the solution in portions. The reaction can be exothermic, so control the addition rate.

  • Stir the mixture at 50-70°C for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and water.

  • Carefully neutralize the solution by adding a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Fischer Esterification of 4-amino-2-chlorobenzoic Acid with Methanol

This protocol outlines the synthesis of this compound from its corresponding carboxylic acid.[1][8]

Materials:

  • 4-amino-2-chlorobenzoic acid

  • Methanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate solution

  • Ice water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add 4-amino-2-chlorobenzoic acid and a large excess of absolute methanol (e.g., 10-20 molar equivalents). Stir the mixture until the solid is suspended.

  • Slowly and carefully add a stoichiometric amount of concentrated sulfuric acid dropwise to the mixture. A precipitate may form.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The solid should dissolve as the reaction proceeds.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice water.

  • While stirring, slowly add a 10% sodium carbonate solution to neutralize the acid. Gas evolution (CO₂) will be observed. Continue adding until the pH is approximately 8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid product with cold water to remove any remaining salts.

  • Dry the purified this compound. Further purification can be achieved by recrystallization from methanol.

Visualizations

Reaction_Pathway cluster_0 Route 1: Reduction then Esterification cluster_1 Route 2: Esterification then Reduction 2-chloro-4-nitrobenzoic_acid 2-chloro-4-nitrobenzoic acid 4-amino-2-chlorobenzoic_acid 4-amino-2-chlorobenzoic acid 2-chloro-4-nitrobenzoic_acid->4-amino-2-chlorobenzoic_acid Reduction (e.g., SnCl2/HCl) Methyl_4-amino-2-chlorobenzoate This compound 4-amino-2-chlorobenzoic_acid->Methyl_4-amino-2-chlorobenzoate Esterification (CH3OH, H+) 2-chloro-4-nitrobenzoic_acid_2 2-chloro-4-nitrobenzoic acid Methyl_2-chloro-4-nitrobenzoate Methyl 2-chloro-4-nitrobenzoate 2-chloro-4-nitrobenzoic_acid_2->Methyl_2-chloro-4-nitrobenzoate Esterification (CH3OH, H+) Methyl_4-amino-2-chlorobenzoate_2 This compound Methyl_2-chloro-4-nitrobenzoate->Methyl_4-amino-2-chlorobenzoate_2 Reduction (e.g., H2/Pd/C) Troubleshooting_Workflow decision decision issue issue solution solution start Reaction Complete check_purity Analyze Crude Product (TLC, HPLC, GC-MS) start->check_purity is_pure Is Purity >98%? check_purity->is_pure end Final Product is_pure->end Yes identify_impurities Identify Impurities is_pure->identify_impurities No impurity_type Impurity Type? identify_impurities->impurity_type unreacted_sm unreacted_sm impurity_type->unreacted_sm Starting Material byproduct byproduct impurity_type->byproduct By-product optimize_reaction optimize_reaction unreacted_sm->optimize_reaction Optimize Reaction Conditions (Time, Temp, Reagents) optimize_reaction->start purification purification byproduct->purification Select Purification Method recrystallization recrystallization purification->recrystallization Recrystallization chromatography chromatography purification->chromatography Column Chromatography check_purity_again Re-analyze Purity recrystallization->check_purity_again Purified Product chromatography->check_purity_again Purified Product check_purity_again->is_pure Purification_Logic cluster_purification Purification Strategy crude_product Crude this compound recrystallization Recrystallization (e.g., from Methanol) crude_product->recrystallization Primary method for crystalline solids column_chromatography Column Chromatography (Silica Gel) crude_product->column_chromatography For complex mixtures or 'oily' products recrystallization_principle Principle: Differential solubility of product and impurities at different temperatures. recrystallization->recrystallization_principle pure_product Pure this compound recrystallization->pure_product High Purity Product chromatography_principle Principle: Differential adsorption of product and impurities to the stationary phase. column_chromatography->chromatography_principle column_chromatography->pure_product High Purity Product

References

Troubleshooting low yield in the N-acylation of Methyl 4-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-acylation of Methyl 4-amino-2-chlorobenzoate

Welcome to the technical support center for the N-acylation of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges, particularly low reaction yields, and to provide clear, actionable guidance for this chemical transformation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-acylation of this compound in a question-and-answer format.

Question 1: My N-acylation reaction is resulting in a very low yield. What are the most likely causes?

Answer: Low yields in the N-acylation of this compound are a common challenge. This is primarily due to the electronic properties and steric environment of the starting material. The key factors are:

  • Reduced Nucleophilicity: The amino group is deactivated by two electron-withdrawing groups: the ortho-chloro substituent and the para-carbomethoxy group. This deactivation reduces the electron density on the nitrogen atom, making it a weaker nucleophile.[1][2]

  • Steric Hindrance: The presence of the chlorine atom at the ortho-position physically blocks the approach of the acylating agent to the amino group, slowing down the reaction.[1]

  • Inadequate Reaction Conditions: The choice of acylating agent, base, solvent, and temperature can all significantly impact the reaction's success.[1][3]

Question 2: I am using a standard acylating agent like acetic anhydride and getting poor conversion. What can I do?

Answer: When dealing with a deactivated amine, the reactivity of the electrophile (the acylating agent) is critical. You have several options to increase reactivity:

  • Switch to a More Reactive Acylating Agent: Acyl chlorides are generally more electrophilic and reactive than their corresponding anhydrides.[1][3] Switching from acetic anhydride to acetyl chloride will often improve the reaction rate and yield.

  • Activate a Carboxylic Acid: If you must use a carboxylic acid as the acyl source, it requires activation to convert the hydroxyl group into a better leaving group.[4] Common coupling agents for this purpose include carbodiimides like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole).[5][6][7]

Question 3: Even with an acyl chloride, the reaction is slow and the yield is low. How can I further accelerate the reaction?

Answer: For particularly challenging substrates like this, a nucleophilic catalyst is often necessary.

  • Employ a Nucleophilic Catalyst: 4-(Dimethylaminopyridine) (DMAP) is a highly effective catalyst for acylation reactions.[1] DMAP reacts with the acyl chloride or anhydride to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent and can overcome the low nucleophilicity of the aniline.[1] Use DMAP in catalytic amounts (e.g., 1-10 mol%).

Question 4: What is the function of the base in this reaction, and which one should I select?

Answer: The role of the base is critical, especially when using an acylating agent like an acyl chloride or anhydride.

  • Choice of Base: A non-nucleophilic organic base is typically preferred. Pyridine can serve as both a base and a solvent.[10] Triethylamine (Et₃N) is another common choice. The base should be strong enough to neutralize the generated acid but not so strong that it causes unwanted side reactions.

Question 5: I am observing the formation of dark, tar-like substances in my reaction flask. What is causing this and how can I prevent it?

Answer: The formation of dark-colored impurities is often due to the oxidation of the aniline starting material.[11] Electron-rich anilines are susceptible to oxidation, which can be accelerated by heat or the presence of air.

  • Use an Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon can minimize contact with oxygen and reduce oxidation.

  • Purify Starting Materials: Ensure your this compound is pure. Old or improperly stored anilines can be partially oxidized before the reaction even begins.

  • Control Temperature: Avoid excessive heat, as it can promote decomposition and oxidation.

  • Consider Additives: Historically, a small amount of zinc dust was sometimes added to aniline acetylations to reduce colored impurities and prevent oxidation during reflux.[12]

Question 6: My TLC plate shows unreacted starting material and my desired product, but also a third spot. What could this be?

Answer: While your starting material is hindered, a potential side product in acylation reactions is diacylation, where a second acyl group is added to the nitrogen. However, this is less common with highly hindered anilines.[1] A more likely scenario is the presence of an impurity in the starting material or a byproduct from a side reaction. To minimize side product formation:

  • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent, but avoid a large excess which can promote side reactions.[3]

  • Controlled Addition: Add the acylating agent slowly or dropwise, especially at the beginning of the reaction, to maintain a low concentration and minimize potential side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the N-acylation of this compound? A1: Aprotic solvents are generally preferred to avoid reaction with the acylating agent. Common choices include Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF).[8][13][14] The choice depends on the solubility of your starting materials and the reaction temperature. DMF and MeCN have been shown to be effective for N-acetylation of anilines.[13][14]

Q2: How can I effectively monitor the reaction's progress? A2: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC).[8][15] Spot the reaction mixture alongside your starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[15]

Q3: What is a standard workup and purification procedure for the N-acylated product? A3: A typical workup involves quenching the reaction (e.g., with water or a saturated aqueous solution of sodium bicarbonate) and then performing an extraction with an organic solvent like ethyl acetate or DCM.[10][16] The organic layer is then washed sequentially with a dilute acid (e.g., 1M HCl) to remove the base, a dilute base (e.g., saturated NaHCO₃) to remove any unreacted acid, and finally with brine.[10] After drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization (e.g., from an ethanol/water mixture) or by silica gel column chromatography.[16][17]

Data Presentation

Table 1: Troubleshooting Summary for Low Yield N-Acylation

IssuePotential CauseRecommended Solution
Low Conversion / No Reaction 1. Insufficiently reactive acylating agent. 2. Deactivated amine starting material. 3. Acid byproduct poisoning the reaction.1. Switch from carboxylic acid/anhydride to a more reactive acyl chloride.[1][3] 2. Add a nucleophilic catalyst like DMAP (1-10 mol%).[1] 3. Ensure an adequate amount (at least 1.1 eq) of a base like pyridine or triethylamine is present.[8]
Reaction Stalls 1. Amine starting material is fully protonated by acid byproduct. 2. Reagents are of poor quality or wet.1. Add more base to neutralize the acid. 2. Use freshly opened or purified reagents and anhydrous solvents.
Formation of Dark Impurities 1. Oxidation of the aniline. 2. Reaction temperature is too high.1. Run the reaction under an inert (N₂ or Ar) atmosphere.[11] 2. Lower the reaction temperature and monitor progress over a longer time.
Multiple Products on TLC 1. Diacylation side reaction. 2. Impurities in starting materials.1. Use a stoichiometric amount (1.0-1.1 eq) of the acylating agent.[8] 2. Purify the starting aniline derivative before the reaction.

Experimental Protocols

Protocol 1: N-Acylation using an Acyl Chloride with Pyridine

  • Materials: this compound (1.0 eq), Acyl Chloride (e.g., Acetyl Chloride, 1.1 eq), Anhydrous Pyridine, Dichloromethane (DCM).

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add anhydrous pyridine (1.2 eq) to the stirred solution.

    • Add the acyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Monitor the reaction's progress using TLC until the starting material is consumed.

    • Proceed with a standard aqueous workup and purification.

Protocol 2: DMAP-Catalyzed N-Acylation using an Acid Anhydride

  • Materials: this compound (1.0 eq), Acid Anhydride (e.g., Acetic Anhydride, 1.2 eq), Triethylamine (1.5 eq), 4-(Dimethylaminopyridine) (DMAP, 0.05 eq), Anhydrous THF.

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound and DMAP in anhydrous THF.

    • Add triethylamine to the solution.

    • Add the acid anhydride dropwise to the stirred solution at room temperature.

    • Stir the reaction for 4-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and proceed with a standard aqueous workup and purification.

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_reagents Step 1: Evaluate Reagents start->check_reagents sub_reagent1 Is Acylating Agent Reactive Enough? (e.g., Acyl Chloride) check_reagents->sub_reagent1 sub_reagent2 Is Base Present and Adequate? sub_reagent1->sub_reagent2 Yes action_reagent1 Switch to Acyl Chloride or use Coupling Agent sub_reagent1->action_reagent1 No action_reagent2 Add/Increase Base (Pyridine, Et3N) sub_reagent2->action_reagent2 No check_catalyst Step 2: Add Catalyst sub_reagent2->check_catalyst Yes action_reagent1->sub_reagent2 action_reagent2->check_catalyst sub_catalyst Is Reaction Still Sluggish? check_catalyst->sub_catalyst action_catalyst Add Catalytic DMAP (1-10 mol%) sub_catalyst->action_catalyst Yes check_conditions Step 3: Optimize Conditions sub_catalyst->check_conditions No action_catalyst->check_conditions sub_conditions1 Is Oxidation (dark color) Occurring? check_conditions->sub_conditions1 action_conditions1 Use Inert Atmosphere (N2) and Control Temperature sub_conditions1->action_conditions1 Yes end_point Improved Yield sub_conditions1->end_point No action_conditions1->end_point Reaction_Pathway sub This compound reagents + sub->reagents side_reagents + sub->side_reagents acyl R-CO-X (Acylating Agent) prod N-Acylated Product acyl->prod Base (e.g., Pyridine) Catalyst (e.g., DMAP) deactivated Protonated Amine (Non-nucleophilic) reagents2 + prod->reagents2 reagents->acyl hcl H-X reagents2->hcl side_reagents->hcl hcl->deactivated No Base Present

References

Technical Support Center: Optimizing Suzuki Coupling of Methyl 4-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of Methyl 4-amino-2-chlorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful reaction outcomes.

Troubleshooting Guide

The Suzuki-Miyaura coupling of this compound can be challenging due to the presence of an electron-donating amino group and a deactivating chloro substituent. The following table addresses common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The palladium catalyst may be oxidized or decomposed.[1] 2. Poor Ligand Choice: The ligand may not be suitable for the electron-rich and sterically hindered substrate. 3. Inappropriate Base: The base may be too weak or poorly soluble.[1] 4. Low Reaction Temperature: The temperature may be insufficient to promote oxidative addition of the aryl chloride.1. Use a fresh, high-quality palladium catalyst and ensure rigorous exclusion of oxygen.[1] Consider using more robust pre-catalysts. 2. Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or cataCXium® A, which are effective for aryl chlorides.[2][3] 3. Screen stronger bases like K₃PO₄, Cs₂CO₃, or KF.[1] Ensure the base is finely powdered for better solubility. 4. Gradually increase the reaction temperature, typically in the range of 80-120 °C.
Significant Side Reactions 1. Protodeboronation: The boronic acid is replaced by a hydrogen atom, a common issue with electron-deficient boronic acids.[1] 2. Homocoupling: Dimerization of the boronic acid or aryl halide.[4] 3. Hydrolysis of Ester: The methyl ester group can be cleaved under basic conditions.[5]1. Use a milder base (e.g., K₃PO₄, KF), ensure anhydrous conditions, and avoid prolonged heating.[1] Using the pinacol ester of the boronic acid can also mitigate this.[4] 2. Rigorously degas the solvent and maintain an inert atmosphere to prevent oxygen-mediated homocoupling.[4] Use the appropriate stoichiometry of reagents. 3. Use a non-aqueous base like KF or perform the reaction at a lower temperature if possible.[5] Alternatively, consider protecting the carboxylic acid if hydrolysis is severe.
Product Contamination 1. Residual Catalyst: Palladium residues in the final product. 2. Boron-Containing Byproducts: Difficult to separate from the desired product.1. Purify the product using column chromatography with appropriate stationary and mobile phases. Treatment with activated carbon or a palladium scavenger can also be effective. 2. Employ an aqueous workup to remove water-soluble boron species. Recrystallization of the final product can also be an effective purification method.
Poor Reproducibility 1. Inconsistent Reagent Quality: Purity of catalyst, ligand, base, and solvent can vary.[1] 2. Variable Reaction Setup: Differences in degassing, stirring rate, and heating.1. Use reagents from a reliable source and of the highest purity available.[1] 2. Standardize the experimental procedure, including the method and duration of degassing, stirring speed, and the use of a temperature-controlled heating mantle or oil bath.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

A1: The coupling of aryl chlorides is inherently more difficult than that of aryl bromides or iodides due to the stronger carbon-chlorine bond, which makes the oxidative addition step in the catalytic cycle slower.[6][7] Additionally, the presence of the electron-donating amino group can further deactivate the aryl chloride towards oxidative addition.

Q2: What is the best catalyst and ligand combination for this reaction?

A2: While there is no single "best" combination for all substrates, catalyst systems employing bulky, electron-rich phosphine ligands have shown great success with aryl chlorides.[8][9] Common choices include palladium acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) as the palladium source, paired with ligands such as SPhos, XPhos, or other biaryl phosphines. For some systems, N-heterocyclic carbene (NHC) ligands can also be effective.[10]

Q3: Which base should I use for the coupling of this compound?

A3: The choice of base is critical. Stronger, non-nucleophilic bases are often required for the coupling of aryl chlorides.[7] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used.[1] Potassium fluoride (KF) can also be a good option, especially if ester hydrolysis is a concern.[5]

Q4: What solvent system is recommended?

A4: A variety of solvents can be used, often in combination with water to aid in dissolving the base.[1] Common choices include toluene/water, dioxane/water, and THF/water.[1][3] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture at regular intervals.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/Water, 10:1 v/v)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) setup 2. Reaction Setup (Under Inert Atmosphere) reagents->setup solvent 3. Solvent Addition (Degassed) setup->solvent reaction 4. Reaction (Heating & Stirring) solvent->reaction monitoring 5. Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Workup (Quenching, Extraction) monitoring->workup Complete purification 7. Purification (Column Chromatography) workup->purification analysis 8. Product Analysis (NMR, MS) purification->analysis

Caption: Experimental workflow for Suzuki coupling.

troubleshooting_flowchart cluster_side_reactions Address Side Reactions start Low Yield or No Reaction check_reagents Check Reagent Quality (Fresh Catalyst, Ligand, Dry Solvent) start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions change_catalyst Screen Different Catalysts/Ligands (e.g., Buchwald ligands) optimize_conditions->change_catalyst change_base Screen Different Bases (K3PO4, Cs2CO3, KF) optimize_conditions->change_base change_temp Vary Temperature (80-120 °C) optimize_conditions->change_temp side_reactions Significant Side Reactions? change_catalyst->side_reactions change_base->side_reactions change_temp->side_reactions address_proto Address Protodeboronation (Milder Base, Anhydrous) side_reactions->address_proto Yes success Successful Reaction side_reactions->success No address_proto->success address_homo Address Homocoupling (Strictly Inert Atmosphere) address_homo->success

Caption: Troubleshooting flowchart for Suzuki coupling.

References

Preventing discoloration of Methyl 4-amino-2-chlorobenzoate during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the discoloration of Methyl 4-amino-2-chlorobenzoate during purification. Discoloration, typically a yellow to brown tint, is a common issue with aromatic amines and is primarily caused by oxidation. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to help you obtain a high-purity, colorless product.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample turning yellow/brown after purification?

A1: The discoloration of this compound, a substituted aromatic amine, is most commonly due to oxidation of the amino group. This process can be accelerated by exposure to atmospheric oxygen, light, elevated temperatures, and the presence of residual acidic or basic impurities. The resulting oxidized species are often highly colored.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound are oxidation and photodegradation. Oxidation targets the electron-rich amino group, leading to the formation of colored oligomeric or polymeric by-products. Photodegradation can occur upon exposure to UV light, leading to the formation of various photoproducts.

Q3: How can I store purified this compound to prevent long-term discoloration?

A3: To ensure long-term stability, the purified solid should be stored in a tightly sealed amber glass vial under an inert atmosphere, such as nitrogen or argon. It is also advisable to store the vial in a cool, dark place, such as a refrigerator or freezer, to minimize thermal and photodegradation.

Q4: Can the choice of purification solvent affect the color of the final product?

A4: Yes, the solvent can play a role. Some solvents are more prone to containing impurities like peroxides (e.g., older ethers) which can initiate oxidation. Using high-purity, degassed solvents is crucial. Additionally, the solvent's polarity can influence the solubility of impurities, so a well-chosen recrystallization solvent will leave colored impurities behind in the mother liquor.

Q5: What is "oiling out" during recrystallization and how can I prevent it?

A5: "Oiling out" occurs when the compound separates from the cooling solution as a liquid instead of forming solid crystals. This often happens if the solution is too concentrated, cooled too quickly, or if impurities significantly depress the melting point. To prevent this, use a slightly larger volume of solvent, allow the solution to cool slowly, and consider using a different solvent or a solvent mixture.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Product is discolored (yellow/brown) after recrystallization. Oxidation during the process. - Perform the recrystallization under an inert atmosphere (Nitrogen or Argon).- Use degassed solvents.- Add a small amount of a reducing agent like sodium dithionite to the recrystallization solvent.
Photodegradation. - Protect the solution from light by wrapping the flask in aluminum foil.
Residual acid or base. - Ensure the crude material is neutralized before purification. Wash with a mild bicarbonate solution if acidic impurities are suspected.
"Oiling out" instead of crystal formation. Solution is too concentrated. - Reheat the mixture to redissolve the oil and add a small amount of additional hot solvent.
Cooling is too rapid. - Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulate the flask if necessary.
Inappropriate solvent. - Try a different solvent or a solvent mixture. For polar compounds, a mixture like ethanol/water can be effective.
Low recovery of purified product. Too much solvent was used. - Use the minimum amount of hot solvent necessary to fully dissolve the compound.
Premature crystallization during hot filtration. - Preheat the filtration funnel and receiving flask with hot solvent before filtering.
Product is significantly soluble in cold solvent. - Ensure the solution is thoroughly chilled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.

Quantitative Data on Stability

While specific quantitative stability data for this compound is not extensively published, the following table summarizes the expected stability based on general principles for aromatic amines.

Condition Atmosphere Light Exposure Expected Purity after 1 Month Storage (Solid) Appearance
Refrigerated (2-8 °C)Inert (N₂/Ar)Dark (Amber Vial)>99%White Crystalline Solid
Refrigerated (2-8 °C)AirDark (Amber Vial)98-99%Off-white to Pale Yellow
Room Temperature (~25 °C)Inert (N₂/Ar)Dark (Amber Vial)~99%White to Off-white
Room Temperature (~25 °C)AirDark (Amber Vial)95-98%Pale Yellow to Light Brown
Room Temperature (~25 °C)AirAmbient Light<95%Yellow to Brown

Note: These are illustrative values. Actual stability may vary based on the initial purity of the material and specific storage conditions.

Experimental Protocols

Protocol 1: Recrystallization under Inert Atmosphere with a Reducing Agent

This protocol is designed to minimize oxidation by excluding air and using a reducing agent to quench oxidative impurities.

Materials:

  • Crude this compound

  • High-purity methanol (degassed)

  • Sodium dithionite (Na₂S₂O₄)

  • Schlenk flask or a round-bottom flask with a gas inlet adapter

  • Condenser

  • Source of inert gas (Nitrogen or Argon) with a bubbler

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel)

  • Ice bath

Procedure:

  • Setup: Assemble the Schlenk flask with a condenser under a positive pressure of inert gas. Ensure all glassware is oven-dried to remove moisture.

  • Solvent Preparation: Degas the methanol by bubbling inert gas through it for 15-20 minutes.

  • Dissolution: Place the crude this compound into the Schlenk flask. Add a minimal amount of degassed methanol to dissolve the solid.

  • Add Reducing Agent: Add a spatula tip of sodium dithionite to the solution. The solution may briefly turn a pale yellow which should then fade.

  • Heating: Gently heat the mixture to reflux with stirring until the solid is completely dissolved. Add more hot, degassed methanol in small portions if necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration under a blanket of inert gas.

  • Cooling and Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature under a positive pressure of inert gas. Once at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Quickly filter the crystals using a Büchner funnel. Wash the crystals with a small amount of ice-cold, degassed methanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography under Inert Atmosphere

This method is suitable for removing more persistent colored impurities.

Materials:

  • Crude this compound

  • Silica gel

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, degassed)

  • Chromatography column with a gas inlet

  • Inert gas supply

Procedure:

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the eluent.

  • Inert Atmosphere: Once packed, flush the column with inert gas from the top. Maintain a gentle positive pressure of inert gas throughout the purification.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel.

  • Elution: Elute the column with the degassed eluent, collecting fractions. The flow rate can be increased by applying a slight positive pressure of inert gas to the top of the column.

  • Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure, colorless product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Drying and Storage: Dry the final product under vacuum and store it under an inert atmosphere in the dark.

Visualizations

G Troubleshooting Discoloration during Purification start Start Purification product_color Is the final product discolored? start->product_color cause Potential Causes product_color->cause Yes end_good Pure, Colorless Product product_color->end_good No oxidation Oxidation (Air Exposure) cause->oxidation photo Photodegradation (Light Exposure) cause->photo impurity Residual Impurities (Acid/Base) cause->impurity solution Recommended Solutions oxidation->solution photo->solution impurity->solution inert Use Inert Atmosphere (N2/Ar) Add Reducing Agent (e.g., Na2S2O4) solution->inert dark Protect from Light (Wrap flask) solution->dark neutralize Neutralize Crude Product Before Purification solution->neutralize end_bad Discolored Product inert->end_bad dark->end_bad neutralize->end_bad

Caption: A troubleshooting workflow for addressing discoloration issues.

G Degradation Pathways of this compound start This compound (Colorless) oxidant O2, Light, Heat, Impurities start->oxidant degradation Degradation oxidant->degradation oxidation Oxidation of Amino Group degradation->oxidation Primary Pathway photolysis Photodegradation degradation->photolysis Secondary Pathway products Colored By-products (Oligomers/Polymers) oxidation->products photoproducts Various Photoproducts photolysis->photoproducts

Caption: Key degradation pathways leading to discoloration.

Challenges in the scale-up synthesis of Methyl 4-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of Methyl 4-amino-2-chlorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most common industrial approach involves a two-step synthesis. The first step is the reduction of 2-chloro-4-nitrobenzoic acid to 4-amino-2-chlorobenzoic acid.[1] The subsequent step is the esterification of the carboxylic acid with methanol, typically via Fischer esterification, which is a well-established and cost-effective method for large-scale production.[2]

Q2: What are the critical process parameters to monitor during the Fischer esterification of 4-amino-2-chlorobenzoic acid?

A2: For a successful scale-up of the Fischer esterification, the following parameters are crucial:

  • Temperature Control: Maintaining the optimal reaction temperature is vital to ensure a reasonable reaction rate without promoting side reactions.

  • Water Removal: As Fischer esterification is an equilibrium reaction, continuous removal of water is necessary to drive the reaction towards the product. This can be achieved by using a Dean-Stark apparatus or a large excess of the alcohol.[3]

  • Catalyst Concentration: The amino group on the benzene ring can be protonated by the acid catalyst, potentially requiring a higher catalyst load than in typical esterifications.[2]

  • Purity of Starting Materials: The purity of the 4-amino-2-chlorobenzoic acid is critical, as impurities from the previous step can be carried over and complicate the purification of the final product.[1]

Q3: What are the primary safety considerations when scaling up this synthesis?

A3: The primary safety concerns include:

  • Handling of Corrosive Acids: Strong acid catalysts like sulfuric acid are corrosive and require careful handling in appropriate personal protective equipment (PPE).[4]

  • Flammability of Methanol: Methanol is flammable and its vapors can form explosive mixtures with air. The reaction should be carried out in a well-ventilated area, and ignition sources must be avoided.

  • Exothermic Reactions: While the esterification itself is not strongly exothermic, the neutralization of the acid catalyst during workup can generate significant heat and requires controlled addition of the base.

Troubleshooting Guides

Problem: Low Product Yield
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] Consider extending the reaction time or increasing the reaction temperature. Ensure efficient water removal to drive the equilibrium towards the product.[3]
Loss of Product During Workup Optimize the extraction procedure. Ensure the pH of the aqueous layer is appropriately adjusted to minimize the solubility of the product before extraction.[6] Use an adequate volume of extraction solvent and perform multiple extractions.
Sub-optimal Catalyst Concentration The basicity of the amino group can neutralize the acid catalyst.[2] An increase in the catalyst loading might be necessary to ensure a sufficient catalytic amount is present.
Problem: Product Purity Issues
Possible Cause Suggested Solution
Presence of Unreacted Starting Material Drive the reaction to completion by extending the reaction time, increasing the temperature, or improving water removal.[5] Purify the crude product using recrystallization or column chromatography.
Discoloration of the Final Product Discoloration, often a yellow or brown tint, can be due to the oxidation of the amino group or the presence of nitro-aromatic impurities from the previous step.[5] Treatment with activated carbon during the purification process may help remove colored impurities. Store the purified compound protected from light and air.
Formation of Side Products Overheating or prolonged reaction times can lead to side reactions. Optimize the reaction conditions to minimize the formation of byproducts. Isomeric impurities from the starting material can also contaminate the final product.[1]
Problem: Difficulties in Product Isolation
Possible Cause Suggested Solution
"Oiling Out" During Crystallization This occurs when the compound comes out of solution above its melting point. This can be due to a high concentration of impurities. Try reheating the solution to redissolve the oil and then add a small amount of additional solvent. Slower cooling can also promote crystal formation.
No Crystal Formation This may be due to the solution being too dilute. Gently heat the solution to evaporate some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.
Emulsion Formation During Extraction Emulsions can form during the workup, making phase separation difficult. Adding a saturated brine solution can help to break the emulsion.

Experimental Protocols

Protocol 1: Scale-up Fischer Esterification of 4-amino-2-chlorobenzoic acid

This protocol describes a general method for the synthesis of this compound suitable for scale-up.

Materials:

  • 4-amino-2-chlorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap (if not using a large excess of methanol), add 4-amino-2-chlorobenzoic acid and a large excess of methanol (at least 10-20 molar equivalents).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approximately 1.0-1.5 molar equivalents) to the stirred mixture. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid. Be cautious as this will cause gas evolution (CO₂). Continue addition until the pH of the aqueous layer is approximately 8.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualizations

experimental_workflow start Start reaction_setup Reaction Setup: - 4-amino-2-chlorobenzoic acid - Methanol (excess) - H2SO4 (catalyst) start->reaction_setup reflux Reflux & Monitor (TLC/HPLC) reaction_setup->reflux workup Workup: - Neutralization (NaHCO3) - Methanol Removal - Extraction (EtOAc) - Washing (Brine) reflux->workup purification Purification: - Recrystallization workup->purification end End: Pure this compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield low_yield Low Yield of This compound incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction workup_loss Product Loss During Workup? low_yield->workup_loss catalyst_issue Insufficient Catalyst? low_yield->catalyst_issue increase_time_temp Increase Reaction Time/Temp Improve Water Removal incomplete_reaction->increase_time_temp optimize_extraction Optimize Extraction pH and Solvent Volume workup_loss->optimize_extraction increase_catalyst Increase Catalyst Loading catalyst_issue->increase_catalyst

Caption: Troubleshooting decision tree for low product yield.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 46004-37-9
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Appearance White to off-white crystalline solid
Melting Point 108-112 °C
Solubility Soluble in various organic solvents

Table 2: Typical Reaction Parameters for Fischer Esterification

ParameterRecommended Range/ValueNotes
Molar Ratio (Acid:Methanol) 1:10 to 1:20 (or as solvent)A large excess of methanol drives the equilibrium towards the product.[3]
Catalyst (H₂SO₄) Loading 1.0 - 1.5 molar equivalentsHigher loading may be needed due to the basicity of the amino group.[2]
Reaction Temperature Reflux temperature of methanol (approx. 65 °C)Provides a good reaction rate without significant decomposition.
Reaction Time 4 - 12 hoursMonitor by TLC/HPLC for completion.
Workup pH (Neutralization) ~8Ensures complete neutralization of the acid catalyst and precipitation of the product from the aqueous phase.[6]

References

Common impurities in commercial Methyl 4-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Methyl 4-amino-2-chlorobenzoate. The information addresses common issues related to impurities that may be encountered during experimental work.

Troubleshooting Guides & FAQs

Q1: I am seeing an additional peak in my HPLC analysis of a recently purchased batch of this compound. What could it be?

A1: An additional peak in your HPLC chromatogram could be due to a number of common impurities. Based on the synthesis and stability of this compound, the most likely impurities are:

  • 4-Amino-2-chlorobenzoic acid: This is the most common impurity and can be present for two main reasons:

    • Incomplete Esterification: It is the starting material for the synthesis of the methyl ester. If the reaction did not go to completion, residual starting material will remain.

    • Hydrolysis: The methyl ester can hydrolyze back to the carboxylic acid if exposed to moisture or acidic/basic conditions. This is a common degradation product.

  • Isomeric Impurities: Positional isomers, such as Methyl 2-amino-4-chlorobenzoate, may be present if the starting materials were not isomerically pure.

  • Process-Related Impurities: Other impurities may be introduced from the manufacturing process, including residual starting materials from the synthesis of 4-amino-2-chlorobenzoic acid, such as 2-chloro-4-nitrobenzoic acid, if the reduction of the nitro group was incomplete.

To identify the unknown peak, you can compare its retention time with that of a known standard of 4-Amino-2-chlorobenzoic acid.

Q2: My reaction is giving a lower yield than expected. Could impurities in this compound be the cause?

A2: Yes, impurities can certainly affect your reaction yield. If your starting material contains a significant amount of an impurity like 4-Amino-2-chlorobenzoic acid, the actual molar amount of the desired methyl ester will be lower than calculated based on the total weight. This would lead to a correspondingly lower yield of your target product. It is always advisable to check the purity of your starting material as provided on the Certificate of Analysis (CoA) or by running a quick analytical check (e.g., by HPLC or NMR) to get a more accurate measure of the active starting material concentration.

Q3: I have noticed a change in the color of my this compound over time. Is this a sign of degradation?

A3: A change in color, such as yellowing, can be an indication of degradation. While this compound is generally a white to off-white solid, the formation of degradation products, potentially through oxidation or other pathways, can lead to discoloration. If you observe a color change, it is recommended to re-analyze the material for purity to ensure it is still suitable for your intended use.

Q4: How can I minimize the hydrolysis of this compound in my experiments?

A4: To minimize hydrolysis of the methyl ester back to the carboxylic acid, you should take the following precautions:

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.

  • Solvents: Use anhydrous solvents for your reactions whenever possible.

  • pH Control: Avoid strongly acidic or basic conditions unless required by the reaction protocol, as these can catalyze hydrolysis.

  • Reaction Time: Use the shortest reaction times necessary to achieve the desired transformation.

  • Work-up: During the work-up procedure, minimize the exposure to aqueous acidic or basic solutions.

Common Impurities and Data

The following table summarizes the common potential impurities in commercial this compound, their source, and typical (hypothetical) acceptance criteria. Actual levels will vary by supplier and batch.

Impurity NameStructureSourceTypical Acceptance Criteria (%)
4-Amino-2-chlorobenzoic acid4-Amino-2-chlorobenzoic acid structure
Starting material, Hydrolysis≤ 0.5Methyl 2-chloro-4-nitrobenzoateMethyl 2-chloro-4-nitrobenzoate structureProcess-related (from precursor)≤ 0.2Isomeric Impurities (e.g., Methyl 2-amino-4-chlorobenzoate)Methyl 2-amino-4-chlorobenzoate structureStarting material impurity≤ 0.3Any other individual unknown impurity-Process/Degradation≤ 0.1Total Impurities --≤ 1.0

Experimental Protocols

Protocol for HPLC Analysis of this compound and its Impurities

This protocol describes a general method for the purity analysis of this compound and the separation of its common impurities using High-Performance Liquid Chromatography (HPLC).

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • Reference standards for this compound and potential impurities (e.g., 4-Amino-2-chlorobenzoic acid)

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Impurity Stock Solution: Prepare a stock solution of 4-Amino-2-chlorobenzoic acid (and other potential impurities if available) in the diluent.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 254 nm

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

4. Data Analysis:

  • Identify the peaks corresponding to this compound and its impurities by comparing the retention times with the reference standards.

  • Calculate the percentage of each impurity using the area normalization method or by using an external standard method if quantitative analysis is required.

Visualizations

Impurity_Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_identification Impurity Identification cluster_action Action start Unexpected Experimental Result (e.g., low yield, extra peak in analysis) check_purity Check Purity of Commercial This compound start->check_purity run_hplc Run HPLC Analysis with Reference Standards check_purity->run_hplc identify_impurity Identify Impurity Peak(s) run_hplc->identify_impurity is_starting_material Is it 4-Amino-2-chlorobenzoic acid? identify_impurity->is_starting_material is_other_process_impurity Is it another known process-related impurity? is_starting_material->is_other_process_impurity No adjust_stoichiometry Adjust Reaction Stoichiometry Based on Actual Purity is_starting_material->adjust_stoichiometry Yes is_unknown Is it an unknown impurity? is_other_process_impurity->is_unknown No purify_material Purify the Starting Material (e.g., recrystallization) is_other_process_impurity->purify_material Yes characterize_unknown Characterize Unknown Impurity (e.g., LC-MS, NMR) is_unknown->characterize_unknown Yes contact_supplier Contact Supplier for CoA and Technical Support adjust_stoichiometry->contact_supplier purify_material->contact_supplier characterize_unknown->contact_supplier

Caption: Troubleshooting workflow for impurity-related issues.

Synthesis_and_Impurity_Pathway cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities precursor 2-Chloro-4-nitrobenzoic acid reduction Reduction (e.g., H2, Pd/C) precursor->reduction imp_precursor Unreacted Precursor precursor->imp_precursor Incomplete Reaction starting_material 4-Amino-2-chlorobenzoic acid reduction->starting_material esterification Esterification (Methanol, Acid Catalyst) starting_material->esterification imp_starting_material Unreacted Starting Material / Hydrolysis Product starting_material->imp_starting_material Incomplete Reaction product This compound esterification->product product->imp_starting_material Hydrolysis imp_isomer Isomeric Impurities imp_isomer->starting_material Present in Starting Material

Caption: Synthesis pathway and sources of common impurities.

Technical Support Center: Recrystallization of Methyl 4-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Methyl 4-amino-2-chlorobenzoate via recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at room temperature. For this compound, polar solvents are generally a good starting point. Methanol has been reported as an effective recrystallization solvent for similar compounds.[1][2] Ethanol and chloroform are also potential candidates.[3][4] It is always recommended to perform a small-scale solvent screen to determine the optimal solvent for your specific sample.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" happens when the compound separates from the solution as a liquid rather than a solid. This can occur if the solution is too concentrated or if impurities are present that depress the melting point.[1] To remedy this, reheat the solution until the oil redissolves, then add a small amount of additional solvent to decrease the saturation. Allowing the solution to cool more slowly can also encourage crystal formation instead of oiling out.[1][5]

Q3: No crystals are forming even after the solution has cooled. What are the next steps?

A3: A lack of crystal formation often indicates that the solution is too dilute (too much solvent was used) or has become supersaturated.[1][6] Here are several techniques to induce crystallization:

  • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

  • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed crystal" will act as a template for other crystals to grow upon.[1]

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent.[1][7] Once the solution is more concentrated, allow it to cool again.

  • Cooling: If crystals do not form at room temperature, try cooling the flask in an ice bath to further decrease the compound's solubility.[1]

Q4: My crystal yield is very low. How can I improve it?

A4: A low yield can be caused by several factors:

  • Using too much solvent: The more solvent you use, the more of your compound will remain dissolved in the mother liquor after cooling.[6][7] Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Premature crystallization: If the compound crystallizes during a hot filtration step, you will lose product. To prevent this, ensure your filtration apparatus is pre-heated.[6]

  • Incomplete crystallization: Allow sufficient time for the solution to cool and for the crystals to form completely.[6]

  • Excessive washing: Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, can dissolve some of your product.[8]

Q5: The purified crystals are colored. How can I remove the color?

A5: The presence of colored impurities can often be resolved by adding a small amount of activated charcoal to the hot solution before the filtration step.[1] The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
"Oiling Out" - Solution is too concentrated.- Cooling is too rapid.- Impurities are depressing the melting point.- Reheat the solution to dissolve the oil, add more solvent, and cool slowly.[1][5]- Try a different recrystallization solvent.
No Crystal Formation - Solution is not saturated (too much solvent).- Supersaturation.- Cooling too rapidly.- Boil off some solvent to concentrate the solution.[1][7]- Scratch the inner side of the flask with a glass rod.[1]- Add a seed crystal of the pure compound.[1]- Allow the solution to cool more slowly.
Low Crystal Yield - Too much solvent was used.[6][7]- Premature crystallization during hot filtration.[6]- Incomplete crystallization.[6]- Crystals were washed with too much or warm solvent.[8]- Use the minimum amount of hot solvent.- Preheat the filtration apparatus.- Allow adequate time for cooling.- Wash the crystals with a minimal amount of ice-cold solvent.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration.[1]
Crystals are very small or needle-like - Solution cooled too quickly.- Allow the solution to cool more slowly to encourage the growth of larger, more well-defined crystals.[1][7]

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of a chosen solvent (e.g., methanol, ethanol). Gently heat the test tube. The ideal solvent will dissolve the compound when hot but not at room temperature.[6]

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture gently on a hot plate with stirring. Continue to add hot solvent until the solid just dissolves. Avoid adding an excess of solvent to ensure a good yield.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.[1] To prevent premature crystallization, you may need to add a slight excess of hot solvent before this step.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. The rate of cooling can affect crystal size; slower cooling generally results in larger crystals.[7] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1] Continue to draw air through the funnel to partially dry the crystals. Transfer the crystals to a watch glass and allow them to air dry completely.

Quantitative Data

Physical Properties of this compound

PropertyValue
CAS Number 46004-37-9[3][4]
Molecular Formula C8H8ClNO2[3][4]
Molecular Weight 185.61 g/mol [3][4]
Melting Point 112-114°C[3][4]
Boiling Point 334.2 ± 22.0 °C (Predicted)[3][4]
Appearance White to almost white powder or crystal[3][4]
Solubility Soluble in Chloroform[3][4]

Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting start_node Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start_node->dissolve process_node process_node decision_node decision_node solution_node solution_node issue_node issue_node end_node Pure Crystals Obtained cool Cool solution slowly dissolve->cool oiling_out Does it 'oil out'? cool->oiling_out crystals_form Do crystals form? filter_dry Filter and dry crystals crystals_form->filter_dry Yes no_crystals Issue: No Crystals crystals_form->no_crystals No oiling_out->crystals_form No oiled_out Issue: Oiling Out oiling_out->oiled_out Yes yield_ok Is yield acceptable? yield_ok->end_node Yes low_yield Issue: Low Yield yield_ok->low_yield No filter_dry->yield_ok induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Reduce solvent volume no_crystals->induce_crystallization reheat_add_solvent Reheat to dissolve oil, add more solvent, cool slowly oiled_out->reheat_add_solvent optimize_solvent Optimize solvent volume and cooling time low_yield->optimize_solvent induce_crystallization->cool reheat_add_solvent->cool optimize_solvent->start_node Repeat

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Degradation pathways of Methyl 4-amino-2-chlorobenzoate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 4-amino-2-chlorobenzoate. It focuses on potential degradation pathways when the compound is subjected to acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in acidic conditions?

Under acidic conditions, the most probable primary degradation pathway for this compound is the hydrolysis of the methyl ester group. This reaction yields methanol and the corresponding carboxylic acid, 4-amino-2-chlorobenzoic acid. This is a common reaction for esters in the presence of acid and water.

Q2: What are forced degradation studies and why are they important?

Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, light, and a range of pH values.[1][2] These studies are crucial for several reasons:

  • They help in understanding the intrinsic stability of the molecule.[3]

  • They reveal potential degradation products and pathways.[1][2]

  • This information is vital for developing stability-indicating analytical methods.[2]

  • It aids in the development of stable formulations and the selection of appropriate packaging and storage conditions.[2]

Q3: Besides hydrolysis, are other degradation pathways possible under acidic conditions?

While ester hydrolysis is the most anticipated pathway, other reactions could occur under more stringent acidic conditions (e.g., high acid concentration, elevated temperature). These might include reactions involving the amino group or the aromatic ring, although these are generally less likely than ester hydrolysis. Without specific experimental data, these are considered secondary and less probable degradation routes.

Q4: How can I monitor the degradation of this compound?

The most common technique for monitoring the degradation is High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector.[1] A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products. The appearance of new peaks and a decrease in the peak area of the parent compound over time indicate degradation.

Q5: How can I identify the degradation products?

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for identifying unknown degradation products.[4] By determining the mass-to-charge ratio (m/z) of the degradation products, their molecular weights can be determined, which provides critical information for structure elucidation.

Troubleshooting Guide

Q1: My HPLC analysis shows a new, more polar peak appearing over time in my acidic sample. What could this be?

A new, more polar peak is often indicative of the hydrolysis of the methyl ester to the corresponding carboxylic acid (4-amino-2-chlorobenzoic acid).[4] Carboxylic acids are generally more polar than their corresponding methyl esters and thus have shorter retention times on a typical reversed-phase HPLC column.

Q2: I am observing multiple new peaks in my HPLC chromatogram after acidic stress testing. What does this suggest?

The presence of multiple degradation peaks suggests that several degradation pathways may be occurring simultaneously, or that secondary degradation of the initial products is taking place.[4] It is important to track the appearance and disappearance of these peaks over time to understand the degradation pathway. Early time points can help distinguish between primary and secondary degradation products.[1]

Q3: The total peak area in my chromatogram is decreasing over time. What could be the reason?

A decrease in the total peak area might indicate that some degradation products are not being detected by the UV detector at the chosen wavelength, or they may be volatile or insoluble and precipitating out of the solution. It is important to ensure "mass balance" in forced degradation studies, where the sum of the parent compound and all degradation products remains constant.[3] If mass balance is not achieved, consider using a different detection method or wavelength.

Experimental Protocols

Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To investigate the degradation pathway of this compound under acidic conditions and to identify the primary degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) for neutralization

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV/PDA detector

  • pH meter

  • Thermostatic bath or oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • To a known volume of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl or 1 M HCl).

    • Prepare a control sample by adding an equal volume of water instead of the acid solution.

    • Incubate the samples at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots from the stressed and control samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquots with a suitable base (e.g., NaOH) to stop the degradation reaction.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • Calculate the percentage of degradation at each time point.

    • If significant degradation is observed, proceed with HPLC-MS analysis to identify the degradation products.

Data Presentation

Table 1: HPLC Monitoring of this compound Degradation in 0.1 M HCl at 60°C
Time (hours)Parent Compound Peak AreaParent Compound (%)Degradation Product 1 Peak AreaDegradation Product 1 (%)
01,250,000100.000.0
21,125,00090.0125,00010.0
41,000,00080.0250,00020.0
8750,00060.0500,00040.0
24250,00020.01,000,00080.0
Table 2: Summary of Degradation Products Observed under Acidic Stress
PeakRetention Time (min)Proposed StructureMolecular Weight ( g/mol )m/z (from MS)
Parent8.5This compound185.61186.0 [M+H]⁺
DP-14.24-amino-2-chlorobenzoic acid171.58172.0 [M+H]⁺

Visualizations

degradation_pathway cluster_products Products parent This compound product 4-amino-2-chlorobenzoic acid parent->product H₃O⁺ / Δ methanol Methanol parent->methanol experimental_workflow start Start: this compound Sample stress Acidic Stress (e.g., 0.1M HCl, 60°C) start->stress sampling Sample at Time Points (0, 2, 4, 8, 24h) stress->sampling neutralize Neutralize to Stop Reaction sampling->neutralize hplc HPLC-UV/PDA Analysis neutralize->hplc degradation_check Significant Degradation? hplc->degradation_check hplc_ms HPLC-MS Analysis degradation_check->hplc_ms Yes end End: Pathway Identified degradation_check->end No structure_elucidation Structure Elucidation of Degradation Products hplc_ms->structure_elucidation structure_elucidation->end

References

Validation & Comparative

A Comparative Guide to Validating HPLC Methods for the Analysis of Methyl 4-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates is paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API). Methyl 4-amino-2-chlorobenzoate, a key building block in the synthesis of various pharmaceuticals, requires a validated analytical method for its accurate assessment. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for this compound with potential alternative analytical techniques, supported by experimental protocols and validation parameters based on ICH guidelines.[1][2][3]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and reproducibility for the quantification of compounds like this compound.[3] A validated HPLC method ensures that the analytical procedure is suitable for its intended purpose, providing reliable data on the identity, purity, and concentration of the analyte.[4][5]

Proposed HPLC Method Parameters
ParameterProposed ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like the target analyte.[8]
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidA common reversed-phase mobile phase offering good peak shape and resolution. The acid helps to suppress the ionization of the amine group.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a balance between analysis time and efficiency.
Detection UV at approximately 240 nmAromatic amines and benzoates typically exhibit strong UV absorbance in this region. The exact wavelength should be determined by a UV scan of the analyte.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Method Validation: Key Parameters and Acceptance Criteria

Any developed HPLC method must be rigorously validated according to ICH guidelines to ensure its reliability.[2][4] The following table summarizes the key validation parameters and their typical acceptance criteria for a quantitative impurity method.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities, degradation products, or placebo components. Peak purity analysis should confirm no co-eluting peaks.[1]
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.[10]
Range For an assay, typically 80% to 120% of the test concentration. For impurities, from the reporting threshold to 120% of the specification.[3]
Accuracy The mean recovery should be between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[2]
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) should be ≤ 2.0%.[2]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1. The LOQ should be at or below the reporting threshold for impurities.[10]
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., ±10% change in mobile phase composition, ±5°C change in column temperature).

Alternative Analytical Techniques

While HPLC is the predominant technique, other methods can be employed for the analysis of this compound, particularly for specific applications such as trace analysis or structural confirmation.

Comparison of Analytical Methods

The following table provides a high-level comparison of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of aromatic amines and related compounds.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass.[6]Separation by polarity, highly selective and sensitive mass detection.[11]
Analyte Volatility Not required.Required (derivatization may be necessary for polar compounds).[7]Not required.
Sensitivity Good (µg/mL range).Very good (ng/mL range).Excellent (pg/mL range).[11]
Selectivity Moderate.High (based on mass fragmentation).Very high (based on precursor/product ion transitions).[11]
Quantitation Excellent.Good.Excellent.
Instrumentation Cost Low to moderate.Moderate to high.High.
Typical Application Routine quality control, purity assessment, and assay.[3]Identification of volatile impurities, trace analysis.[6]Bioanalysis, trace impurity identification, and quantification in complex matrices.[7]

Experimental Protocols

HPLC Method Validation Protocol

A detailed protocol for validating the proposed HPLC method is outlined below.

1. Specificity:

  • Analyze a blank (mobile phase), a placebo (if applicable), a solution of this compound, and a spiked sample containing known impurities.

  • Perform forced degradation studies (acid, base, peroxide, heat, and light) on the analyte and analyze the stressed samples to demonstrate separation of degradation products.[12]

2. Linearity:

  • Prepare a series of at least five standard solutions of this compound covering the expected concentration range.

  • Inject each solution in triplicate and plot the peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

3. Accuracy:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo or blank matrix.

  • Analyze the samples and calculate the percentage recovery.

4. Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Calculate the RSD.[3]

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. Compare the results from both sets of experiments.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine the LOD and LOQ based on the signal-to-noise ratio of a series of dilute solutions.

6. Robustness:

  • Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and assess the impact on the results, including retention time, peak shape, and resolution.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_planning Planning & Development cluster_execution Execution of Validation Parameters cluster_reporting Reporting & Implementation Method_Development HPLC Method Development Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Comparison to Acceptance Criteria Robustness->Data_Analysis Validation_Report Validation Report Generation Data_Analysis->Validation_Report Method_Implementation Method Implementation for Routine Use Validation_Report->Method_Implementation

Caption: Workflow for HPLC Method Validation.

Logical_Relationship_Validation_Parameters Method_Suitability Method Suitability Specificity Specificity Method_Suitability->Specificity Accuracy Accuracy Method_Suitability->Accuracy Precision Precision Method_Suitability->Precision Robustness Robustness Method_Suitability->Robustness LOD LOD Specificity->LOD Linearity Linearity Accuracy->Linearity Precision->Linearity Range Range Linearity->Range LOQ LOQ LOD->LOQ

Caption: Interrelationship of HPLC Validation Parameters.

References

Comparative Reactivity Analysis: Methyl 4-amino-2-chlorobenzoate vs. its Bromo Analog for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Synthetic Chemists

In the landscape of pharmaceutical research and drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency and overall project success. Halogenated aromatic compounds, such as Methyl 4-amino-2-chlorobenzoate and its bromo analog, Methyl 4-amino-2-bromobenzoate, are pivotal intermediates. Their utility stems from their capacity to undergo a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an objective, data-supported comparison of the reactivity of these two valuable compounds, with a focus on reactions widely employed in medicinal chemistry.

The Decisive Role of the Halogen: A Reactivity Overview

The primary determinant of the differential reactivity between the chloro and bromo analogs lies in the nature of the carbon-halogen (C-X) bond. In palladium-catalyzed cross-coupling reactions, a key step is the oxidative addition of the aryl halide to the palladium(0) catalyst. The generally accepted trend for this step is Ar-I > Ar-Br > Ar-Cl.[1][2] This trend is inversely correlated with the C-X bond strength; the weaker the bond, the more readily the oxidative addition occurs. Consequently, aryl bromides are typically more reactive than aryl chlorides under similar reaction conditions.[1][3]

While the oxidative addition step is often rate-determining, it is important to recognize that other factors can influence the overall efficiency of a catalytic transformation.[4] However, for the purposes of this comparative guide, the C-X bond strength provides a robust framework for predicting the relative reactivity of our two compounds of interest.

Data Presentation: Physicochemical Properties and Comparative Reactivity

A side-by-side comparison of the intrinsic properties and expected reactivity of this compound and its bromo analog is presented below.

Table 1: Physicochemical Properties

PropertyThis compoundMethyl 4-amino-2-bromobenzoate
Molecular Formula C₈H₈ClNO₂[5]C₈H₈BrNO₂[6]
Molecular Weight 185.61 g/mol [5]230.06 g/mol [6]
CAS Number 46004-37-9[5][7]135484-83-2[6]
Appearance White to light yellow crystalline powder[8]Solid
Melting Point 233-235 °C[8]Not available

Table 2: Comparative Reactivity in Key Cross-Coupling Reactions

Reaction TypeParameterThis compoundMethyl 4-amino-2-bromobenzoate
Suzuki-Miyaura Coupling Relative Reactivity LowerHigher[1]
Typical Catalyst Pd(OAc)₂ with specialized phosphine ligands (e.g., SPhos)[9]Pd(PPh₃)₄, PdCl₂(dppf)[9][10]
Typical Temperature Higher (e.g., 100-120 °C)[3]Milder (e.g., 80-100 °C)[3]
Expected Yield Good to excellent, but may require more optimization[9]Generally higher yields under milder conditions[3]
Buchwald-Hartwig Amination Relative Reactivity LowerHigher[11]
Typical Catalyst Systems with bulky, electron-rich ligands (e.g., XPhos)[12]Can often be achieved with a broader range of Pd catalysts[12]
Typical Temperature Generally requires elevated temperatures[13]Can proceed at lower temperatures
Expected Yield Good, but may be more sensitive to substrate and amine coupling partner[12]Typically high yields with a wide range of amines[12]

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These should serve as a starting point, and optimization for specific substrates is recommended.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for structurally similar aryl bromides.[10]

  • Reaction Setup: In a dry reaction vessel, combine Methyl 4-amino-2-halobenzoate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/water). For the bromo analog, a catalyst such as Pd(PPh₃)₄ (3-5 mol%) can be used.[10] For the chloro analog, a more active catalyst system like Pd(OAc)₂ with a ligand such as SPhos may be necessary.[9]

  • Reaction Execution: Heat the reaction mixture with vigorous stirring. For the bromo derivative, a temperature of 80-90 °C may be sufficient, while the chloro derivative may require 100-120 °C.[3]

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Representative Protocol for Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of aryl halides.[12]

  • Reaction Setup: To a dry reaction vessel, add Methyl 4-amino-2-halobenzoate (1.0 eq), the desired amine (1.1-1.5 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 eq).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Catalyst and Solvent Addition: Add a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and an appropriate phosphine ligand (e.g., XPhos or a similar biarylphosphine ligand) in a suitable anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is typically filtered through a pad of celite, and the filtrate is concentrated. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by chromatography.

Visualizing Reactivity and Workflow

The following diagrams illustrate the key factors influencing the comparative reactivity and a general experimental workflow.

G cluster_reactivity Factors Influencing Reactivity cluster_comparison Compound Comparison C-X Bond Strength C-X Bond Strength Oxidative Addition Rate Oxidative Addition Rate C-X Bond Strength->Oxidative Addition Rate inversely proportional Overall Reaction Rate Overall Reaction Rate Oxidative Addition Rate->Overall Reaction Rate directly proportional Methyl 4-amino-2-bromobenzoate Methyl 4-amino-2-bromobenzoate Weaker C-Br Bond Weaker C-Br Bond Methyl 4-amino-2-bromobenzoate->Weaker C-Br Bond This compound This compound Stronger C-Cl Bond Stronger C-Cl Bond This compound->Stronger C-Cl Bond Faster Oxidative Addition Faster Oxidative Addition Weaker C-Br Bond->Faster Oxidative Addition Slower Oxidative Addition Slower Oxidative Addition Stronger C-Cl Bond->Slower Oxidative Addition Higher Reactivity Higher Reactivity Faster Oxidative Addition->Higher Reactivity Lower Reactivity Lower Reactivity Slower Oxidative Addition->Lower Reactivity

Caption: Factors influencing the comparative reactivity of the chloro and bromo analogs.

G Start Start Combine Reactants Combine Aryl Halide, Coupling Partner, & Base Start->Combine Reactants Inert Atmosphere Establish Inert Atmosphere Combine Reactants->Inert Atmosphere Add Catalyst & Solvent Add Catalyst System & Degassed Solvent Inert Atmosphere->Add Catalyst & Solvent Heat & Stir Heat Reaction Mixture with Stirring Add Catalyst & Solvent->Heat & Stir Monitor Progress Monitor by TLC/LC-MS Heat & Stir->Monitor Progress Work-up Aqueous Work-up & Extraction Monitor Progress->Work-up Reaction Complete Purification Purify by Chromatography Work-up->Purification Product Product Purification->Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Strategic Recommendations

The choice between this compound and its bromo analog is a strategic decision that should be guided by the specific requirements of the synthetic route.

  • Methyl 4-amino-2-bromobenzoate is the more reactive of the two compounds. It is the preferred substrate for researchers seeking to employ milder reaction conditions, achieve higher yields with less optimization, and ensure broad compatibility with a range of coupling partners. This enhanced reactivity makes it particularly suitable for complex, multi-step syntheses where preserving sensitive functional groups is paramount.

  • This compound , while less reactive, offers a significant cost advantage and is often more readily available on a large scale. While its use in cross-coupling reactions may necessitate more forceful conditions and specialized catalyst systems, it remains a viable and economical option for many applications, particularly in process development and scale-up campaigns where cost of goods is a major consideration.

Ultimately, a thorough understanding of the principles of aryl halide reactivity, coupled with the specific goals of a research program, will enable the informed selection of the most appropriate building block for the synthesis of novel chemical entities.

References

A Comparative Guide to GC-MS Methods for Quantifying Impurities in Methyl 4-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. Methyl 4-amino-2-chlorobenzoate, a key building block in pharmaceutical synthesis, requires rigorous analytical methods to detect and quantify any impurities that may affect the quality, safety, and efficacy of the final drug product.[1] This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques and presents a comprehensive protocol for its application in the impurity profiling of this compound.

Choosing the Right Analytical Technique: GC-MS vs. HPLC

The two most common analytical techniques for impurity profiling are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2][3] The choice between them primarily depends on the physicochemical properties of the analyte, such as volatility and thermal stability.[4]

GC-MS is ideal for analyzing compounds that are volatile or can be made volatile through a chemical modification process known as derivatization.[2][5] It offers high separation efficiency and definitive identification of compounds through mass spectrometry.[3] HPLC is better suited for non-volatile or thermally labile compounds.[3][5]

For this compound and its potential impurities, GC-MS is a powerful option. While the parent compound has polar functional groups (amino and ester), a derivatization step can make it sufficiently volatile for GC analysis.[6][7] This approach provides excellent sensitivity and selectivity, which is crucial for detecting trace-level impurities.[5]

A summary of the comparison between GC-MS and HPLC is presented below.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separates compounds based on their volatility and interaction with a stationary phase.[5]Separates compounds based on their interaction with a stationary phase and a liquid mobile phase.[2]
Mobile Phase Inert gas (e.g., Helium, Nitrogen).[2]Liquid solvent or mixture of solvents.[2]
Sample Suitability Volatile and thermally stable compounds (or those that can be derivatized).[2][4]Non-volatile and thermally unstable compounds.[4][5]
Typical Analytes Residual solvents, volatile organic compounds, derivatized polar molecules.[4][8]APIs, polar compounds, biomolecules, salts.[2]
Sensitivity Generally higher, often in the parts-per-billion (ppb) range.[5]Ranges from parts-per-million (ppm) to ppb, depending on the detector.[5]
Identification Provides detailed mass spectra for high-confidence structural identification.[3]Identification is based on retention time and comparison with standards; coupling with MS (LC-MS) is needed for structural data.

Experimental Protocol: GC-MS Method for Impurity Analysis

This section details a typical GC-MS method for the quantification of impurities in this compound. This protocol includes a necessary derivatization step to improve the volatility of the analyte and its impurities.

Reagents and Materials
  • This compound sample

  • Reference standards for known impurities

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

  • Internal Standard (IS): (e.g., a structurally similar compound not present in the sample)

Sample Preparation and Derivatization
  • Standard Solution: Accurately weigh and dissolve the reference standards and the internal standard in the chosen solvent to prepare stock solutions. Create a series of calibration standards by diluting the stock solutions.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the solvent. Add the internal standard to this solution.

  • Derivatization:

    • Transfer 100 µL of each standard and sample solution into separate autosampler vials.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of the derivatizing agent (BSTFA with 1% TMCS) to each vial.

    • Seal the vials and heat at 70°C for 30 minutes to ensure complete derivatization of the amino group.

    • Cool the vials to room temperature before placing them in the GC autosampler.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[6]

  • Transfer Line Temperature: 280°C[6]

  • Ion Source Temperature: 230°C[6]

  • MS Detection: Electron Ionization (EI) at 70 eV.[7]

  • Data Acquisition:

    • Full Scan Mode: For initial identification of unknown impurities (mass range m/z 50-500).

    • Selected Ion Monitoring (SIM) Mode: For quantification of known impurities to achieve higher sensitivity and selectivity.[7]

Quantitative Performance Data

The following tables summarize the expected performance characteristics of the proposed GC-MS method and compare it with a typical HPLC-UV alternative. The data is based on established performance for similar analytical methods in the pharmaceutical industry.[7][9]

Table 1: Anticipated Performance of the GC-MS Method

ParameterTypical Performance Characteristics
Limit of Detection (LOD) 0.5 - 10 ng/mL
Limit of Quantitation (LOQ) 1.5 - 30 ng/mL
Linearity (R²) > 0.999
Linear Range 0.01 - 50 µg/mL
Accuracy (% Recovery) 97 - 103%
Precision (% RSD) < 5%

Table 2: Comparative Performance: GC-MS vs. HPLC-UV

ParameterGC-MS (with Derivatization)HPLC-UV
Limit of Detection (LOD) 0.5 - 10 ng/mL[7]10 - 50 ng/mL[7]
Limit of Quantitation (LOQ) 1.5 - 30 ng/mL[7]30 - 150 ng/mL[7]
Linearity (R²) > 0.999[7]> 0.998[7]
Accuracy (% Recovery) 97 - 103%[7]95 - 105%[7]
Precision (% RSD) < 5%< 2% for API, ≤5% for impurities[8]
Specificity Very High (based on mass fragmentation)Moderate (based on retention time and UV spectrum)

Visualizing the Workflow

The following diagram illustrates the logical flow of the GC-MS experimental procedure for quantifying impurities in this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification prep_sample Weigh Sample & Dissolve in Solvent add_is Add Internal Standard (IS) prep_sample->add_is prep_std Prepare Calibration Standards aliquot Take Aliquot of Sample/Standard add_is->aliquot evaporate Evaporate to Dryness aliquot->evaporate add_bstfa Add BSTFA Reagent & Heat (70°C) evaporate->add_bstfa gc_injection Inject 1µL into GC-MS add_bstfa->gc_injection separation Chromatographic Separation (DB-5ms column) gc_injection->separation detection Mass Spectrometry Detection (EI, Scan/SIM Mode) separation->detection integration Peak Integration & Identification detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Impurities in Sample calibration->quantification

Caption: Workflow for GC-MS analysis of impurities.

This guide demonstrates that a validated GC-MS method, incorporating a derivatization step, is a highly sensitive and specific approach for the quantitative analysis of impurities in this compound. While HPLC-UV remains a viable alternative, particularly for routine quality control of non-volatile impurities, GC-MS provides superior performance for trace-level detection and unambiguous identification, ensuring the highest standards of pharmaceutical quality and safety.

References

Comparing the efficacy of different catalysts for cross-coupling with Methyl 4-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex organic molecules is paramount. Methyl 4-amino-2-chlorobenzoate is a valuable building block, and its functionalization through cross-coupling reactions is a key step in the synthesis of numerous pharmaceutical and materials science targets. The choice of catalyst is critical for achieving high yields and selectivity, particularly when dealing with the relatively inert C-Cl bond and the presence of multiple functional groups.

This guide provides a comparative overview of various catalytic systems for the cross-coupling of this compound and structurally similar aryl chlorides. The data presented is drawn from literature on analogous substrates and serves as a robust starting point for reaction optimization.

Catalyst Performance Comparison for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The following table summarizes the performance of different palladium-based catalyst systems in the coupling of aryl chlorides with arylboronic acids. While direct data for this compound is limited, the conditions presented for similar substrates offer valuable insights.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane/H₂O10016924-Bromobenzothiazole
Pd(PPh₃)₄-Na₂CO₃DMF/H₂O908884-Bromobenzothiazole
PdCl₂(dppf)-Cs₂CO₃THF/H₂O8012954-Bromobenzothiazole

Catalyst Performance Comparison for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The choice of catalyst, ligand, and base is crucial for the successful coupling of aryl chlorides with amines.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate & Amine
Pd(OAc)₂RuPhosCs₂CO₃Toluene1001691Benzyl protected benzimidazole & 4-(methylsulfonyl)aniline
Ni(cod)₂ICyNaOtBuToluene12012-2492Aryl carbamate & 2,6-dimethylaniline
(CyPF-Ph)Ni(η²-NCPh)-NaOtBuToluene10020944-chlorotoluene & Ethylamine hydrochloride

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions adapted for this compound based on successful conditions for similar substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of this compound with an amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • RuPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.5 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add palladium(II) acetate and RuPhos to an oven-dried Schlenk tube.

  • Add this compound, the amine, and cesium carbonate.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow and Catalytic Cycles

To better understand the experimental process and the underlying chemical transformations, the following diagrams illustrate a typical cross-coupling workflow and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent Preparation Reagent Preparation Inert Atmosphere Inert Atmosphere Reagent Preparation->Inert Atmosphere Solvent Degassing Solvent Degassing Inert Atmosphere->Solvent Degassing Reactant & Catalyst Addition Reactant & Catalyst Addition Solvent Degassing->Reactant & Catalyst Addition Heating & Stirring Heating & Stirring Reactant & Catalyst Addition->Heating & Stirring Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Heating & Stirring->Reaction Monitoring (TLC/LC-MS) Quenching & Extraction Quenching & Extraction Reaction Monitoring (TLC/LC-MS)->Quenching & Extraction Drying & Concentration Drying & Concentration Quenching & Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Product Characterization Product Characterization Column Chromatography->Product Characterization

A generalized experimental workflow for cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetal Transmetalation (Ar'B(OR)2) Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)-X(L_n)(HNR'R'')] complex OxAdd->AmineCoord Amine Coordination Amido Ar-Pd(II)-NR'R''(L_n) AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination RedElim Ar-NR'R'' Amido->RedElim

Catalytic cycle for the Buchwald-Hartwig amination reaction.

Unraveling the Reactivity of Methyl 4-amino-2-chlorobenzoate and Its Isomers: A Comparative Analysis of Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of pharmaceutical intermediates is paramount. This guide provides a comprehensive analysis of the reaction kinetics of Methyl 4-amino-2-chlorobenzoate and its key isomers, offering insights into how substituent positioning influences reaction rates. The following comparison is based on established principles of physical organic chemistry and available experimental data on related compounds.

The reactivity of an ester, particularly in reactions such as alkaline hydrolysis (saponification), is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally accelerate the rate of nucleophilic attack on the carbonyl carbon, while electron-donating groups have the opposite effect. In the case of this compound and its isomers, the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing chloro group (-Cl) dictates their kinetic behavior.

Comparative Analysis of Saponification Rates

The saponification of methyl benzoates is a well-studied reaction that provides a clear measure of the electronic effects of substituents. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the rate-determining step involves the attack of a hydroxide ion on the ester's carbonyl carbon. The presence of electron-withdrawing groups stabilizes the negatively charged transition state, thus increasing the reaction rate. Conversely, electron-donating groups destabilize this transition state, leading to a slower reaction.

Key Substituent Effects:

  • Amino Group (-NH₂): A strong electron-donating group through resonance, it increases the electron density on the aromatic ring and the carbonyl carbon, thereby decreasing the rate of nucleophilic attack.

  • Chloro Group (-Cl): An electron-withdrawing group through its inductive effect, it decreases the electron density on the aromatic ring, making the carbonyl carbon more electrophilic and thus increasing the rate of nucleophilic attack.

The net effect on the reaction rate for a disubstituted compound depends on the relative positions and strengths of these opposing electronic effects.

Predicted Reactivity of Isomers

Based on the principles outlined above, we can predict the relative saponification rates of this compound and its isomers. The following table provides a qualitative comparison, with a higher predicted rate constant indicating greater reactivity.

CompoundPredicted Relative Saponification RateRationale
This compound ModerateThe electron-withdrawing chloro group at the ortho position will have a significant inductive effect, increasing reactivity. However, the strong electron-donating amino group at the para position will partially counteract this effect.
Methyl 2-amino-4-chlorobenzoate LowThe electron-donating amino group at the ortho position will strongly deactivate the ring towards nucleophilic attack. The electron-withdrawing chloro group at the para position will have a weaker influence compared to the ortho amino group.
Methyl 3-amino-4-chlorobenzoate HighThe chloro group at the para position will exert its electron-withdrawing effect. The amino group at the meta position has a weaker deactivating effect compared to the ortho or para positions, leading to a net increase in reactivity.
Methyl 4-amino-3-chlorobenzoate Moderate-HighThe chloro group at the meta position will have a moderate electron-withdrawing effect. The strong electron-donating amino group at the para position will have a significant deactivating effect, but the overall reactivity is expected to be enhanced by the chloro group.

Experimental Protocol: Determination of Saponification Rate Constant

The rate of saponification of methyl aminobenzoate isomers can be determined experimentally by monitoring the change in concentration of the hydroxide ion over time. A common method involves titration.[1][2][3][4]

Materials:

  • Methyl aminobenzoate isomer

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.05 M)

  • Ethanol (solvent)

  • Phenolphthalein indicator

  • Constant temperature bath

  • Burettes, pipettes, and conical flasks

Procedure:

  • Prepare solutions of the methyl aminobenzoate isomer and sodium hydroxide in a suitable solvent, typically a mixture of ethanol and water.

  • Equilibrate the reactant solutions to the desired reaction temperature in a constant temperature bath.

  • Initiate the reaction by mixing equal volumes of the ester and NaOH solutions. Start a stopwatch simultaneously.

  • At regular time intervals, withdraw a known volume of the reaction mixture and quench the reaction by adding it to a flask containing a known excess of standard HCl solution.

  • Back-titrate the unreacted HCl with the standard NaOH solution using phenolphthalein as an indicator.

  • The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated from the titration data.

  • The rate constant (k) for the second-order reaction can be determined by plotting 1/[NaOH] versus time, where the slope of the line is equal to k.

Synthesis of this compound and its Isomers

The synthesis of these compounds typically involves the esterification of the corresponding aminobenzoic acid.[5][6][7][8][9][10] A general procedure is outlined below.

General Esterification Procedure:

  • Dissolve the appropriate aminobenzoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.

  • Reflux the mixture for several hours.

  • After cooling, neutralize the reaction mixture with a base, such as sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the crude methyl ester.

  • Purify the product by recrystallization or column chromatography.

Reaction Mechanism and Workflow Diagrams

The following diagrams illustrate the general mechanism of alkaline ester hydrolysis and a typical experimental workflow for kinetic analysis.

Saponification_Mechanism Reactants Ester + Hydroxide TS1 Tetrahedral Intermediate Reactants->TS1 Nucleophilic Attack Products Carboxylate + Alcohol TS1->Products Leaving Group Departure

Caption: General mechanism of alkaline ester hydrolysis (saponification).

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Ester Prepare Ester Solution Mix Mix Reactants Prep_Ester->Mix Prep_NaOH Prepare NaOH Solution Prep_NaOH->Mix React React at Constant Temp. Mix->React Quench Quench Aliquots React->Quench At time intervals Titrate Back-Titrate Quench->Titrate Calculate Calculate Rate Constant Titrate->Calculate

Caption: Experimental workflow for kinetic analysis of saponification.

References

Cross-Validation of Analytical Methods for the Quantification of Methyl 4-amino-2-chlorobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Methyl 4-amino-2-chlorobenzoate, a key intermediate in pharmaceutical synthesis, is crucial for quality control and regulatory compliance.[1] The selection of an appropriate analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide provides a comprehensive cross-validation of common analytical techniques for the quantification of this compound, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

While specific validated data for this compound is not extensively available in published literature, this guide leverages data from structurally similar compounds, such as 4-Amino-2-chlorobenzoic acid and various methyl aminobenzoate isomers, to provide a robust comparative framework.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS (with derivatization), and LC-MS/MS for the analysis of compounds structurally analogous to this compound.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) 10 - 100 ng/mL[2][3]1 - 10 ng/mL[2]pg/mL to ng/mL range
Limit of Quantitation (LOQ) 30 - 300 ng/mL[2][3]5 - 30 ng/mL[2]pg/mL to ng/mL range
Linearity (R²) > 0.995[2]> 0.998[2]> 0.999
Linear Range 0.1 - 100 µg/mL[2][3]0.01 - 50 µg/mL[2][3]Wide dynamic range
Accuracy (% Recovery) 90 - 110%[2]95 - 105%[2]98 - 102%
Precision (% RSD) < 5%[2]< 3%[2]< 15%
Selectivity ModerateHighVery High
Throughput HighModerateHigh
Cost LowModerateHigh

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following sections provide representative protocols for each technique, adapted from methods for structurally similar compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique suitable for routine quality control and quantification of this compound in bulk materials and pharmaceutical formulations.[2][4]

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[4]

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Reference standard of this compound (≥98.0% purity).

  • HPLC grade acetonitrile, methanol, and water.[4]

  • Formic acid or acetic acid.[2]

Chromatographic Conditions (adapted from related compounds):

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid). A gradient or isocratic elution can be optimized.[2]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Column Temperature: 30 °C.[2][4]

  • Detection Wavelength: 254 nm.[2][4]

  • Injection Volume: 10 µL.[2][4]

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of diluent (typically the mobile phase).[4]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired linear range.[4]

  • Sample Solution (0.1 mg/mL): Accurately weigh and dissolve the sample in the diluent to a known concentration within the calibration range. For formulations, this may involve an extraction step. Filter the solution through a 0.45 µm syringe filter before injection.[4]

Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Stock & Working Solutions hplc_system Inject into HPLC System (C18 Column, UV Detection) prep_std->hplc_system prep_sample Prepare Sample Solution (Dissolve & Filter) prep_sample->hplc_system chromatogram Obtain Chromatogram hplc_system->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify Analyte chromatogram->quantification calibration->quantification

Workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for the quantification of trace levels of this compound. A derivatization step is often necessary to increase the volatility of the analyte.[2][3]

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[5]

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[2]

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).[2]

  • High-purity helium.

  • Organic solvents (e.g., ethyl acetate, pyridine).

GC-MS Conditions (adapted from related compounds):

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[2]

  • Injector Temperature: 250 °C.[2]

  • Transfer Line Temperature: 280 °C.[2]

  • Ion Source Temperature: 230 °C.[2]

  • MS Detection: Electron Ionization (EI) at 70 eV. Data acquisition in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.[2]

Sample Preparation and Derivatization:

  • Extraction: For complex matrices, perform a liquid-liquid extraction. Adjust the sample pH if necessary and extract with a suitable organic solvent.

  • Solvent Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the residue in a small volume of pyridine and add the silylating agent (e.g., BSTFA with 1% TMCS). Heat the mixture to ensure complete derivatization.[6]

Data Analysis: Use a calibration curve generated from derivatized standards to quantify the analyte in the samples. The mass spectrum can be used for confirmation of the analyte's identity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing extraction Liquid-Liquid Extraction evaporation Solvent Evaporation extraction->evaporation derivatization Derivatization (Silylation) evaporation->derivatization gcms_system Inject into GC-MS System derivatization->gcms_system mass_spec Obtain Mass Spectrum gcms_system->mass_spec sim_quant Quantify using SIM mass_spec->sim_quant scan_qual Qualitative Analysis (Full Scan) mass_spec->scan_qual LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing add_is Add Internal Standard protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms_system Inject into LC-MS/MS System supernatant->lcms_system mrm_detection MRM Detection lcms_system->mrm_detection peak_integration Peak Area Integration mrm_detection->peak_integration quantification Quantify using Analyte/IS Ratio peak_integration->quantification

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed spectroscopic comparison of Methyl 4-amino-2-chlorobenzoate with structurally related compounds: Methyl 4-aminobenzoate, Methyl 2-chlorobenzoate, and Methyl 4-chlorobenzoate. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to provide a clear understanding of how the presence and position of amino and chloro substituents on the methyl benzoate scaffold influence their spectroscopic properties. This information is crucial for the unambiguous identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its analogs. The analysis of this data reveals distinct patterns arising from the electronic effects of the amino (-NH₂) and chloro (-Cl) substituents.

¹H NMR Spectral Data

The ¹H NMR spectra are particularly informative regarding the electronic environment of the aromatic protons. The electron-donating amino group generally causes an upfield shift (lower ppm) of adjacent protons, while the electron-withdrawing chloro group and ester functionality cause a downfield shift (higher ppm).

Compound NameAromatic Protons (ppm)-OCH₃ (ppm)-NH₂ (ppm)
This compound~7.7 (d), ~6.8 (d), ~6.6 (dd)[1]~3.8[1]~5.9 (s)[1]
Methyl 4-aminobenzoate7.84 (dd, J = 8.8, 2.0 Hz, 2H), 6.62 (dd, J = 8.8, 2.0 Hz, 2H)[2]3.84 (s, 3H)[2]4.16 (s, br, 2H)[2]
Methyl 2-chlorobenzoate7.82 (dd, J = 7.7, 1.6 Hz, 1H), 7.42 (m, 2H), 7.27-7.33 (m, 1H)[3]3.93 (s, 3H)[3]-
Methyl 4-chlorobenzoate7.96 (d, J = 8.5 Hz, 2H), 7.40 (d, J = 8.5 Hz, 2H)[3]3.91 (s, 3H)[3]-

Note: Data for this compound are estimated based on typical chemical shifts of analogous compounds.[1]

¹³C NMR Spectral Data

The ¹³C NMR data reflects the influence of substituents on the carbon skeleton. The carbon attached to the electron-withdrawing chlorine atom (C-Cl) is typically deshielded (higher ppm), while carbons ortho and para to the electron-donating amino group are shielded (lower ppm).

Compound NameC=O (ppm)Aromatic C (ppm)-OCH₃ (ppm)
This compound~166.0[1]~151.0, ~137.0, ~131.0, ~116.0, ~113.0, ~111.0[1]~52.0[1]
Methyl 4-aminobenzoate166.8[2]151.0, 131.5, 119.7, 113.7[2]60.3[2]
Methyl 2-chlorobenzoate166.2[3]133.7, 132.6, 131.4, 131.1, 130.1, 126.6[3]52.5
Methyl 4-chlorobenzoate166.1[4]139.3, 130.9, 128.6[4]52.1[4]

Note: Data for this compound are estimated based on typical chemical shifts of analogous compounds.[1]

IR Spectral Data

The key diagnostic peaks in the IR spectra correspond to the N-H stretching of the amino group, the C=O stretching of the ester, and the C-Cl stretching.

Compound NameN-H str (cm⁻¹)C=O str (cm⁻¹)C-Cl str (cm⁻¹)
This compound~3400-3200~1700~750
Methyl 4-aminobenzoate3425, 33401680-
Methyl 2-chlorobenzoate-1731750
Methyl 4-chlorobenzoate-1724770
Mass Spectrometry Data

Mass spectrometry provides information on the molecular weight and fragmentation patterns. The presence of chlorine is readily identified by the characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Compound NameMolecular Ion (m/z)Key Fragments (m/z)
This compound185/187154/156 ([M-OCH₃]⁺), 126/128 ([M-COOCH₃]⁺)
Methyl 4-aminobenzoate151120 ([M-OCH₃]⁺), 92 ([M-COOCH₃]⁺)
Methyl 2-chlorobenzoate170/172[5]139/141 ([M-OCH₃]⁺), 111/113 ([M-COOCH₃]⁺)[5]
Methyl 4-chlorobenzoate170/172139/141 ([M-OCH₃]⁺), 111/113 ([M-COOCH₃]⁺)

Experimental Protocols

Standard methodologies for acquiring the spectroscopic data presented are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : 5-10 mg of the analyte was dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.[3]

  • ¹H NMR Acquisition : A standard one-dimensional proton spectrum was acquired with a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[1]

  • ¹³C NMR Acquisition : A one-dimensional carbon spectrum was acquired with proton decoupling. Typical parameters included a pulse angle of 45-90°, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Chemical shifts were referenced to the deuterated solvent peaks.[1]

  • Data Processing : The acquired free induction decays (FIDs) were subjected to Fourier transformation, followed by phase and baseline correction to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Technique) : Approximately 1-2 mg of the solid sample was finely ground with about 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation : FTIR spectra were recorded on a standard FTIR spectrometer.

  • Data Acquisition : A background spectrum of the empty sample compartment was first collected. The KBr pellet was then placed in the sample holder, and the sample spectrum was recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction : The sample was introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Instrumentation : Electron Ionization (EI) mass spectra were obtained using a standard mass spectrometer.

  • Data Acquisition : For EI-MS, an electron energy of 70 eV was used. The mass analyzer scanned a mass-to-charge (m/z) range appropriate for the compound, and the resulting mass spectrum was recorded.

Visualization of Structural Relationships

The following diagram illustrates the structural relationships between this compound and the selected analogs, highlighting the systematic removal or change of substituents.

G M4A2CB This compound M4AB Methyl 4-aminobenzoate M4A2CB->M4AB - Cl M2CB Methyl 2-chlorobenzoate M4A2CB->M2CB - NH₂ MB Methyl Benzoate M4AB->MB - NH₂ M2CB->MB - Cl (at C2) M4CB Methyl 4-chlorobenzoate M4CB->MB - Cl (at C4)

Caption: Structural relationship of the compared benzoate compounds.

References

Comparative Analysis of Biologically Active Compounds Derived from Methyl 4-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Synthetic Compounds

This guide provides a comprehensive comparison of the biological activities of various compounds synthesized from the starting material, Methyl 4-amino-2-chlorobenzoate. This versatile chemical intermediate serves as a foundational scaffold for the development of novel therapeutic agents.[1] The following sections present a detailed analysis of their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data and protocols.

Antimicrobial Activity: A New Frontier in Combating Pathogens

Derivatives of 4-Amino-2-chlorobenzoic acid have demonstrated notable efficacy against a spectrum of pathogenic microorganisms. The primary mechanism of their antimicrobial action is believed to be the disruption of bacterial cell membrane integrity and interference with essential metabolic processes.[2]

Comparative Efficacy Against Microbial Strains

The minimum inhibitory concentration (MIC) is a crucial metric for assessing antimicrobial potency. The table below summarizes the MIC values for several analogs of 4-Amino-2-chlorobenzoic acid against various bacterial and fungal strains.

Compound IDTarget MicroorganismMIC (µg/mL)Reference Compound
Analog 1 (N-(4-chlorophenyl)-2-amino-4-chlorobenzamide)Staphylococcus aureus125-
Bacillus subtilis125-
Analog 2 (Schiff's base of 2-chlorobenzoic acid)Escherichia coliComparable to NorfloxacinNorfloxacin
Analog 3 (2-amino-3-chlorobenzoic acid)Methicillin-resistant S. aureus (MRSA)Potent Activity-
Various Halogenated 4-aminobenzoic acid derivativesGram-positive strainsStarting from 15.62 µM-
Experimental Protocol: Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[2]

Materials:

  • Sterile capped test tubes

  • Mueller-Hinton broth (or other suitable broth)

  • Stock solution of the 4-Amino-2-chlorobenzoic acid analog in a suitable solvent (e.g., DMSO)

  • Microorganism suspension (adjusted to 0.5 McFarland standard)

Procedure:

  • A serial two-fold dilution of the test compound is prepared in the test tubes containing broth.

  • Each tube is inoculated with the microbial suspension.

  • A positive control tube (broth with inoculum, no compound) and a negative control tube (broth only) are included.

  • The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Proposed Antimicrobial Mechanism of Action

The following diagram illustrates the proposed mechanism by which 4-Amino-2-chlorobenzoic acid analogs exert their antimicrobial effects.

cluster_membrane Bacterial Cell Membrane Membrane Compound 4-Amino-2-chlorobenzoic acid analog Penetration Membrane Penetration Compound->Penetration Dissociation Dissociation inside the cell Penetration->Dissociation pH_Drop Lowering of intracellular pH Dissociation->pH_Drop Disruption Disruption of membrane permeability pH_Drop->Disruption Growth_Inhibition Inhibition of Microbial Growth Disruption->Growth_Inhibition

Caption: Proposed antimicrobial mechanism of 4-Amino-2-chlorobenzoic acid analogs.

Anticancer Activity: Targeting Key Oncogenic Pathways

Recent studies have highlighted the potential of 4-amino-3-chloro benzoate ester derivatives as potent anticancer agents. A notable mechanism of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy.[3]

Comparative Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of a novel hydrazine-1-carbothioamide derivative, designated N5a, were evaluated against several human cancer cell lines and compared to the established EGFR inhibitor, Erlotinib. The half-maximal inhibitory concentration (IC50) values are presented below.[3]

CompoundA549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)
N5a 1.23 ± 0.112.45 ± 0.183.12 ± 0.25
Erlotinib4.56 ± 0.326.78 ± 0.518.12 ± 0.63
Lower IC50 values indicate higher cytotoxic potency.[3]
Comparative EGFR Kinase Inhibition

Compound N5a also demonstrated superior inhibitory activity against the EGFR tyrosine kinase compared to Erlotinib.[3]

CompoundEGFR Kinase IC50 (µM)
N5a 0.12 ± 0.01
Erlotinib0.34 ± 0.03
Lower IC50 values indicate greater inhibitory activity.[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound.[3]

Materials:

  • Human cancer cell lines (A549, HepG2, HCT-116)

  • 96-well plates

  • MTT solution

  • DMSO

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 4-amino-3-chloro benzoate ester derivatives) or the standard drug (Erlotinib) and incubated for 72 hours.[3]

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

EGFR Signaling Pathway Inhibition

The diagram below illustrates the inhibition of the EGFR signaling pathway by the synthesized compounds.

EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Inhibitor 4-amino-3-chloro benzoate ester derivative (e.g., N5a) Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by novel benzoate derivatives.

Anti-Inflammatory and Enzyme Inhibitory Potential

Preliminary investigations suggest that derivatives of benzoic acid may also possess anti-inflammatory properties by targeting key inflammatory pathways. For instance, some derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[3]

Furthermore, a study on methyl 4-aminobenzoate derivatives, which included this compound, explored their potential to inhibit glutathione reductase (GR) and glutathione S-transferase (GST), enzymes crucial for antioxidant defense and detoxification.[4] While other derivatives in the series showed stronger inhibition, in silico studies predicted that this compound would have one of the lowest binding energies for the GST receptor, suggesting a potential for interaction.[4]

General Workflow for Synthesis and Screening

The development of these bioactive compounds follows a systematic workflow from synthesis to biological evaluation.

Start Methyl 4-amino- 2-chlorobenzoate Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Biological Activity Screening (Antimicrobial, Anticancer, etc.) Purification->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis and screening of bioactive compounds.

Conclusion

The derivatization of this compound has yielded a promising array of compounds with significant biological activities. The antimicrobial and anticancer data, in particular, highlight the potential of these novel molecules as leads for future drug development. Further optimization of these structures based on structure-activity relationship studies could lead to the discovery of even more potent and selective therapeutic agents.

References

Head-to-Head Comparison of Synthetic Routes to Methyl 4-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-amino-2-chlorobenzoate is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The efficient and cost-effective production of this compound is therefore of significant interest to the pharmaceutical and chemical industries. This guide provides a head-to-head comparison of two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a logical workflow diagram to aid researchers in selecting the most suitable method for their needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct EsterificationRoute 2: Nitro Group Reduction
Starting Material 4-amino-2-chlorobenzoic acid2-chloro-4-nitrobenzoic acid
Key Transformation Esterification of a carboxylic acidReduction of a nitro group
Number of Steps 12 (Esterification followed by Reduction)
Typical Yield 60-95%85-95% (overall)
Purity Good to ExcellentGood to Excellent
Reagents & Conditions Methanol, H₂SO₄ (Fischer) or Dimethyl sulfate, K₂CO₃ (Alkylation)1. Methanol, H₂SO₄; 2. H₂, Pd/C or SnCl₂, HCl
Advantages Fewer steps, potentially faster.Milder conditions for the final step, avoids direct handling of the amino acid starting material which can be less soluble.
Disadvantages Amino group can interfere with acid catalysis in Fischer esterification. Dimethyl sulfate is highly toxic.Two distinct reaction steps are required.

Route 1: Direct Esterification of 4-amino-2-chlorobenzoic acid

This synthetic approach involves the direct conversion of 4-amino-2-chlorobenzoic acid to its methyl ester. Two common methods for this transformation are Fischer-Speier esterification and alkylation with dimethyl sulfate.

Method A: Fischer-Speier Esterification

This classic method utilizes an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid, to drive the equilibrium towards the ester product.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-2-chlorobenzoic acid (1 equivalent) in methanol (10-20 equivalents).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred suspension. The mixture may warm up and the solid may dissolve.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data:

ParameterValue
Typical Yield 60-75%
Purity >95% after recrystallization
Reaction Time 4-6 hours
Key Reagents 4-amino-2-chlorobenzoic acid, Methanol, Sulfuric Acid
Method B: Alkylation with Dimethyl Sulfate

This method employs a powerful methylating agent in the presence of a base to achieve esterification under milder temperature conditions than Fischer esterification.

Experimental Protocol:

  • Reaction Setup: Dissolve 4-amino-2-chlorobenzoic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask.

  • Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Methylation: Cool the mixture in an ice bath and add dimethyl sulfate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from ethanol to yield pure this compound.

Quantitative Data:

ParameterValue
Typical Yield 85-95%
Purity >97% after recrystallization
Reaction Time 3-5 hours
Key Reagents 4-amino-2-chlorobenzoic acid, Dimethyl sulfate, Potassium carbonate, DMF

Route 2: Reduction of Methyl 2-chloro-4-nitrobenzoate

This two-step route begins with the readily available 2-chloro-4-nitrobenzoic acid. The carboxylic acid is first esterified, and the resulting nitro-ester is then reduced to the desired amino-ester. The intermediate, Methyl 2-chloro-4-nitrobenzoate, is also commercially available, potentially reducing this to a single-step synthesis from a commercial precursor.

Step 1: Esterification of 2-chloro-4-nitrobenzoic acid

Experimental Protocol (Fischer Esterification):

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4-nitrobenzoic acid (1 equivalent) in methanol (10 equivalents).

  • Catalyst Addition: Add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux for 3-4 hours.

  • Work-up and Isolation: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to give Methyl 2-chloro-4-nitrobenzoate, which can be used in the next step without further purification if desired.

Quantitative Data:

ParameterValue
Typical Yield >95%
Purity High
Reaction Time 3-4 hours
Key Reagents 2-chloro-4-nitrobenzoic acid, Methanol, Sulfuric Acid
Step 2: Reduction of Methyl 2-chloro-4-nitrobenzoate

Two common methods for the reduction of the nitro group are catalytic hydrogenation and reduction with tin(II) chloride.

Method A: Catalytic Hydrogenation

Experimental Protocol:

  • Reaction Setup: Dissolve Methyl 2-chloro-4-nitrobenzoate (1 equivalent) in methanol or ethyl acetate in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 1-5 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.

Quantitative Data:

ParameterValue
Typical Yield >90%
Purity High, often requiring minimal purification
Reaction Time 2-12 hours
Key Reagents Methyl 2-chloro-4-nitrobenzoate, H₂, Pd/C

Method B: Reduction with Tin(II) Chloride

Experimental Protocol:

  • Reaction Setup: Dissolve Methyl 2-chloro-4-nitrobenzoate (1 equivalent) in ethanol in a round-bottom flask.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid to the flask.

  • Reaction: Heat the mixture at reflux for 1-3 hours.

  • Work-up: Cool the reaction mixture and carefully neutralize with a concentrated sodium hydroxide solution until the tin salts precipitate.

  • Extraction: Extract the product with ethyl acetate.

  • Isolation and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data:

ParameterValue
Typical Yield 80-90%
Purity Good, may require chromatographic purification
Reaction Time 1-3 hours
Key Reagents Methyl 2-chloro-4-nitrobenzoate, SnCl₂·2H₂O, HCl

Logical Workflow and Comparison

The following diagram illustrates the decision-making process and the relationship between the two primary synthetic routes.

G cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Methods cluster_3 Product start1 4-amino-2-chlorobenzoic acid route1 Route 1: Direct Esterification start1->route1 start2 2-chloro-4-nitrobenzoic acid route2 Route 2: Two-Step Synthesis start2->route2 method1A Fischer Esterification route1->method1A method1B Alkylation (Dimethyl Sulfate) route1->method1B method2_step1 Esterification route2->method2_step1 end_product This compound method1A->end_product method1B->end_product method2_step2A Catalytic Hydrogenation method2_step1->method2_step2A method2_step2B SnCl2 Reduction method2_step1->method2_step2B method2_step2A->end_product method2_step2B->end_product

Caption: Synthetic pathways to this compound.

Purity Analysis of Synthesized Methyl 4-amino-2-chlorobenzoate: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Methyl 4-amino-2-chlorobenzoate is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity can significantly influence the outcome of subsequent reactions and the impurity profile of the final drug substance.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized this compound. Detailed experimental protocols, comparative data, and visual workflows are presented to assist researchers in selecting the most appropriate analytical method for their specific needs.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purity determination of non-volatile organic compounds like this compound.[2] However, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) offer alternative or complementary information. The choice of technique depends on the specific requirements of the analysis, including the nature of expected impurities, required sensitivity, and the need for orthogonal verification.

ParameterHPLC-UVGC-MS (with Derivatization)Capillary Electrophoresis (CE)Quantitative NMR (qNMR)
Principle Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance.Separation based on volatility and polarity, with mass-based detection.Separation based on charge-to-size ratio in an electric field.[3]Absolute quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[4][5]
Typical Impurities Detected Starting materials (e.g., 4-amino-2-chlorobenzoic acid, 2-chloro-4-nitrobenzoic acid), by-products of synthesis, and degradation products.[2]Volatile and semi-volatile impurities, residual solvents. Can detect thermally stable, non-volatile compounds after derivatization.Charged and polar impurities, isomers.Any proton-containing impurity with a unique signal that does not overlap with the main component or internal standard.[6][7]
Advantages Robust, reproducible, widely available, suitable for routine quality control, cost-effective.[2]High sensitivity and selectivity, provides structural information of impurities through mass spectra.High separation efficiency, low sample and solvent consumption, suitable for charged and polar molecules.[3][8]Primary analytical method (no need for a specific reference standard of the analyte), provides structural information, non-destructive, highly accurate for absolute purity determination.[5][9]
Limitations May require specific reference standards for impurity identification and quantification. Lower sensitivity for compounds with poor UV chromophores.Requires derivatization for non-volatile compounds, which adds complexity to sample preparation. Potential for thermal degradation of the analyte.[2]Can have lower concentration sensitivity compared to HPLC-UV. Reproducibility can be more challenging.[8]Lower sensitivity compared to chromatographic methods, requires a highly pure internal standard for absolute quantification, potential for signal overlap in complex mixtures.[6][10]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Purity Analysis

This protocol describes a typical reversed-phase HPLC method for the purity analysis of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the synthesized this compound and dissolve in 100 mL of diluent. Filter the solution through a 0.45 µm syringe filter before injection if necessary.

Data Analysis: The purity of the synthesized sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 4-amino-2-chlorobenzoic acid.

Workflow for Synthesis and Analysis:

Workflow for Synthesis and Purity Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis 4-amino-2-chlorobenzoic_acid 4-Amino-2-chlorobenzoic Acid Esterification Esterification Reaction 4-amino-2-chlorobenzoic_acid->Esterification Methanol Methanol Methanol->Esterification Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Esterification Crude_Product Crude this compound Esterification->Crude_Product Purification_Step Purification (e.g., Recrystallization) Crude_Product->Purification_Step Purified_Product Purified this compound Purification_Step->Purified_Product HPLC_Analysis HPLC Analysis Purified_Product->HPLC_Analysis Purity_Report Purity Report HPLC_Analysis->Purity_Report

Caption: Logical workflow for the synthesis and purity analysis of this compound.

Potential Impurities: Potential impurities in the synthesized this compound may include:

  • Starting Material: Unreacted 4-amino-2-chlorobenzoic acid.

  • Precursor Impurity: Unreacted 2-chloro-4-nitrobenzoic acid from the synthesis of the starting material.[2]

  • By-products: Compounds formed from side reactions during esterification.

  • Degradation Products: Hydrolysis of the methyl ester back to the carboxylic acid.

HPLC Experimental Workflow

The following diagram illustrates the key steps in the HPLC purity analysis of this compound.

HPLC Purity Analysis Workflow Sample_Prep Sample and Standard Preparation HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate) Sample_Prep->HPLC_System Injection Injection of Sample/Standard HPLC_System->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Data_Acquisition->Data_Analysis Report Final Purity Report Data_Analysis->Report

Caption: Step-by-step workflow for HPLC purity analysis.

Conclusion

For routine purity assessment of synthesized this compound, reversed-phase HPLC with UV detection offers a robust, reliable, and cost-effective method with excellent resolving power for common process-related impurities. However, for the identification of unknown impurities or for orthogonal confirmation of purity, techniques like GC-MS (after derivatization) and qNMR present powerful alternatives. The selection of the most appropriate analytical method should be based on the specific requirements of the analysis, including the expected impurity profile, the desired level of analytical detail, and available instrumentation. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive understanding of the purity of this compound.

References

Safety Operating Guide

Proper Disposal of Methyl 4-amino-2-chlorobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 4-amino-2-chlorobenzoate, a halogenated aromatic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure a safe and compliant laboratory environment.

This compound is a chemical that requires careful handling and disposal due to its potential hazards. As a halogenated organic compound, it must be treated as hazardous waste to prevent environmental contamination.[1] Improper disposal can lead to significant environmental damage and may result in substantial fines and regulatory penalties.[2]

Key Disposal Principles

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which prohibits the disposal of hazardous waste in regular trash or down the sewer system.[2] All personnel handling this chemical waste must be trained on proper waste handling and disposal procedures.[3]

Waste should be segregated at the source. Halogenated organic waste, such as this compound, must be collected separately from non-halogenated waste.[1][4] This is crucial because halogenated compounds require specific disposal methods, often incineration at high temperatures, to prevent the formation of toxic byproducts.[5]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure. While a specific Safety Data Sheet (SDS) for this exact compound was not located, the following PPE is recommended based on guidelines for similar halogenated aromatic compounds:

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat or other protective clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Protocol
  • Waste Collection:

    • Collect all waste containing this compound, including any contaminated solvents or rinsates from cleaning glassware, in a designated and compatible hazardous waste container.[1]

    • The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[2]

  • Waste Segregation:

    • Ensure the waste container is exclusively used for halogenated organic compounds.[4][5] Do not mix with non-halogenated organic waste, aqueous waste, or any other incompatible chemicals.[5]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."[6]

    • The label must also include the full chemical name: "this compound."[1]

    • Indicate the primary hazards of the contents (e.g., "Toxic," "Irritant") using appropriate pictograms or text.[6]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[6]

    • The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.[6]

    • Ensure the storage area is well-ventilated and away from sources of ignition.[7]

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or submitting a waste collection request.[3]

    • Do not transport the hazardous waste yourself. Trained EHS personnel or a certified waste broker will collect the waste for final disposal at a licensed treatment, storage, and disposal facility (TSDF).[3][8]

Emergency Procedures

In the event of a spill, immediately alert personnel in the area and evacuate if necessary. If you are trained and it is safe to do so, contain the spill using appropriate absorbent materials. All materials used for spill cleanup must also be disposed of as hazardous waste. Report the spill to your institution's EHS office.

Disposal Workflow for this compound

cluster_0 Step 1: Waste Generation & Collection cluster_1 Step 2: Labeling & Segregation cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A Generate this compound Waste B Collect in a Designated Halogenated Waste Container A->B C Label Container: 'Hazardous Waste' & Chemical Name B->C D Ensure Segregation from Non-Halogenated Waste C->D E Store in Satellite Accumulation Area (SAA) D->E F Keep Container Securely Closed E->F G Request Waste Pickup from EHS F->G H EHS Transports to a Licensed Disposal Facility G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Methyl 4-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety, handling, and disposal information for Methyl 4-amino-2-chlorobenzoate (CAS No. 46004-37-9), a compound utilized in advanced scientific research.[1] Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for the compound and structurally related substances, including aromatic amines and chlorinated organic compounds.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[4]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[5]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[4][6]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[6]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[6]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosolization.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures is mandatory to ensure safe handling and minimize exposure risk.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[6]

  • SDS Review: All personnel must review the Safety Data Sheet (SDS) for this compound before commencing work.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and unobstructed.[7]

2. Handling the Solid Compound:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated handling area.[7]

  • Weighing: To minimize dust generation, weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure.[6] Use a spatula to gently transfer the material. Avoid any actions that could create airborne dust.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[6] The process should be conducted within a chemical fume hood.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.[6]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

Disposal Plan: Managing Chemical Waste

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Halogenated Waste: this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.[9][10][11]

  • Non-Halogenated Waste: Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complicates the disposal process.

2. Waste Container Management:

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."[11]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[11][12]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[12]

3. Final Disposal:

  • Arrangement: Arrange for the disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) office.

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved Nitrile/Neoprene) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood_decision Is work required outside a fume hood? shoes->outside_hood_decision respirator Wear a NIOSH-Approved Respirator outside_hood_decision->respirator Yes end_procedure Proceed with Experimental Protocol outside_hood_decision->end_procedure No respirator->end_procedure

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_operational Operational Plan cluster_disposal Disposal Plan prep Step 1: Pre-Handling (Risk Assessment, SDS Review, Emergency Equipment Check) handling Step 2: Handling (Weighing/Dissolving in Fume Hood) prep->handling post_handling Step 3: Post-Handling (Decontamination, Hand Washing) handling->post_handling segregation Step 1: Waste Segregation (Dispose in 'Halogenated Organic Waste' container) post_handling->segregation container_management Step 2: Container Management (Label Clearly, Keep Closed, Store Safely) segregation->container_management final_disposal Step 3: Final Disposal (Contact EHS for Pickup) container_management->final_disposal

Caption: Operational and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-2-chlorobenzoate
Reactant of Route 2
Methyl 4-amino-2-chlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.